4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
Description
The exact mass of the compound 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-8-14(9-11-18)22-13-6-4-12(5-7-13)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVXDMFUUZGFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383294 | |
| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-56-2 | |
| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
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| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
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A Comprehensive Technical Guide to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic Acid: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, a pivotal chemical intermediate in contemporary pharmaceutical research and development. This document elucidates the compound's critical physicochemical properties, provides detailed, field-tested protocols for its synthesis, and explores its significant applications, particularly its role as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research endeavors.
Introduction: A Molecule of Strategic Importance
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, identified by the CAS Number 162046-56-2 , is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry.[1] Its structure uniquely combines a Boc-protected piperidine ring with a benzoic acid moiety, connected by an ether linkage. This arrangement provides a valuable scaffold for the synthesis of complex molecules, offering both a site for amide bond formation via the carboxylic acid and a modifiable piperidine ring that can be deprotected to reveal a secondary amine for further functionalization.
The strategic importance of this compound lies in its application as a linker molecule in the design of heterobifunctional molecules, most notably PROTACs.[2][] PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands—one binding the target protein and the other an E3 ubiquitin ligase—and significantly influences the physicochemical properties and overall efficacy of the degrader.[5] The rigid nature of the piperidine-benzoic acid core in 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid offers a degree of conformational constraint that can be advantageous in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5]
Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for its effective use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 162046-56-2 | [1] |
| Molecular Formula | C₁₇H₂₃NO₅ | [1] |
| Molecular Weight | 321.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (typically) | |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | Inferred from synthetic procedures[6] |
| InChI Key | LUVXDMFUUZGFST-UHFFFAOYSA-N | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and work in a well-ventilated fume hood.
Synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic Acid
The synthesis of this key intermediate is typically achieved through one of two reliable and well-established synthetic routes: the Mitsunobu reaction or the Williamson ether synthesis. The choice between these methods often depends on the availability of starting materials, desired scale, and specific laboratory conditions. Both pathways begin with the commercially available and relatively inexpensive starting material, N-Boc-4-hydroxypiperidine.
Synthetic Pathways Overview
Caption: Synthetic routes to the target benzoic acid.
Detailed Experimental Protocol: Mitsunobu Reaction and Saponification
This two-step protocol is a widely employed and reliable method for the synthesis of the title compound. The Mitsunobu reaction allows for a mild and efficient coupling of the secondary alcohol of N-Boc-4-hydroxypiperidine with the phenolic hydroxyl group of methyl 4-hydroxybenzoate. Subsequent saponification of the resulting methyl ester yields the desired carboxylic acid.
Step 1: Synthesis of Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate
Caption: Workflow for the Mitsunobu coupling reaction.
-
Materials and Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Methyl 4-hydroxybenzoate (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine, methyl 4-hydroxybenzoate, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is to control the exothermic reaction and prevent the formation of byproducts.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure methyl ester intermediate as a white solid.
-
Step 2: Saponification to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
-
Materials and Reagents:
-
Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the methyl ester intermediate in a mixture of THF, methanol, and water.
-
Add lithium hydroxide or sodium hydroxide to the solution and stir at room temperature for 2-4 hours. The progress of the saponification can be monitored by TLC, observing the disappearance of the starting ester.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Carefully acidify the solution to a pH of 3-4 by the dropwise addition of 1 M HCl. A white precipitate of the desired carboxylic acid will form. The acidification protonates the carboxylate, rendering it insoluble in the aqueous medium.
-
Collect the precipitate by vacuum filtration, washing with cold water.
-
The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by trituration with diethyl ether to remove any non-polar impurities.
-
Dry the purified product under vacuum to yield 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid as a white crystalline solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons, the aromatic protons of the benzoic acid moiety, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 17 carbon atoms in their expected chemical shift regions.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the expected molecular ion peak ([M-H]⁻ or [M+Na]⁺).
-
Purity (HPLC): High-performance liquid chromatography can be used to determine the purity of the final product, which is typically expected to be >95%.
Applications in Drug Discovery: A Versatile Linker for PROTACs
The primary application of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid in drug discovery is as a versatile building block for the synthesis of PROTAC linkers.[2][]
The Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC by:
-
Dictating Ternary Complex Formation: The length, rigidity, and chemical nature of the linker determine the spatial arrangement of the POI and the E3 ligase, which is crucial for efficient ubiquitination of the target protein.[5]
-
Influencing Physicochemical Properties: The linker contributes to the overall properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[4][5]
Advantages of the Piperidine-Benzoic Acid Linker Motif
The 4-(piperidin-4-yloxy)benzoic acid core offers several advantages as a PROTAC linker:
-
Rigidity and Conformational Control: Unlike flexible alkyl or PEG linkers, the piperidine ring and the phenyl group introduce a degree of rigidity into the linker.[4][5] This conformational constraint can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.
-
Improved Physicochemical Properties: The piperidine moiety can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[][5]
-
Synthetic Tractability: The carboxylic acid provides a convenient handle for amide bond formation, a robust and widely used reaction in medicinal chemistry for connecting the linker to the E3 ligase ligand or the POI-binding ligand. The Boc-protected nitrogen can be easily deprotected to allow for further elaboration of the linker structure.
PROTAC Assembly Workflow
Caption: General workflow for incorporating the linker into a PROTAC.
The synthesis of a PROTAC using this linker typically involves a series of well-defined steps:
-
Amide Coupling: The carboxylic acid of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is activated (e.g., using HATU, HOBt/EDCI) and coupled with an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).
-
Boc Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to reveal the secondary amine.
-
Final Conjugation: The newly exposed amine on the linker is then coupled to a suitably functionalized ligand for the protein of interest, often through another amide bond formation or other conjugation chemistries.
This modular approach allows for the systematic variation of the POI ligand and the E3 ligase ligand, facilitating the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.
Conclusion
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a high-value chemical entity in the toolbox of the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the advantageous properties it imparts as a linker make it an indispensable component in the design and synthesis of sophisticated molecules like PROTACs. The detailed synthetic protocols and applications discussed in this guide underscore its significance and provide a solid foundation for its effective utilization in the pursuit of novel therapeutics. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile building blocks like this will undoubtedly continue to grow.
References
- Zhang, X., et al. (2018). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2540.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
-
PubChem. (n.d.). 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Han, X., et al. (2021). Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 64(17), 12831–12854.
- Zhao, L., et al. (2020). A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo. Neoplasia, 22(10), 522-532.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(1), 381-390.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
- K. C. Nicolaou, T. Montagnon, P. S. Baran. (2002). The Mitsunobu Reaction at the Dawn of the 21st Century.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Dembinski, R. (2004). The Mitsunobu Reaction.
Sources
- 1. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
Introduction
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a valuable bifunctional molecule frequently employed as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other chemical probes. Its rigid piperidine and benzene rings, connected by an ether linkage, provide a defined spatial separation between two key chemical moieties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective deprotection and further functionalization, while the carboxylic acid on the benzoic acid ring provides a convenient attachment point. This guide provides a comprehensive overview of the synthetic strategies, a detailed experimental protocol, and key analytical data for the successful preparation of this important research chemical.
Strategic Analysis of Synthetic Pathways
The core of this synthesis lies in the formation of the aryl ether bond between the 4-position of the piperidine ring and the benzoic acid moiety. Two classical and robust methods are primarily considered for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
1. Williamson Ether Synthesis: This long-standing method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[1][2] In this context, one would react the alkoxide of N-Boc-4-hydroxypiperidine with a methyl 4-halobenzoate, or conversely, the phenoxide of methyl 4-hydroxybenzoate with a reactive derivative of N-Boc-4-hydroxypiperidine (e.g., a tosylate or mesylate). A subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.[3][4]
2. Mitsunobu Reaction: This powerful and versatile reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[5] The reaction typically employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by a pronucleophile, in this case, methyl 4-hydroxybenzoate.[5] Similar to the Williamson ether synthesis, a final hydrolysis step is required to obtain the carboxylic acid.
For the synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, a two-step approach commencing with the formation of the methyl ester intermediate, methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate, followed by its hydrolysis, is a common and effective strategy. The Mitsunobu reaction is often favored for this initial step due to its mild reaction conditions and high yields.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway from starting materials to the final product.
Detailed Experimental Protocol
This protocol details the synthesis of the target compound via a two-step process: a Mitsunobu reaction to form the methyl ester intermediate, followed by basic hydrolysis.
Part 1: Synthesis of Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-4-hydroxypiperidine | 201.27 | 10.0 g | 49.7 mmol |
| Methyl 4-hydroxybenzoate | 152.15 | 7.56 g | 49.7 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 15.6 g | 59.6 mmol |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 12.0 mL | 59.6 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol), methyl 4-hydroxybenzoate (7.56 g, 49.7 mmol), and triphenylphosphine (15.6 g, 59.6 mmol).
-
Add anhydrous THF (250 mL) and stir the mixture at 0 °C (ice bath) until all solids have dissolved.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (12.0 mL, 59.6 mmol) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate as a white solid.
Part 2: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate | 335.40 | 15.0 g | 44.7 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 3.58 g | 89.4 mmol |
| Methanol (MeOH) | - | 150 mL | - |
| Water (H₂O) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate (15.0 g, 44.7 mmol) in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (3.58 g, 89.4 mmol) to the solution and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer present.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid as a white to off-white powder.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.[6]
-
Molecular Formula: C₁₇H₂₃NO₅[7]
-
Molar Mass: 321.37 g/mol [7]
-
¹H NMR (400 MHz, CDCl₃) δ:
-
10.5-9.5 (br s, 1H, COOH)
-
8.00 (d, J = 8.8 Hz, 2H, Ar-H)
-
6.95 (d, J = 8.8 Hz, 2H, Ar-H)
-
4.60-4.50 (m, 1H, O-CH)
-
3.75-3.65 (m, 2H, piperidine-H)
-
3.35-3.25 (m, 2H, piperidine-H)
-
2.00-1.90 (m, 2H, piperidine-H)
-
1.80-1.70 (m, 2H, piperidine-H)
-
1.48 (s, 9H, Boc-CH₃)
-
Safety and Handling
-
N-Boc-4-hydroxypiperidine: May cause skin and eye irritation.
-
Methyl 4-hydroxybenzoate: May cause skin and eye irritation.
-
Triphenylphosphine: Harmful if swallowed. Causes skin and serious eye irritation.
-
Diisopropyl azodicarboxylate (DIAD): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. May cause an allergic skin reaction.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a well-established procedure that can be reliably performed in a standard organic chemistry laboratory. The two-step approach involving a Mitsunobu reaction followed by ester hydrolysis provides a robust and efficient route to this valuable chemical building block. Careful execution of the experimental protocol and adherence to safety guidelines are essential for a successful outcome.
References
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PubChem. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.
- Google Patents. PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
Chemistry LibreTexts. Ester Hydrolysis. Available from: [Link]
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-169.
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
-
Chemistry LibreTexts. The Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. Available from: [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). Available from: [Link]
- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
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Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available from: [Link]
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YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. Available from: [Link]
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Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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Royal Society of Chemistry. Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. Available from: [Link]
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Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]
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"4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" chemical structure
An In-depth Technical Guide to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid: A Key Bifunctional Linker in Modern Drug Discovery
Abstract
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a heterobifunctional chemical scaffold of significant interest in contemporary medicinal chemistry and drug development. Characterized by a central, conformationally restrained piperidine ring, it is flanked by an acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a versatile benzoic acid moiety. This unique arrangement provides orthogonal handles for sequential chemical modifications, making it an invaluable building block. Its primary utility lies in its role as a semi-rigid linker, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), where the precise spatial orientation of linked moieties is critical for therapeutic efficacy. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its core applications, with a focus on the causal reasoning behind its strategic use in drug design.
Molecular Architecture and Strategic Importance
The chemical entity 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, often abbreviated as Boc-4-phenoxybenzoic acid, is a non-commercial name, is a molecule designed for purpose. Its structure can be deconstructed into three key functional components, each serving a distinct and critical role in its application.
-
Tert-Butoxycarbonyl (Boc) Protected Piperidine: The piperidine nitrogen is protected with a Boc group. This is a deliberate choice of protecting group due to its stability under a wide range of reaction conditions (e.g., ester hydrolysis, amide coupling) while being readily cleavable under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality is paramount for multi-step synthetic campaigns.
-
Piperidine Core: Unlike flexible alkyl chains, the piperidine ring introduces a degree of conformational rigidity. In applications like PROTACs, this semi-flexible nature helps to control the three-dimensional orientation of the molecules it connects, which can be a critical parameter for optimizing ternary complex formation and biological activity.
-
Benzoic Acid Terminus: The carboxylic acid group is a versatile chemical handle. It is readily activated for amide bond formation with amines, a cornerstone reaction in the assembly of complex molecules like peptides, PROTACs, and other targeted drug conjugates. The aromatic ring also provides a rigid attachment point.
This strategic combination of a stable yet removable protecting group, a semi-rigid spacer, and a reactive terminus makes this compound a powerful tool for covalently tethering two different molecular entities.
Caption: Functional components of the title molecule.
Physicochemical and Spectroscopic Profile
The compound typically presents as a white to off-white solid with limited solubility in water but good solubility in polar organic solvents like methanol, DMSO, and DMF[1].
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₅ | [1][2][3] |
| Molecular Weight | 321.37 g/mol | [1][2] |
| IUPAC Name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | [2] |
| CAS Number | 162046-56-2 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (typical) | [1] |
| InChI Key | LUVXDMFUUZGFST-UHFFFAOYSA-N | [2][3] |
Spectroscopic Characterization (Expected)
While specific spectra are proprietary to manufacturers, the structure allows for a confident prediction of its key spectroscopic features, essential for quality control and reaction monitoring.
-
¹H NMR: The spectrum would show a characteristic singlet around 1.4-1.5 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The piperidine protons would appear as complex multiplets in the 1.6-2.1 ppm and 3.2-3.8 ppm regions. A multiplet for the piperidine C4 proton (methine) would be visible around 4.5-4.7 ppm. The aromatic protons would present as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, typically around 6.9-7.1 ppm and 7.9-8.1 ppm. A broad singlet for the carboxylic acid proton would be observed far downfield (>12 ppm), though this signal can be exchangeable and sometimes not observed.
-
¹³C NMR: Key signals would include the quaternary carbon of the Boc group (~80 ppm) and the carbonyl of the Boc group (~155 ppm). The piperidine carbons would resonate in the 30-50 ppm range, with the C-O carbon appearing around 70-75 ppm. Aromatic carbons would be seen between 115-165 ppm, and the carboxylic acid carbonyl would be expected near 167-170 ppm.
-
Mass Spectrometry (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ≈ 320.1. In positive ion mode, the sodiated adduct [M+Na]⁺ at m/z ≈ 344.1 is often prominent.
Synthesis and Purification Protocol
The most common and efficient synthesis of this molecule is via a Williamson ether synthesis, followed by saponification of an ester protecting group for the benzoic acid. This approach is favored for its high yields and the commercial availability of the starting materials.
Caption: General synthetic workflow for the target compound.
Detailed Step-by-Step Protocol
Objective: To synthesize 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid from commercially available precursors.
Materials:
-
1-Boc-4-hydroxypiperidine
-
Methyl 4-hydroxybenzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Part A: Williamson Ether Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-hydroxybenzoate (1.0 eq) and 1-Boc-4-hydroxypiperidine (1.1 eq).
-
Solvation: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirring solution. Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the phenolic hydroxyl group, which is more acidic than the aliphatic alcohol, initiating the Sₙ2 reaction. It is preferred over stronger bases like NaH to minimize side reactions.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate ester by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate.
Part B: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the purified ester intermediate from Part A in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours. Rationale: LiOH is a strong nucleophile for ester hydrolysis. The THF/water mixture ensures solubility for both the organic substrate and the inorganic base.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and slowly acidify to pH ~3-4 by adding 1M HCl. A white precipitate should form. Rationale: Acidification protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate out.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold water to remove residual salts.
-
Drying: Dry the product under high vacuum to yield the final 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid. The purity can be assessed by NMR and LC-MS.
Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)
The primary application driving interest in this molecule is its use as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.
The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical for the stability and activity of the resulting PROTAC. It dictates the spatial arrangement of the two ligands, which in turn governs the formation of a productive ternary complex (POI-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent proteasomal degradation.
The semi-rigid nature of the 4-(1-(Boc)piperidin-4-yloxy)benzoic acid linker is advantageous. It reduces the entropic penalty of ternary complex formation compared to highly flexible alkyl chains, while still allowing enough conformational freedom for the two proteins to engage optimally.
Caption: Role of the linker in forming a ternary complex.
Protocol: Amide Coupling to a Payload
Once synthesized, the benzoic acid is typically coupled to an amine-containing molecule (e.g., an E3 ligase ligand like pomalidomide or a targeting warhead). Standard peptide coupling conditions are highly effective.
Objective: To couple the title compound to a generic primary amine (R-NH₂).
Materials:
-
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
-
Amine payload (R-NH₂, 1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve the benzoic acid (1.05 eq) and the amine payload (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution. Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester, minimizing side reactions and racemization.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature. Rationale: DIPEA is a non-nucleophilic organic base used to scavenge the HCl produced and maintain basic conditions required for the coupling.
-
Reaction: Stir for 2-12 hours. Monitor the reaction by LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the final coupled product by flash chromatography or preparative HPLC.
Safety and Handling
As a laboratory chemical, 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid requires careful handling.
-
Hazard Identification: The compound is known to cause skin irritation (H315) and serious eye irritation (H319). Some data suggests it may also cause respiratory irritation (H335) and may be harmful if swallowed (H302)[2].
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[4][5].
-
Handling: Avoid creating and inhaling dust. Wash hands thoroughly after handling[4][6]. In case of contact with skin or eyes, rinse immediately and thoroughly with water[7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is more than a simple organic molecule; it is a rationally designed tool for the sophisticated assembly of complex bioactive agents. Its value is rooted in the strategic interplay of its three core components: the orthogonal Boc protecting group, the distance- and angle-defining piperidine core, and the reactive benzoic acid handle. As targeted therapies like PROTACs continue to advance, the demand for well-defined, semi-rigid linkers will grow, cementing the role of this and related scaffolds as indispensable assets in the drug discovery toolkit.
References
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PubChem. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. National Center for Biotechnology Information. [Link]
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ScienceDirect. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry. [Link]
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MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. [Link]
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PubMed Central. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. National Center for Biotechnology Information. [Link]
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ACS Publications. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors. Journal of Medicinal Chemistry. [Link]
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Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
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ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
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PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]
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"4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" molecular weight
An In-Depth Technical Guide to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, a bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight, and offers insights into its synthesis, analytical validation, and primary applications. With a molecular formula of C₁₇H₂₃NO₅ and a molecular weight of approximately 321.4 g/mol , this compound serves as a crucial linker molecule, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide is intended for researchers, chemists, and drug development professionals, providing the technical and practical knowledge required for its effective use in a laboratory setting.
Physicochemical Properties and Molecular Identifiers
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, often abbreviated as Boc-4-piperidyloxy-benzoic acid, is a white solid compound at room temperature.[3] The molecule incorporates three key functional domains: a benzoic acid moiety, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. This specific architecture makes it a valuable building block in multi-step organic synthesis.
The Boc group provides a stable, acid-labile protecting group for the piperidine nitrogen, allowing for selective reactions at other parts of the molecule. The benzoic acid provides a carboxylic acid handle for amide bond formation or other conjugations, while the ether linkage to the piperidine ring offers a semi-rigid spacer element.
Table 1: Key Physicochemical Data and Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₅ | PubChem[1] |
| Molecular Weight | 321.4 g/mol | PubChem[1] |
| 321.37 g/mol | CymitQuimica[3] | |
| Exact Mass | 321.15762283 Da | PubChem[1] |
| CAS Number | 162046-56-2 | PubChem[1], CymitQuimica[2] |
| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid | PubChem[1] |
| Common Synonyms | 4-(1-Boc-4-piperidyloxy)benzoic acid, 4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)benzoic acid | PubChem[1], CymitQuimica[2] |
| Physical Form | Solid | CymitQuimica[2] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
Synthesis and Purification
The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is typically achieved through a nucleophilic substitution reaction, followed by saponification. A common and efficient pathway involves the coupling of a protected piperidine alcohol with a benzoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
The rationale for this multi-step approach lies in the strategic use of protecting groups. The Boc group on the piperidine nitrogen prevents its interference in the coupling reaction. Similarly, using a methyl or ethyl ester of 4-hydroxybenzoic acid protects the carboxylic acid, which would otherwise be deprotonated and unreactive under the basic conditions of the coupling step.
Experimental Protocol: Synthesis
A representative synthesis can be described in two main stages:
Stage 1: Ether Formation (Williamson Ether Synthesis)
-
Reactants: Tert-butyl 4-hydroxypiperidine-1-carboxylate and Methyl 4-hydroxybenzoate.
-
Mesylation: The hydroxyl group of the piperidine derivative is first converted to a better leaving group, such as a mesylate, by reacting it with mesyl chloride in the presence of a non-nucleophilic base like triethylamine.[4]
-
Coupling: The resulting mesylate is then coupled with methyl 4-hydroxybenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group.[4]
-
Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the intermediate ester.
Stage 2: Saponification (Ester Hydrolysis)
-
Hydrolysis: The intermediate ester is dissolved in a mixture of a solvent like tetrahydrofuran (THF) or methanol and an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide).
-
Acidification: The reaction mixture is stirred until the hydrolysis is complete (monitored by TLC or LC-MS). The solution is then carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of ~3-4.
-
Isolation: The acidification protonates the carboxylate, causing the final product to precipitate out of the aqueous solution. The solid product is then collected by filtration, washed with water to remove residual salts, and dried under vacuum.
Purification
The crude product obtained after filtration is often of high purity. However, for applications requiring exacting standards, further purification can be performed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Analytical Characterization and Quality Control
To ensure the structural integrity and purity of the synthesized compound, a panel of analytical techniques must be employed. This self-validating workflow is critical for confirming that the material meets the required specifications for subsequent experiments.
Standard Analytical Workflow
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperidine and aromatic protons in their respective regions, and a carboxylic acid proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass. The expected m/z value for the [M-H]⁻ ion would be approximately 320.15.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection, is the standard method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is commonly used. Purity is reported as the percentage of the main peak area relative to the total peak area. Commercial suppliers often guarantee a purity of ≥95%.[3]
-
Applications in Drug Discovery
The primary utility of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid lies in its function as a semi-flexible linker molecule. This application is particularly prominent in the design of PROTACs.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. A PROTAC consists of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker connecting the two.
The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the target protein and the E3 ligase, which is essential for forming a stable and productive ternary complex. The piperidine ring in this compound provides a degree of conformational constraint, which can be advantageous for optimizing the geometry of this ternary complex.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is associated with several hazards.[1] Researchers must consult the latest Safety Data Sheet (SDS) before handling this compound.
Table 2: GHS Hazard Classifications
| Hazard Code | Description | Classification |
| H315 | Causes skin irritation | Warning[1] |
| H319 | Causes serious eye irritation | Warning[1] |
| H302 | Harmful if swallowed | Warning (in some reports)[1] |
| H335 | May cause respiratory irritation | Warning (in some reports)[1] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2794649, 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. [Link]
- Zhang, X., et al. (2020). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry Letters.
- Google Patents (2019). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
-
Chemical & Pharmaceutical Bulletin (1999). Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo. [Link]4/_pdf)
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A Comprehensive Technical Guide to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid: Synthesis, Characterization, and Application in Drug Discovery
Executive Summary: This technical guide provides an in-depth analysis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, a bifunctional molecule of significant interest in modern medicinal chemistry. We will detail its chemical identity, physicochemical properties, a robust and reproducible synthesis protocol, and methods for its purification and characterization. The primary focus will be on its critical application as a semi-rigid linker in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.
Compound Identification and Significance
Nomenclature and Chemical Identity
The subject of this guide is a heterocyclic carboxylic acid derivative whose structure is foundational for creating more complex bioactive molecules. Its nomenclature is as follows:
-
Primary Name: 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
-
Systematic IUPAC Name: 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic Acid.[1][2]
-
Common Synonyms: 4-(1-Boc-piperidin-4-yloxy)benzoic acid, 1-(tert-Butoxycarbonyl)-4-(4-carboxyphenoxy)piperidine.[1][2][3]
The structure features a benzoic acid moiety linked via an ether bond to a piperidine ring at the 4-position. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is crucial for controlling reactivity during synthetic transformations.
Significance in Medicinal Chemistry
The unique architecture of this molecule, combining a rigid aromatic ring with a conformationally adaptable piperidine scaffold, makes it an invaluable building block. Its primary utility lies in its role as a linker molecule in the design of bifunctional therapeutics. Most notably, it is employed in the field of targeted protein degradation as a linker for PROTACs. The defined length and semi-rigid nature of this linker are critical for establishing the precise three-dimensional orientation required for the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.
Physicochemical Properties
The physical and chemical properties of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid are summarized in the table below. These data are essential for planning synthetic reactions, purification procedures, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₅ | [1][2][3] |
| Molecular Weight | 321.37 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [2] |
| CAS Number | 162046-56-2 | [1][2] |
| InChI Key | LUVXDMFUUZGFST-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | [1] |
| Computed XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction, followed by saponification. This approach is efficient and scalable.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the ether bond, leading to two commercially available or readily synthesized precursors: tert-butyl 4-hydroxypiperidine-1-carboxylate and a 4-halobenzoic acid ester, such as methyl 4-fluorobenzoate. The Boc group on the piperidine is a critical protecting group, preventing the secondary amine from acting as a competing nucleophile. The ester on the benzoic acid prevents the carboxylate from interfering with the base-mediated etherification.
Detailed Experimental Protocol
This protocol describes a reliable method starting from tert-butyl 4-hydroxypiperidine-1-carboxylate and methyl 4-fluorobenzoate.
Step 1: Williamson Ether Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of hydroxypiperidine).
-
Addition of Base: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C.
-
Scientist's Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the piperidine to form a potent nucleophile (alkoxide). The reaction is highly exothermic and produces flammable hydrogen gas, necessitating careful, slow addition at reduced temperature.
-
-
Formation of Alkoxide: Add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until H₂ evolution ceases.
-
Nucleophilic Substitution: Add methyl 4-fluorobenzoate (1.1 equivalents) to the reaction mixture. Heat the reaction to 80 °C and stir for 12-18 hours.
-
Scientist's Note: The electron-withdrawing ester group on the aromatic ring activates the para position towards nucleophilic attack, making the fluoride a good leaving group in this SNAr reaction. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving the alkoxide highly reactive.
-
-
Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the crude ester intermediate from the previous step in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 3.0 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Scientist's Note: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt. The use of a THF/MeOH/water solvent system ensures the solubility of both the organic substrate and the inorganic base.
-
-
Workup and Acidification: Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M hydrochloric acid (HCl).
-
Isolation: A white precipitate will form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid.
Synthesis Workflow Diagram
Sources
A-Technical-Guide-to-4-1-Tert-butoxycarbonyl-piperidin-4-yloxy-benzoic-acid-for-PROTAC-Linker-Design
Introduction:-The-Architectural-Heart-of-Targeted-Protein-Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing outright protein degradation.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3][4][5]
The efficacy of a PROTAC is not solely dependent on its warhead (POI binder) or its E3 ligase ligand. The chemical linker connecting these two moieties is a critical determinant of the molecule's overall performance.[6] The linker's length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is paramount for efficient ubiquitination.[6][7] Furthermore, the linker profoundly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its bioavailability and therapeutic utility.[8][9]
Among the diverse array of linker architectures, rigid and semi-rigid structures have garnered significant attention. Unlike flexible alkyl and PEG chains, which can incur an entropic penalty upon binding, rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][6] This guide focuses on a key building block for such linkers: 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid . This molecule provides a valuable scaffold, imparting a degree of rigidity and a defined exit vector, which are essential for the rational design of potent and selective protein degraders.
Core-Component-Profile-4-1-Tert-butoxycarbonyl-piperidin-4-yloxy-benzoic-acid
This building block, often abbreviated as Boc-4-piperidyloxy-benzoic acid, is a bifunctional molecule perfectly suited for modular PROTAC synthesis. It features a carboxylic acid for conjugation and a Boc-protected piperidine nitrogen, which allows for orthogonal deprotection and subsequent linkage.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C17H23NO5 | [10][11] |
| Molecular Weight | 321.37 g/mol | [12] |
| Appearance | White to off-white solid | [12] |
| CAS Number | 162046-56-2 | [10][12] |
| Computed XLogP3 | 2.9 | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 5 | [10] |
The structure incorporates a rigid phenyl ring and a piperidine ring, which restricts conformational flexibility. This rigidity can be advantageous in PROTAC design, helping to maintain an optimal distance and orientation between the POI and the E3 ligase.[6][13][14] The piperidine moiety, in particular, has been associated with improved solubility and pharmacokinetic properties in PROTACs.[9][13]
Strategic-Rationale-Why-Choose-a-Piperidine-Based-Rigid-Linker
The choice of a linker is a critical step in PROTAC design, moving beyond simple flexible chains like polyethylene glycol (PEG) or alkyl groups which were common in early designs.[8][15] While flexible linkers are synthetically accessible, their high degree of conformational freedom can be a double-edged sword.[6]
Advantages of the Piperidine-Yloxy-Benzoic Acid Scaffold:
-
Reduced Entropic Penalty: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, minimizing the entropic cost of forming the ternary complex and potentially increasing its stability.[6]
-
Improved Physicochemical Properties: The incorporation of heterocyclic rings like piperidine can enhance solubility and modulate lipophilicity, addressing the common challenge of poor "drug-like" properties in large PROTAC molecules.[9][13][16] PROTACs often fall outside the classic Lipinski 'Rule of 5' space due to their high molecular weight.[13]
-
Enhanced Selectivity: The defined geometry imposed by a rigid linker can disfavor the formation of unproductive or off-target ternary complexes, thereby improving the selectivity of the degrader.[6]
-
Metabolic Stability: Saturated heterocycles like piperidine are generally more resistant to metabolic degradation compared to linear PEG chains, which can lead to improved pharmacokinetic profiles.[4]
The piperidine ring within this specific building block serves as a rigid scaffold that can improve the stability of the resulting PROTAC.[14]
Synthesis-and-Incorporation-Workflow
The modular nature of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid allows for a streamlined and convergent synthesis of PROTACs. The general workflow involves the sequential coupling of the linker to the E3 ligase ligand and the POI binder.
Workflow Overview
The following diagram illustrates the typical workflow for synthesizing a PROTAC using this linker building block.
Sources
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chempep.com [chempep.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid [cymitquimica.com]
- 12. 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid [cymitquimica.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. explorationpub.com [explorationpub.com]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Synthesis of PROTACs using "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid"
An Application Guide to the Synthesis of PROTACs Using the Versatile Linker Precursor: 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3][4] While the choice of ligands determines the PROTAC's target, the linker is a pivotal element that governs the overall efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[5][]
The linker is not merely a spacer; its length, rigidity, and composition are critical design parameters.[7] Saturated heterocycles, such as piperidine and piperazine, are increasingly incorporated into linkers to impart conformational rigidity and improve aqueous solubility.[8][9][10] This application note provides a detailed guide to the synthesis of PROTACs utilizing 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid , a versatile and commercially available[11] building block that exemplifies this modern approach to linker design.
This specific linker precursor offers several distinct advantages:
-
Orthogonal Handles: It features a carboxylic acid and a Boc-protected amine, allowing for controlled, sequential coupling reactions.
-
Rigidity and Physicochemical Properties: The piperidine ring introduces a degree of rigidity that can favorably pre-organize the PROTAC molecule for ternary complex formation, while the ether linkage and aromatic ring contribute to the overall structural and metabolic stability.[12]
-
Defined Exit Vector: The para-substituted benzoic acid provides a well-defined vector for attachment, simplifying structure-activity relationship (SAR) studies.
This guide will provide experienced researchers with detailed, field-tested protocols for the stepwise synthesis of a final PROTAC molecule, emphasizing the rationale behind procedural choices and critical quality control checkpoints.
Conceptual Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process.[7] The use of a bifunctional linker like 4-(1-(Boc)piperidin-4-yloxy)benzoic acid allows for a convergent synthetic strategy. The overall process involves two key amide bond formations and an intermediary deprotection step. The choice of which ligand to couple first (the POI-binding ligand or the E3-recruiting ligand) depends on the specific chemistry of the ligands, their stability, and the overall synthetic convenience.
Caption: High-level workflow for the sequential synthesis of a PROTAC.
Part 1: Synthesis of Boc-Protected Intermediate
This initial step involves the formation of an amide bond between the carboxylic acid of the linker precursor and an amine-functionalized ligand. This ligand can be either the warhead that binds the protein of interest or the handle that recruits the E3 ligase.
Protocol 1: Amide Coupling via HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used peptide coupling reagent that minimizes racemization and side reactions.
Rationale: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group.[13] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction. DMF (Dimethylformamide) is chosen as the solvent for its excellent solvating properties for a wide range of organic molecules.
Materials & Reagents
-
4-(1-(Boc)piperidin-4-yloxy)benzoic acid
-
Amine-functionalized Ligand 1 (e.g., pomalidomide-amine)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(1-(Boc)piperidin-4-yloxy)benzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the amine-functionalized Ligand 1 (1.0-1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Expected Outcome | QC Method |
| Yield | 60-90% (substrate dependent) | Gravimetric analysis |
| Purity | >95% | LC-MS, HPLC |
| Identity | Correct molecular weight and structure | HRMS, NMR |
Part 2: Deprotection of the Piperidine Amine
The second critical step is the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine on the piperidine ring. This amine will then serve as the nucleophile for the subsequent coupling reaction.
Protocol 2: Acid-Mediated Boc Deprotection
Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and the volatility of its byproducts.[14]
Rationale: The Boc group is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[15] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which subsequently decomposes into isobutene and a proton.[14] Carbamic acids are unstable and spontaneously decarboxylate to release the free amine and carbon dioxide.[16] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.
Caption: Key steps in the acid-mediated Boc deprotection process.
Materials & Reagents
-
Boc-protected intermediate from Part 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Rotary evaporator
Step-by-Step Methodology
-
Preparation: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (e.g., 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 20-50% v/v in DCM). Caution: The reaction can be exothermic and generates gas (CO₂). Ensure adequate ventilation and do not use a sealed system.[14]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by LC-MS to confirm the complete disappearance of the starting material.
-
Solvent Removal: Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with additional DCM or toluene to remove residual TFA.
-
Isolation: The product is typically obtained as a TFA salt. For many subsequent coupling reactions, this salt can be used directly, with an additional equivalent of base added in the next step.
-
Neutralization (Optional): If the free amine is required, dissolve the crude TFA salt in DCM or EtOAc and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
-
Characterization: Confirm the removal of the Boc group via HRMS (observing the mass loss of 100.05 Da) and ¹H NMR (disappearance of the t-butyl singlet at ~1.4-1.5 ppm). The product is often used in the next step without further purification.
Part 3: Final PROTAC Assembly
The final step is a second amide coupling reaction, this time between the newly deprotected piperidine amine and a ligand bearing a carboxylic acid functionality.
Protocol 3: Final Amide Coupling
This protocol is mechanistically identical to the first coupling but uses the deprotected amine-linker intermediate as the nucleophile.
Materials & Reagents
-
Amine-linker intermediate (TFA salt or free amine) from Part 2
-
Carboxylic acid-functionalized Ligand 2 (e.g., a JQ1 analogue)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
HPLC-grade water, acetonitrile, and appropriate modifiers (e.g., TFA or formic acid)
Step-by-Step Methodology
-
Preparation: To a clean, dry flask under an inert atmosphere, add the carboxylic acid-functionalized Ligand 2 (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq) to the solution. In a separate flask, dissolve the amine-linker intermediate from Part 2 (1.0-1.1 eq) in a small amount of DMF.
-
Base Addition: Add DIPEA to the flask containing the amine. If using the TFA salt, use 3.5-4.0 equivalents of DIPEA. If using the free amine, use 2.5 equivalents.
-
Coupling: Transfer the amine/DIPEA solution to the activated acid solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Workup: Perform an aqueous workup similar to Protocol 1 (dilution with EtOAc, washing with NaHCO₃ and brine) to remove the bulk of the reaction impurities.
-
Final Purification: The final PROTAC molecule must be purified to a high degree (>98%) for biological testing. This is typically achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization & Validation: The final compound's identity, purity, and structural integrity must be rigorously confirmed.
-
LC-MS & HPLC: To confirm purity.
-
HRMS: To confirm the exact mass.
-
¹H and ¹³C NMR: To confirm the complete chemical structure.
-
References
-
Han X, et al. (2021). Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medical Chemistry. [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
Shishkova, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]
-
Ciulli, A., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
-
Jin, Y., et al. (2026). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry. [Link]
-
Scott, J. S., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]
-
Donovan, K. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. [Link]
-
Wang, L., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Buckingham, F., & Ciulli, A. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Zhang, X., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Reaction Protocols. [Link]
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- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. explorationpub.com [explorationpub.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. commonorganicchemistry.com [commonorganicchemistry.com]
Application Note: Strategies and Protocols for Coupling 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic Acid to Bioactive Warheads
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical coupling of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid , a versatile bifunctional linker, to various bioactive "warhead" molecules. Designed for researchers in drug discovery and medicinal chemistry, this document outlines the strategic considerations for selecting coupling reagents and reaction conditions. It offers step-by-step protocols for common and high-efficiency amide bond formations, as well as subsequent Boc-group deprotection. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these critical synthetic steps in the development of targeted therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction: The Role of a Versatile Linker in Targeted Therapeutics
The molecule 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a cornerstone building block in modern medicinal chemistry. Its structure is ideally suited for use as a linker, a critical component that connects the targeting element of a drug to its functional payload, or "warhead".[1] In the architecture of a PROTAC, for instance, the linker bridges a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[2][3]
The key features of this linker are:
-
A Carboxylic Acid Handle: The benzoic acid moiety provides a reactive carboxyl group (-COOH) that is the primary site for conjugation to the warhead.
-
A Boc-Protected Amine: The piperidine nitrogen is protected with a Tert-butoxycarbonyl (Boc) group. This protecting group is stable under common coupling conditions but can be readily removed under acidic conditions to reveal a secondary amine, which can then be used for subsequent conjugation steps (e.g., to an E3 ligase ligand).
-
A Rigid Core: The piperidine and phenyl rings provide a semi-rigid scaffold, which can be advantageous in controlling the spatial orientation of the conjugated moieties, a crucial factor for efficacy in complex biological systems like the PROTAC ternary complex.[3]
This document will focus on the first critical step: the covalent attachment of this linker to a warhead, typically through the formation of a stable amide or ester bond.
Part 1: Chemical Principles & Strategy Selection
The most common and robust method for attaching a carboxylic acid-bearing linker to a warhead is through the formation of an amide bond , which requires the warhead to possess a primary or secondary amine. This involves the "activation" of the linker's carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
The Mechanism of Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, a coupling agent is used to convert the carboxyl group's hydroxyl into a better leaving group. A widely used strategy involves carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then react directly with an amine to form the amide bond.[5][6]
However, the O-acylisourea intermediate is unstable in aqueous solutions and can rearrange into an unreactive N-acylurea byproduct.[4] To improve efficiency and stability, a nucleophilic additive like N-hydroxysuccinimide (NHS) is often included. NHS rapidly traps the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester.[7] This semi-stable active ester can then be reacted with the amine-bearing warhead in a more controlled manner.
Choosing the Right Coupling Reagent
The choice of coupling reagent is critical and depends on the complexity, stability, and steric hindrance of the substrates.[8]
| Reagent Combination | Primary Use Case | Advantages | Disadvantages |
| EDC / NHS | General-purpose, versatile | Water-soluble byproducts (easy removal), mild conditions, cost-effective. | Can be slow; may be inefficient for sterically hindered or electron-deficient amines. |
| HATU / DIPEA | Difficult couplings, hindered substrates | High reactivity, fast reaction times, low rates of racemization.[9][10] | More expensive, byproducts can be harder to remove. Potential for guanidinylation side reaction on the amine.[9] |
| DCC / DMAP | Esterification (for hydroxyl-warheads) | Effective for forming esters under mild conditions (Steglich esterification).[11][12] | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. DCC is a potent allergen.[12] |
Expert Insight: For initial attempts and straightforward couplings, EDC/NHS is the go-to method due to its reliability and simple workup.[13] For precious or challenging substrates where yield and reaction speed are paramount, the higher reactivity of HATU often justifies its cost and the more careful purification required.[14]
General Workflow Visualization
The overall process, from linker activation to the final conjugate, can be visualized as a multi-step workflow.
Part 2: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Amide Coupling via EDC/NHS Activation
This protocol is the standard method for coupling the linker to a warhead containing a primary or secondary amine.
Materials & Reagents:
| Reagent | M.W. | Typical Stoichiometry |
| 4-(1-(Boc)piperidin-4-yloxy)benzoic acid | 321.38 | 1.0 eq |
| Amine-containing Warhead | - | 1.0 - 1.2 eq |
| EDC·HCl | 191.70 | 1.2 - 1.5 eq |
| N-Hydroxysuccinimide (NHS) | 115.09 | 1.2 - 1.5 eq |
| Anhydrous Dimethylformamide (DMF) | - | Solvent |
| Dichloromethane (DCM) | - | Solvent |
| Saturated aq. NaHCO₃ | - | Workup |
| Brine | - | Workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-(1-(Boc)piperidin-4-yloxy)benzoic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add EDC·HCl (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours.
-
Coupling: Add the amine-containing warhead (1.1 eq), either neat or dissolved in a minimum amount of anhydrous DMF.
-
Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x) to remove unreacted acid and NHS, and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure Boc-protected conjugate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.[16]
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for sterically hindered or electron-deficient amines where EDC/NHS coupling may be sluggish or low-yielding.[9]
Materials & Reagents:
| Reagent | M.W. | Typical Stoichiometry |
| 4-(1-(Boc)piperidin-4-yloxy)benzoic acid | 321.38 | 1.0 eq |
| Amine-containing Warhead | - | 1.0 - 1.2 eq |
| HATU | 380.23 | 1.1 - 1.3 eq |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 eq |
| Anhydrous Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the 4-(1-(Boc)piperidin-4-yloxy)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 1-2 minutes at room temperature.[17]
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate anion which then attacks the HATU reagent.[18] This generates the highly reactive OAt-active ester intermediate.
-
-
Coupling: Add the amine-containing warhead (1.1 eq) to the activated mixture.
-
Reaction Monitoring: Stir at room temperature. These reactions are often much faster than EDC couplings, typically completing within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up & Purification: Follow steps 5-7 from Protocol 1. Note that the byproducts from HATU and DIPEA are typically water-soluble and can be removed during the aqueous workup.
Part 3: Post-Coupling Modification: Boc Deprotection
To expose the piperidine nitrogen for further synthetic steps (e.g., in PROTAC synthesis), the Boc protecting group must be removed. This is reliably achieved under acidic conditions.[19]
Mechanism: The tert-butyl carbamate is first protonated by the acid. Subsequent loss of the stable tert-butyl cation generates a carbamic acid, which spontaneously decarboxylates to yield the free amine as an acid salt.[20]
Materials & Reagents:
| Reagent | Formula | Purpose |
| Boc-Protected Conjugate | - | Substrate |
| Trifluoroacetic Acid (TFA) | CF₃COOH | Deprotection Reagent |
| Dichloromethane (DCM) | CH₂Cl₂ | Solvent |
| Saturated aq. NaHCO₃ | - | Neutralization |
| Diethyl Ether | (C₂H₅)₂O | Precipitation (optional) |
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM (e.g., 5-10 mL per 100 mg of substrate).
-
Acid Treatment: Cool the solution in an ice bath (0 °C). Add TFA dropwise. A typical ratio is 20-50% TFA in DCM (v/v).[21]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Work-up (Method A - Extraction):
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and evaporate to yield the free amine.
-
-
Work-up (Method B - Precipitation):
-
Concentrate the reaction mixture to dryness.[21]
-
Add cold diethyl ether to the residue. The desired amine TFA salt will often precipitate as a solid.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum. This provides the TFA salt directly, which may be used in the next step without neutralization.[22]
-
Part 4: Analytical Characterization & Quality Control
Rigorous characterization is essential to confirm the successful synthesis and purity of the final product. A combination of techniques should be employed.[23]
| Technique | Purpose | Expected Outcome |
| LC-MS | Reaction monitoring, purity assessment, and mass confirmation. | Disappearance of starting material peaks and appearance of a new peak with the expected mass-to-charge ratio (m/z) for the product.[24] |
| ¹H & ¹³C NMR | Structural elucidation and confirmation. | Appearance of characteristic amide proton (-NH) signal (for ¹H NMR). Shifts in signals adjacent to the newly formed bond. Correct integration and carbon counts. |
| HRMS | Exact mass determination. | Provides a highly accurate mass measurement, confirming the elemental composition of the synthesized molecule.[16] |
| HPLC | Final purity determination. | A single major peak indicates high purity. Purity is typically reported as a percentage based on peak area at a specific wavelength (e.g., 254 nm).[25] |
Troubleshooting Common Issues:
-
Low Yield in Coupling: Consider switching to a more powerful coupling agent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[4]
-
Incomplete Boc Deprotection: Extend the reaction time with TFA or increase the concentration of TFA.
-
Multiple Products: This may indicate side reactions. For HATU couplings, a guanidinylation side product is possible if excess base or prolonged reaction times are used.[9] Purification by preparative HPLC may be necessary.
Conclusion
The successful coupling of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid to a warhead is a foundational step in the synthesis of many advanced targeted therapeutics. By understanding the underlying chemical principles of carboxylic acid activation and carefully selecting the appropriate coupling strategy, researchers can efficiently and reliably synthesize these crucial conjugates. The protocols provided herein, based on standard and high-efficiency methods, offer a robust starting point for laboratory execution. Rigorous reaction monitoring and thorough analytical characterization are paramount to ensuring the quality and integrity of the final molecule, paving the way for subsequent biological evaluation.
References
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Edison, A. S., et al. (2014). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Retrieved from [Link]
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Reddit User Discussion. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
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Gao, Y., & Li, W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
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ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Phenylacetate. Organic Syntheses. Retrieved from [Link]
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Zhang, T., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Retrieved from [Link]
-
Chen, Y., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Retrieved from [Link]
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Giraud, F., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. Retrieved from [Link]
-
Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
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Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
BOC Sciences. (2022). Linker Design and Optimization. Protocols.io. Retrieved from [Link]
-
Maple, H., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Future Medicinal Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Reddit User Discussion. (2024). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
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Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
-
Reddit User Discussion. (2024). Struggling with amide coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). Steglich Esterification? Retrieved from [Link]
-
Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Semantic Scholar. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
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Sheppard, T. D., et al. (2019). Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Retrieved from [Link]
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PROTAC design with rigid linkers like "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid"
Introduction: Beyond Occupancy, Towards Elimination - The PROTAC Revolution
For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where a therapeutic agent binds to a protein's active site to inhibit its function. While successful, this approach faces limitations, particularly when targeting proteins lacking well-defined enzymatic pockets or when encountering drug resistance. Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts this paradigm from inhibition to induced degradation.[1][2] PROTACs are heterobifunctional molecules that do not block a protein's function but instead harness the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate a target protein of interest (POI).[3][4]
A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects these two elements.[5] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[4]
The Architect of Efficacy: The Critical Role of the Linker
While the warhead and E3 ligase ligand provide target specificity and machinery recruitment, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing everything from cellular permeability and pharmacokinetic properties to the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[][7] The length, composition, flexibility, and attachment points of the linker all play a pivotal role in dictating the PROTAC's biological activity.[8]
Initially, flexible linkers such as polyethylene glycol (PEG) and alkyl chains were widely employed due to their synthetic accessibility and ability to span a range of distances.[] However, the field is increasingly recognizing the advantages of incorporating rigid structural motifs into the linker design.[] Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[8] This can lead to enhanced potency and selectivity. Furthermore, rigid linkers composed of cyclic structures can improve crucial drug-like properties, including aqueous solubility and metabolic stability.[10]
This application note focuses on the design and application of PROTACs featuring the rigid linker, 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid . This linker incorporates a piperidine ring, which imparts conformational constraint, and a benzoic acid moiety, a common scaffold in medicinal chemistry known to influence pharmacokinetic properties.[10][11] We will provide a detailed rationale for its use, a comprehensive synthetic protocol, and robust methods for biological evaluation.
Visualizing the PROTAC Architecture
The fundamental structure of a PROTAC is a tripartite chimera. The diagram below illustrates this architecture, highlighting the distinct roles of the warhead, the E3 ligase ligand, and the central, rigid linker that orchestrates their interaction.
Caption: General structure of a PROTAC molecule.
Protocol 1: Synthesis of a PROTAC Using a Rigid Piperidine-Based Linker
This protocol describes a general two-step synthesis for conjugating a warhead and an E3 ligase ligand using the bifunctional linker, 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid. The synthesis involves an initial amide bond formation followed by deprotection and a subsequent reductive amination.
Materials and Reagents:
-
Warhead: A molecule with a primary or secondary amine suitable for amide coupling (Warhead-NH2).
-
E3 Ligase Ligand: A molecule with an aldehyde or ketone functional group (E3-Ligand-CHO). A common example is a pomalidomide derivative.
-
Linker: 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
-
Deprotection Reagent: 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB).
-
Reaction Vessles: Round-bottom flasks, magnetic stir bars.
-
Purification: Silica gel for column chromatography, HPLC system.
Step-by-Step Synthesis:
Part A: Amide Coupling of Warhead to Linker
-
Dissolution: In a clean, dry round-bottom flask, dissolve the Warhead-NH2 (1.0 eq) and 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid (1.1 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate (Intermediate 1).
Part B: Deprotection and Reductive Amination with E3 Ligase Ligand
-
Deprotection: Dissolve Intermediate 1 in a minimal amount of dichloromethane (DCM). Add an excess of 4M HCl in 1,4-dioxane or TFA.
-
Reaction: Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the acid. The resulting amine salt is often used directly in the next step.
-
Reductive Amination: Dissolve the deprotected amine intermediate and the E3-Ligand-CHO (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or DMF.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor progress by LC-MS.
-
Final Purification: Upon completion, quench the reaction carefully with saturated sodium bicarbonate solution. Extract the product with an organic solvent like DCM or ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final PROTAC is purified by preparative HPLC to achieve high purity.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of a PROTAC molecule using the specified rigid linker.
Caption: Key steps in the synthesis of a PROTAC.
Protocol 2: Biological Evaluation of PROTAC Activity
Once synthesized and purified, the novel PROTAC must be evaluated for its ability to induce the degradation of the target protein and for its effect on cell viability.
Part A: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.[12]
-
Cell Seeding: Seed cells (e.g., a cancer cell line expressing the POI) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[13]
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours).[13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[14]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the results to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[15]
Part B: MTT Assay for Cell Viability/Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a prolonged period, typically 48 or 72 hours.[17]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
Data Presentation: Quantifying PROTAC Performance
The following table presents hypothetical data for a newly synthesized PROTAC (PROTAC-XYZ) targeting a hypothetical kinase (Kinase-X) in a cancer cell line.
| Parameter | Value | Description |
| DC₅₀ (Degradation) | 25 nM | The concentration of PROTAC-XYZ required to degrade 50% of Kinase-X protein after a 16-hour treatment. |
| Dₘₐₓ (Degradation) | >90% | The maximum percentage of Kinase-X protein degradation achieved with PROTAC-XYZ treatment. |
| IC₅₀ (Viability) | 150 nM | The concentration of PROTAC-XYZ that inhibits 50% of cancer cell growth after a 72-hour treatment. |
| Ternary Complex Cooperativity (α) | 5.2 | A value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other, stabilizing the ternary complex.[5] |
Visualizing the Mechanism of Action
The efficacy of a PROTAC is predicated on its ability to successfully hijack the Ubiquitin-Proteasome System. The diagram below details this multi-step process, from the initial formation of the ternary complex to the final degradation of the target protein.
Caption: Mechanism of PROTAC-induced protein degradation.
Conclusion and Future Perspectives
The use of rigid linkers, such as 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, represents a significant advancement in the rational design of PROTACs. By imposing conformational constraints, these linkers can enhance the formation of a productive ternary complex, leading to more potent and selective protein degraders. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these next-generation therapeutics. As our understanding of the "linkerology" of PROTACs deepens, the continued exploration of novel, rigid linker architectures will be crucial in unlocking the full potential of targeted protein degradation for treating a wide range of human diseases.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Bricca, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968–21977. [Link]
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Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Angewandte Chemie International Edition, 58(40), 14159-14167. [Link]
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Smits, J. P., et al. (2021). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]
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Zhang, C., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 13(12), 1450-1466. [Link]
-
eLife. (2024). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife. [Link]
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Bricca, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]
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Tinworth, C. P., et al. (2019). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Central Science, 5(10), 1693–1703. [Link]
-
Edmondson, S. D., et al. (2018). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry, 61(18), 8152–8187. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
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Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(23), 3659–3667. [Link]
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Shackleford, G., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery, 28(8), 241-252. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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DeepChem. (n.d.). An Introduction to PROTACs. DeepChem. [Link]
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Pharmacy 180. (n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]
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American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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Oxford Academic. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]
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National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
National Institutes of Health. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
-
ResearchGate. (n.d.). (a) Our initial approach for automated PROTAC synthesis via amide coupling. ResearchGate. [Link]
-
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]
-
ChemRxiv. (n.d.). A rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
American Chemical Society. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
American Chemical Society. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for BRD4 Degradation Using a PROTAC Incorporating a Piperidin-4-yloxy-benzoic Acid Linker
Authored by a Senior Application Scientist
Introduction: Targeting BRD4 for Therapeutic Intervention
Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target, particularly in oncology. As an epigenetic reader, BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC, by binding to acetylated histones and recruiting transcriptional machinery.[1][2] Consequently, the inhibition of BRD4 has shown promise in preclinical models of various cancers. However, traditional small-molecule inhibitors that only block the bromodomain function of BRD4 can have limitations, including the need for high sustained occupancy and the potential for the development of resistance.[3][4]
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent alternative to simple inhibition.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[7][8][9] This approach can lead to a more profound and sustained downstream biological effect compared to inhibition alone.[3][10]
This application note provides a detailed guide for researchers on the use of a PROTAC constructed with "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" as a linker component for the degradation of BRD4. This linker connects a BRD4-binding warhead to a ligand for an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase. We will delve into the mechanism of action, provide detailed experimental protocols for assessing BRD4 degradation, and offer insights into data analysis and interpretation.
The PROTAC Approach: Mechanism of Action
A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11] In the context of BRD4 degradation, the PROTAC forms a ternary complex between BRD4 and the VHL E3 ligase.[5] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BRD4 proteins.
The linker plays a critical role in the efficacy of a PROTAC. Its length, rigidity, and chemical properties influence the formation and stability of the ternary complex. The "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" moiety provides a semi-rigid scaffold that can be strategically incorporated into the linker to optimize the spatial orientation of the BRD4 binder and the VHL ligand for effective ternary complex formation.[12]
Figure 1: Mechanism of PROTAC-induced BRD4 degradation.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| BRD4-degrading PROTAC | Synthesized | N/A |
| JQ1 (positive control inhibitor) | Cayman Chemical | 11187 |
| VHL Ligand (negative control) | Cayman Chemical | 1448189-80-7 |
| Human cancer cell line (e.g., MV-4-11) | ATCC | CRL-9591 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: Anti-BRD4 | Cell Signaling | #13440 |
| Primary Antibody: Anti-GAPDH | Cell Signaling | #5174 |
| HRP-conjugated Secondary Antibody | Cell Signaling | #7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of the BRD4-degrading PROTAC in DMSO. Create a serial dilution of the PROTAC in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare solutions for vehicle control (DMSO), a positive control inhibitor (JQ1), and a negative control (VHL ligand).
-
Cell Treatment: Add the diluted compounds to the cells and incubate for the desired time points (e.g., 4, 8, 16, and 24 hours).[13] For initial experiments, a 24-hour treatment is recommended.
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a fresh tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blotting for BRD4 Degradation Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an 8% SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against BRD4 (1:1000 dilution) overnight at 4°C.[2]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the same membrane for a housekeeping protein such as GAPDH or α-Tubulin.[15]
Figure 2: Experimental workflow for assessing BRD4 degradation.
Data Analysis and Interpretation
The primary readouts for a successful PROTAC-mediated degradation are the DC50 and Dmax values.[16]
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC at which 50% of the target protein is degraded. This is a measure of the potency of the degrader.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.[16]
To determine these values, quantify the band intensities from the Western blot using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control (GAPDH) band intensity. Plot the normalized BRD4 levels against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve using graphing software like GraphPad Prism.
| Concentration (nM) | Normalized BRD4 Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 10 |
| 10000 | 12 |
Note: The increase in BRD4 levels at the highest concentration may be indicative of the "hook effect," a phenomenon where the formation of binary complexes at high PROTAC concentrations can inhibit the formation of the productive ternary complex.
Troubleshooting and Considerations
-
No Degradation: If no degradation is observed, consider optimizing the treatment time and concentration range. Also, confirm the expression of VHL in the chosen cell line.
-
High Background in Western Blot: Ensure adequate blocking and washing steps. Titrate the primary and secondary antibody concentrations.
-
Cell Viability: At high concentrations or long incubation times, the PROTAC may induce cell death. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between targeted degradation and non-specific cytotoxicity.
Conclusion
The use of PROTACs represents a powerful strategy for targeting proteins like BRD4 that are implicated in disease. The "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" moiety serves as a valuable component in the linker design of potent BRD4 degraders. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively evaluate the efficacy of their BRD4-targeting PROTACs and advance the development of novel therapeutics.
References
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Genentech, Inc. (2019). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). National Institutes of Health. [Link]
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Plexium. (n.d.). Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4. Plexium. [Link]
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MDPI. (2022). Modulation of Bromo- and Extra-Terminal Domain (BET) Proteins Exerts Neuroprotective Effects in Cell Culture Models of Parkinson's Disease. MDPI. [Link]
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Bio-Techne. (n.d.). Targeted Protein Degradation. Bio-Techne. [Link]
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ACS Publications. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. PMC. [Link]
- Google Patents. (n.d.). Compositions and methods for targeted degradation of proteins in a plant cell.
-
Reaction Biology. (n.d.). Cellular BRD4 Protein Degradation Assay. Reaction Biology. [Link]
-
National Institutes of Health. (2021). Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer. PMC. [Link]
-
National Institutes of Health. (2023). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. PMC. [Link]
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ResearchGate. (n.d.). BRD4 degradation after treatment with VHL-recruiting compounds. ResearchGate. [Link]
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National Institutes of Health. (2020). Degradation of proteins by PROTACs and other strategies. PMC. [Link]
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ResearchGate. (n.d.). (A) Dose response curves, DC50 and Dmax calculations for compounds 7.... ResearchGate. [Link]
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National Institutes of Health. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. PMC. [Link]
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American Association for Cancer Research. (2024). Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. AACR Publications. [Link]
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ResearchGate. (n.d.). Western blotting analysis of BRD2, BRD3, and BRD4 proteins in RS4;11.... ResearchGate. [Link]
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PubChem. (n.d.). VHL Ligand 4. National Institutes of Health. [Link]
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Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. [Link]
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bioRxiv. (2024). Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11. bioRxiv. [Link]
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National Institutes of Health. (2012). PROTAC-Induced Proteolytic Targeting. PMC. [Link]
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ResearchGate. (n.d.). Matched molecular pairs of VHL-based BRD4 degraders. ResearchGate. [Link]
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Springer Nature. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy. [Link]
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PubMed. (2024). Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. National Center for Biotechnology Information. [Link]
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National Institutes of Health. (2024). An updated patent review of BRD4 degraders. PMC. [Link]
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National Institutes of Health. (2022). PROTACs for BRDs proteins in cancer therapy: a review. PMC. [Link]
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Application Notes and Protocols for Cellular Assays with PROTACs Containing "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid"
Introduction: A New Paradigm in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the drug discovery paradigm from simple inhibition to targeted elimination of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce selective degradation of the target protein.[2][3][4]
A typical PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a chemical linker that connects these two moieties.[2][5] The linker is not merely a spacer; its composition and length are critical for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI by the 26S proteasome.[6][7]
This guide focuses on cellular assays for PROTACs that incorporate "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" as a component of their linker. While the fundamental principles of PROTAC characterization apply broadly, the specific physicochemical properties imparted by this linker moiety can influence a PROTAC's cell permeability, solubility, and conformational dynamics, thus impacting its performance in cellular contexts. These application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for the cellular evaluation of this class of PROTACs.
The PROTAC Mechanism of Action: A Step-by-Step Cellular Journey
The efficacy of a PROTAC is contingent on a series of events occurring within the cell. A thorough understanding of this pathway is crucial for designing and interpreting cellular assays.
Caption: Figure 1: PROTAC Mechanism of Action.
I. Foundational Assays: Confirming Target Degradation
The primary functional readout for a PROTAC is the reduction in the cellular levels of the target protein. Western blotting is the most common and accessible method for this purpose.[8]
A. Western Blotting for Target Protein Quantification
Scientific Rationale: This immunoassay utilizes specific antibodies to detect and quantify the amount of the target protein in cell lysates. A dose-dependent decrease in the protein band intensity upon PROTAC treatment provides direct evidence of degradation.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well or 12-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).[9]
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to account for loading differences.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation:
| PROTAC Concentration | Target Protein Level (Normalized) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | 0.85 | 15% |
| 10 nM | 0.52 | 48% |
| 100 nM | 0.15 | 85% |
| 1 µM | 0.25 | 75% (Hook Effect) |
B. HiBiT Bioluminescent Assay for Real-Time Degradation Kinetics
Scientific Rationale: The HiBiT system is a sensitive and quantitative method to monitor protein degradation in live cells.[10] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag has a high affinity for the LgBiT protein, and their complementation reconstitutes a functional NanoLuc luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein, allowing for real-time monitoring of degradation.[10][11][12]
Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the gene encoding the target protein in the desired cell line.[13]
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein at endogenous levels.
-
-
Assay Setup:
-
Seed the HiBiT-tagged cells in a white, clear-bottom 96-well or 384-well plate.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment and Lytic Detection:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Add the PROTAC dilutions to the cells.
-
Incubate for the desired time points.
-
For endpoint measurements, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains LgBiT protein and substrate, directly to the wells.[10]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the data to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Caption: Figure 2: HiBiT Assay Workflow.
II. Mechanistic Validation: Ensuring On-Target Action
Observing protein degradation is the first step. It is crucial to confirm that this degradation is occurring through the intended PROTAC mechanism.
A. E3 Ligase Dependency
Scientific Rationale: PROTAC-mediated degradation is dependent on the E3 ligase it is designed to recruit. Knocking out the specific E3 ligase should abrogate the degradation of the target protein.[8]
Protocol:
-
Generate an E3 ligase knockout cell line (e.g., using CRISPR/Cas9).
-
Treat both the wild-type and knockout cell lines with the PROTAC.
-
Assess target protein levels using Western blotting or the HiBiT assay.
-
Expected Outcome: Degradation should be observed in the wild-type cells but significantly reduced or absent in the E3 ligase knockout cells.
B. Proteasome Inhibition
Scientific Rationale: The final step in the PROTAC-mediated degradation pathway is the proteasome.[14][15] Inhibiting the proteasome should prevent the degradation of the ubiquitinated target protein, leading to its accumulation.
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Co-treat the cells with the PROTAC and the proteasome inhibitor.
-
Analyze target protein levels.
-
Expected Outcome: The degradation of the target protein by the PROTAC should be rescued in the presence of the proteasome inhibitor.
III. Cellular Consequences: Phenotypic and Viability Assays
Assessing the downstream functional consequences of target protein degradation is a critical step in evaluating the therapeutic potential of a PROTAC.
A. Cell Viability/Cytotoxicity Assays (e.g., CellTiter-Glo®)
Scientific Rationale: If the target protein is essential for cell survival or proliferation, its degradation should lead to a decrease in cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[16][17][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density appropriate for the duration of the assay.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for a period relevant to the expected phenotypic outcome (e.g., 48, 72, or 96 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent directly to the wells.[16]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| PROTAC Concentration | % Cell Viability |
| Vehicle (DMSO) | 100% |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 30% |
| 1 µM | 15% |
IV. Target Engagement in the Cellular Milieu
Confirming that the PROTAC binds to its intended target within the complex environment of a live cell is essential for interpreting degradation data.
A. NanoBRET™ Target Engagement Assay
Scientific Rationale: The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[19] The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.[19][20] A PROTAC that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[21]
Protocol:
-
Cell Line Preparation:
-
Transfect cells to express the target protein fused to NanoLuc® luciferase.
-
Alternatively, use a CRISPR-generated cell line with the NanoLuc® tag knocked into the endogenous locus for more physiologically relevant expression levels.[22]
-
-
Assay Setup:
-
Harvest and resuspend the cells in Opti-MEM®.
-
Add the NanoBRET® tracer to the cell suspension.
-
-
PROTAC Treatment:
-
Dispense the cell-tracer suspension into a white 96-well or 384-well plate.
-
Add serial dilutions of the PROTAC.
-
-
Detection:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Read the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.
-
-
Analysis:
Caption: Figure 3: Principle of NanoBRET Target Engagement.
Conclusion: An Integrated Approach to PROTAC Evaluation
The cellular characterization of PROTACs, including those containing the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker, requires a multi-faceted and integrated approach. By systematically progressing from direct measures of protein degradation to mechanistic validation and the assessment of downstream cellular consequences, researchers can build a comprehensive understanding of a PROTAC's activity. The protocols and rationales provided in this guide serve as a robust framework for these investigations, enabling the confident advancement of promising targeted protein degraders in the drug discovery pipeline.
References
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- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
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- PROTAC-Induced Proteolytic Targeting - PMC - NIH. (n.d.).
- Degradation of proteins by PROTACs and other strategies - PMC - PubMed Central. (n.d.).
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023-12-01).
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.).
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20).
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay - Promega Corporation. (n.d.).
- HiBiT Protein Tagging Technology - Promega Corporation. (n.d.).
- CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation. (n.d.).
- Proteolysis targeting chimera - Wikipedia. (n.d.).
- Ubiquitin/Proteasome | Cell Signaling Technology. (2026-01-09).
- NanoBRET assays for PROTAC evaluation in the cellular context - Selvita. (2025-04-18).
- The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. (n.d.).
- PROTACs: proteolysis-targeting chimeras - BMG Labtech. (2023-08-01).
- High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines - JoVE. (2020-11-09).
- CellTiter-Glo® 2.0 Cell Viability Assay - Promega Corporation. (n.d.).
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (n.d.).
- PROTACs: A Practical Guide | Biocompare: The Buyer's Guide for Life Scientists. (2022-08-11).
- What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.).
- The Simple Way to Targeted Protein Degradation Analysis - Bio-Techne. (n.d.).
- The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC. (n.d.).
- Best Practices for Proteolysis Targeting Chimeras PROTACs - YouTube. (2024-11-21).
- Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US. (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - NIH. (n.d.).
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed. (n.d.).
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. (2026-01-13).
- Targeted Protein Degradation | MOA Animation - YouTube. (2020-05-12).
- Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - NIH. (n.d.).
- CellTiter Glo® 2 0 Cell Viability Assay - YouTube. (2021-04-21).
- Learn How Fully Automated Westerns Enable Cutting-Edge Targeted Protein Degradation Research - Bioprocess Online. (n.d.).
- Abstract 3758: Discovery of a bridged proteolysis targeting chimera (PROTAC) recruiting the SPOP E3 ubiquitin ligase for targeted protein degradation | Cancer Research - AACR Journals. (2025-04-21).
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- HiBiT Protein Tagging System. (n.d.).
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- IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. (2024-01-15).
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- Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship.org. (2022-12-01).
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- Proteasome - Wikipedia. (n.d.).
- See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay - YouTube. (2025-04-03).
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- Ubiquitin-Proteasome System | Targeted Protein Degradation - YouTube. (2022-05-12).
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Application Notes & Protocols: Western Blot Analysis of Protein Degradation with "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" based PROTACs
Introduction: A New Paradigm in Targeted Therapeutics
Targeted protein degradation has emerged as a revolutionary therapeutic strategy, moving beyond simple inhibition to induce the complete removal of disease-causing proteins.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[2][3] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity triggers the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4]
The chemical moiety, "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid," is a versatile building block frequently used in the synthesis of PROTACs. It often serves as a component of the linker or is attached to the E3 ligase ligand. For instance, it is a key component in the synthesis of derivatives of dBET1, a well-characterized PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase.[5] BRD4 is a critical transcriptional regulator and a high-value cancer target.[6][7] Its degradation by PROTACs like ARV-825 and dBET1 has shown superior efficacy compared to traditional small molecule inhibitors.[2][6]
This guide provides a comprehensive framework for utilizing Western blot analysis to quantify the degradation of a target protein, using a BRD4-targeting, CRBN-recruiting PROTAC as a primary example. We will delve into the mechanistic rationale behind the protocol, ensuring that each step is understood not just as a procedure, but as a critical component of a self-validating experimental system.
Principle of the Technology: Hijacking the Cellular Machinery
The core function of a PROTAC is to act as a molecular matchmaker. In the context of our example, the PROTAC brings the BRD4 protein into close proximity with the CRBN E3 ligase complex (specifically, the CUL4-RBX1-DDB1-CRBN complex).[2] This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. A polyubiquitin chain acts as a fatal signal, marking BRD4 for recognition and destruction by the proteasome. The PROTAC itself is not consumed in the process and can catalytically induce the degradation of multiple POI molecules.[4][8]
Caption: PROTAC Mechanism of Action.
Experimental Design: A Self-Validating System
A robust PROTAC experiment relies on a comprehensive set of controls to validate the observed protein degradation. Western blotting is a cornerstone technique for this analysis, allowing for the direct visualization and quantification of protein levels.[9][10][11]
Key Experimental Parameters
-
Dose-Response: To determine the potency of a PROTAC, a dose-response curve is essential. This allows for the calculation of the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[5][12]
-
Time-Course: Analyzing protein levels at various time points (e.g., 4, 8, 16, 24 hours) reveals the kinetics of degradation.[2][9][13] Shorter time points help confirm direct degradation effects, while longer incubations might reveal downstream transcriptional or cell cycle effects.[9]
-
The "Hook Effect": A phenomenon unique to PROTACs, the "hook effect," is observed at very high concentrations where the degradation efficiency decreases.[5][14][15] This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC-POI and PROTAC-E3) instead of the productive ternary complex, thus inhibiting degradation.[15][16] Observing this effect is a strong indicator of a PROTAC-mediated mechanism.
Essential Controls for Mechanistic Validation
| Control Type | Reagent Example | Purpose | Expected Outcome |
| Vehicle Control | DMSO | Establishes the baseline protein level in the absence of treatment. | No change in POI levels. |
| Target Binder Alone | JQ1 (for BRD4) | Confirms that simple inhibition of the target does not cause degradation. | No degradation; may show protein accumulation.[6][7] |
| E3 Ligase Ligand Alone | Pomalidomide / Thalidomide (for CRBN) | Ensures the E3 ligase binder itself does not affect POI levels. | No change in POI levels. |
| Inactive Epimer/Negative Control | A stereoisomer or analog that cannot form a stable ternary complex.[17] | Demonstrates that ternary complex formation is required for degradation. | No degradation of the POI. |
| Proteasome Inhibitor | MG132 or Bortezomib | Confirms that the observed protein loss is due to proteasomal degradation. | Pre-treatment with the inhibitor should "rescue" the POI from PROTAC-induced degradation.[9][18][19] |
| Neddylation Inhibitor | MLN4924 (Pevonedistat) | Confirms the involvement of the Cullin-RING ligase (CRL) family, such as CRL4-CRBN.[18][20] | Pre-treatment should block PROTAC-induced degradation by inactivating the E3 ligase complex.[18][20] |
Detailed Protocol: Western Blot for PROTAC-Mediated BRD4 Degradation
This protocol is optimized for assessing the degradation of BRD4 in a human cell line (e.g., MCF-7, MV-4-11, or 22Rv1) treated with a CRBN-recruiting PROTAC.
Materials
-
Cell Line: MCF-7 (or other relevant line expressing BRD4).
-
PROTAC: Test PROTAC (dissolved in DMSO).
-
Control Compounds: JQ1, Pomalidomide, MG132, MLN4924 (all dissolved in DMSO).
-
Cell Culture Reagents: DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[21]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast gels (e.g., 4-12% Bis-Tris), running buffer, loading buffer.
-
Western Transfer: PVDF membrane, transfer buffer, transfer system.
-
Antibodies:
-
Primary Antibody: Rabbit anti-BRD4.
-
Loading Control: Mouse anti-GAPDH or anti-α-Tubulin.
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit and Goat anti-Mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system.
Experimental Workflow
Caption: Western Blot Workflow for PROTAC Analysis.
Step-by-Step Methodology
Part 1: Cell Culture and Treatment
-
Seed Cells: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10^5 cells/well).[22] Allow cells to adhere overnight.
-
Prepare Compounds: Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range for an initial screen is 1 nM to 10,000 nM.[5] Also prepare working solutions for all control compounds.
-
Treat Cells:
-
Dose-Response: Aspirate the old medium and treat cells with the various concentrations of the PROTAC for the desired time (e.g., 4 hours).[5] Include a DMSO vehicle control.
-
Mechanistic Controls: In separate wells, treat cells with DMSO, a high concentration of JQ1 (e.g., 1 µM), and a high concentration of pomalidomide (e.g., 1 µM).
-
Rescue Experiment: For the proteasome and neddylation inhibitor controls, pre-treat cells with MG132 (e.g., 10 µM) or MLN4924 (e.g., 1 µM) for 1-2 hours before adding the PROTAC (at a concentration known to cause degradation, e.g., 100 nM).
-
Part 2: Protein Extraction and Quantification
-
Harvest Cells: After treatment, place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.
-
Lyse Cells: Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Clarify Lysate: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
Part 3: Western Blotting
-
Prepare Samples: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and loading buffer. Boil samples at 95°C for 5 minutes (unless the target protein is known to aggregate).[23]
-
SDS-PAGE: Load 15-20 µg of total protein per lane into a precast polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane. Confirm efficient transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Prepare the ECL substrate and apply it to the membrane. Capture the chemiluminescent signal using a digital imager.
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for BRD4 and the loading control (e.g., GAPDH) for each lane using software like ImageJ.[24]
-
Normalization: For each sample, normalize the BRD4 band intensity to its corresponding loading control intensity.
-
Calculate Percent Degradation: Express the normalized BRD4 level in each treated sample as a percentage of the vehicle (DMSO) control.
-
% Degradation = (1 - [Normalized Signal_Treated / Normalized Signal_DMSO]) * 100
-
-
Generate Dose-Response Curve: Plot the percent degradation against the log of the PROTAC concentration. Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to calculate the DC50 and Dmax values.[24][25] Note that data points exhibiting the hook effect should be excluded from the curve fit to accurately determine the DC50.[5]
| Parameter | Definition | Interpretation |
| DC50 | Half-maximal degradation concentration. | A measure of the PROTAC's potency. A lower DC50 indicates higher potency. |
| Dmax | Maximum observed degradation.[26] | A measure of the PROTAC's efficacy. A higher Dmax indicates more complete degradation. |
| Hook Effect | Decrease in degradation at high PROTAC concentrations.[16] | A hallmark of a PROTAC's ternary complex-driven mechanism.[14][15] |
By meticulously following this protocol and its embedded controls, researchers can generate high-quality, reproducible data to confidently assess the efficacy and mechanism of action of their novel PROTAC molecules. This structured approach ensures scientific integrity and provides a solid foundation for advancing promising protein degraders in the drug development pipeline.
References
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Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. MDPI. Available at: [Link]
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From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. Available at: [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Available at: [Link]
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The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. Available at: [Link]
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Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. NIH. Available at: [Link]
-
(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available at: [Link]
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Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. Available at: [Link]
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The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC - NIH. Available at: [Link]
-
Schematic diagram showing the mechanism of action of PROTAC... ResearchGate. Available at: [Link]
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PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. PMC - NIH. Available at: [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Available at: [Link]
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BRD4 degradation after treatment with CRBN-recruiting compounds.... ResearchGate. Available at: [Link]
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Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS) as tool compounds for CRBN. bioRxiv. Available at: [Link]
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A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. Available at: [Link]
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A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]
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PROTACs– a game-changing technology. PMC - NIH. Available at: [Link]
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(PDF) Tubulin Resists Degradation by Cereblon-Recruiting PROTACs. ResearchGate. Available at: [Link]
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Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. PMC - NIH. Available at: [Link]
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rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Available at: [Link]
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Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. PMC - PubMed Central. Available at: [Link]
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PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita. Available at: [Link]
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Best Practice for Western Blot Detection of Proteins Present in Tissue Lysates. Bio-Rad Antibodies. Available at: [Link]
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The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. Available at: [Link]
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A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. Available at: [Link]
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A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC - NIH. Available at: [Link]
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PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC - PubMed Central. Available at: [Link]
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PROTAC degraders as chemical probes for studying target biology and target validation. RSC Publishing. Available at: [Link]
-
Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. Available at: [Link]
-
Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. AACR Publications. Available at: [Link]
-
Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Chemical Communications (RSC Publishing). Available at: [Link]
-
Replacing a Cereblon Ligand by a DDB1 and CUL4 Associated Factor 11 (DCAF11) Recruiter Converts a Selective Histone Deacetylase 6 PROTAC into a pan-degrader. ChemRxiv. Available at: [Link]
-
A Comprehensive Compilation of Western Blotting Best Practices. The Scientist. Available at: [Link]
-
Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. Available at: [Link]
-
Advancing Drug Discovery with PROTAC Building Blocks. YouTube. Available at: [Link]
-
Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. 2BScientific. Available at: [Link]
-
Taking Control of Your Western Blotting Troubles. Bio-Rad Antibodies. Available at: [Link]
-
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. PubMed. Available at: [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. NIH. Available at: [Link]
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Application Notes and Protocols for Ternary Complex Formation with "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The induction of a stable and productive ternary complex is the cornerstone of targeted protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs). The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of the geometry and stability of this complex. This application note provides a comprehensive guide to understanding and characterizing ternary complex formation for PROTACs incorporating the rigid linker moiety derived from "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid". We will delve into the rationale behind employing rigid linkers, their impact on ternary complex cooperativity and stability, and provide detailed, field-proven protocols for key biophysical assays essential for their characterization, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Introduction: The Central Role of the Linker in Ternary Complex Formation
PROTACs are heterobifunctional molecules that function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] This process is initiated by the formation of a ternary complex (POI-PROTAC-E3 ligase).[1] The chemical linker, which connects the two protein-binding moieties of the PROTAC, is not merely a spacer but plays a crucial role in dictating the efficacy of the degrader.[3] Its length, rigidity, and chemical composition influence the relative orientation of the POI and E3 ligase within the ternary complex, which in turn affects the stability and productivity of the complex.[4]
The "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" moiety is a precursor to a rigid linker class that has gained significant interest in PROTAC design.[] The incorporation of rigid structural elements, such as piperidine rings, into the linker can offer several advantages:
-
Improved Metabolic Stability: Rigid linkers can be less susceptible to metabolic degradation compared to flexible alkyl or PEG linkers.[6][7]
-
Enhanced Solubility: The inclusion of heteroatoms and polar groups can improve the aqueous solubility of the PROTAC molecule.[6][8]
-
Favorable Conformational Pre-organization: A rigid linker can reduce the entropic penalty of ternary complex formation by restricting the conformational freedom of the PROTAC, potentially leading to higher affinity and cooperativity.
-
Optimal Vectorial Alignment: The defined geometry of a rigid linker can orient the POI and E3 ligase in a productive conformation for efficient ubiquitin transfer.
The formation of a stable ternary complex is a key determinant of a PROTAC's degradation efficiency. Therefore, the thorough biophysical characterization of these complexes is paramount in the rational design and optimization of potent and selective degraders.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotic cells. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a substrate protein, marking it for degradation by the 26S proteasome. PROTACs hijack this endogenous system by acting as a molecular bridge between a specific POI and an E3 ligase.[2]
Caption: A schematic overview of the PROTAC-mediated protein degradation pathway.
Biophysical Characterization of Ternary Complex Formation
A multi-faceted approach employing various biophysical techniques is essential for a comprehensive understanding of ternary complex formation. Below are detailed protocols for three key assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) for both binary and ternary interactions.
Experimental Workflow for SPR Analysis:
Caption: A generalized workflow for characterizing ternary complex formation using SPR.
Protocol: SPR Analysis of Ternary Complex Formation
A. Materials and Reagents:
-
Purified recombinant E3 ligase (e.g., VHL or Cereblon complex) with an appropriate tag for immobilization (e.g., His-tag, AviTag for biotinylation).
-
Purified recombinant Protein of Interest (POI).
-
PROTAC synthesized with a "4-(piperidin-4-yloxy)benzoic acid" derived linker.
-
SPR instrument and sensor chips (e.g., CM5, Ni-NTA, or Streptavidin-coated).
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
High-quality DMSO for stock solutions.
B. Experimental Procedure:
-
Immobilization of E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the chip surface (e.g., with EDC/NHS for a CM5 chip).
-
Inject the E3 ligase at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level (typically 1000-3000 RU).
-
Deactivate any remaining active groups on the surface.
-
-
Binary Interaction Analysis:
-
E3-PROTAC Interaction: Prepare a dilution series of the PROTAC in running buffer containing a constant low percentage of DMSO (e.g., 1-2%). Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate (e.g., 30 µL/min).
-
E3-POI Interaction (Control): Inject a dilution series of the POI over the E3 ligase surface to assess any direct binary interaction.
-
-
Ternary Complex Analysis (Co-injection):
-
Prepare a series of solutions containing a constant, saturating concentration of the POI and a dilution series of the PROTAC.
-
Inject these co-injection solutions over the immobilized E3 ligase surface.
-
Include a control injection of the POI alone at the same concentration used in the co-injection series to subtract any binary POI-E3 interaction signal.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary interaction experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) using the following formula: α = (KD of E3-PROTAC binary interaction) / (KD of E3-PROTAC interaction in the presence of POI) An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Table 1: Representative SPR Data for a PROTAC with a Rigid Linker
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) | Cooperativity (α) |
| E3 Ligase + PROTAC | 1.5 x 10^5 | 3.0 x 10^-3 | 20 | N/A |
| E3 Ligase + POI | No significant binding | No significant binding | >10,000 | N/A |
| (E3 Ligase) + POI + PROTAC | 4.5 x 10^5 | 1.5 x 10^-3 | 3.3 | 6.1 |
Note: The data presented are hypothetical and for illustrative purposes.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol: ITC Analysis of Ternary Complex Formation
A. Materials and Reagents:
-
Highly purified and concentrated E3 ligase and POI.
-
PROTAC with a "4-(piperidin-4-yloxy)benzoic acid" derived linker.
-
ITC instrument.
-
Dialysis buffer identical to the experimental buffer.
B. Experimental Procedure:
-
Sample Preparation:
-
Dialyze both proteins extensively against the same buffer to minimize buffer mismatch effects.
-
Prepare the PROTAC stock solution in the same final dialysis buffer.
-
Determine the accurate concentrations of all components.
-
-
Binary Titrations:
-
E3-PROTAC Titration: Titrate the PROTAC solution into the E3 ligase solution in the ITC cell.
-
POI-PROTAC Titration: Titrate the PROTAC solution into the POI solution.
-
-
Ternary Titration:
-
Saturate the POI with the PROTAC by pre-incubating them at a molar ratio of e.g., 1:1.5.
-
Titrate this POI-PROTAC complex into the E3 ligase solution in the ITC cell.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model (e.g., one-site binding model) to obtain KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Compare the thermodynamic parameters of the binary and ternary interactions to understand the driving forces of ternary complex formation.
-
Table 2: Representative ITC Data for a PROTAC with a Rigid Linker
| Titration | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| PROTAC into E3 Ligase | 50 | 0.98 | -8.5 | -1.2 | -9.7 |
| PROTAC into POI | 150 | 1.02 | -7.2 | -1.5 | -8.7 |
| POI-PROTAC complex into E3 Ligase | 8 | 0.95 | -12.3 | -2.1 | -14.4 |
Note: The data presented are hypothetical and for illustrative purposes.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening and characterization of ternary complex formation in solution. It measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.
Protocol: TR-FRET Assay for Ternary Complex Formation
A. Materials and Reagents:
-
E3 ligase and POI labeled with a TR-FRET donor (e.g., Terbium or Europium cryptate) and acceptor (e.g., d2 or XL665) pair.
-
PROTAC with a "4-(piperidin-4-yloxy)benzoic acid" derived linker.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
B. Experimental Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the donor-labeled protein (e.g., E3 ligase) and acceptor-labeled protein (e.g., POI).
-
Add a serial dilution of the PROTAC.
-
Include controls with no PROTAC and with a non-binding control compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio as a function of the PROTAC concentration. This will typically result in a bell-shaped "hook effect" curve, where the signal increases with PROTAC concentration as ternary complexes form, and then decreases at very high concentrations due to the formation of binary complexes.
-
The peak of the curve represents the maximal ternary complex formation.
-
Synthesis of PROTACs with "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" Linkers
The "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" is a versatile building block for incorporating a rigid aryl-piperidine ether linker into a PROTAC. The general synthetic strategy involves the sequential coupling of the POI ligand and the E3 ligase ligand to this linker.
General Synthetic Scheme:
Caption: A generalized synthetic route for preparing PROTACs using the specified linker.
A detailed, step-by-step synthetic protocol is highly dependent on the specific POI and E3 ligase ligands being used. However, the general principle involves standard amide bond formation (e.g., using HATU or EDC/HOBt) to couple the carboxylic acid of the linker to an amine on one of the ligands, followed by deprotection of the Boc group and subsequent coupling of the piperidine nitrogen to the other ligand.
Conclusion and Future Perspectives
The rational design of PROTACs relies heavily on a deep understanding of the factors governing ternary complex formation. The use of rigid linkers, such as those derived from "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid," offers a promising strategy to improve the pharmacological properties of degraders. The detailed biophysical characterization of the resulting ternary complexes, using the protocols outlined in this application note, is crucial for establishing structure-activity relationships and guiding the optimization of PROTACs with enhanced potency, selectivity, and drug-like properties. Future advancements in structural biology, such as cryo-EM, and computational modeling will further aid in the rational design of next-generation protein degraders.[]
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(18), 10165-10199. Available at: [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 381-390. Available at: [Link]
-
Borsari, C., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1133-1141. Available at: [Link]
-
Li, D., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 85-103. Available at: [Link]
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents. Cell, 181(1), 102-114. Available at: [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. Available at: [Link]
-
Ciulli, A. (2019). The PROTAC paradigm: a new way of doing drug discovery. Biochemical Society Transactions, 47(6), 1831-1841. Available at: [Link]
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. Available at: [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. Available at: [Link]
-
Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2371, 79-113. Available at: [Link]
-
Domainex. (n.d.). Ternary Complex Formation Assays. Available at: [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4579-4587. Available at: [Link]
-
Dynamic Biosensors. (2024, May 14). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity [Video]. YouTube. Available at: [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC-Induced Degradation. ACS Chemical Biology, 13(9), 2758-2770. Available at: [Link]
-
Mares, A., et al. (2020). A general stepwise approach to optimize a TR-FRET assay for characterizing the BRD/PROTAC/CRBN ternary complex. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1189-1200. Available at: [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. Available at: [Link]
-
Piehler, J. (2005). New methodologies for measuring protein interactions in vivo and in vitro. Current Opinion in Structural Biology, 15(1), 4-14. Available at: [Link]
-
Cresset Group. (2023, February 15). Accelerated discovery of novel targeted protein degradation therapeutics. Available at: [Link]
-
Zhang, X., et al. (2021). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au, 1(1), 25-36. Available at: [Link]
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. Available at: [Link]
-
Sun, Y., et al. (2018). PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies. Cell Research, 28(7), 779-781. Available at: [Link]
-
Lu, J., et al. (2018). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 25(1), 78-89.e5. Available at: [Link]
-
Lu, M., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 24(10), 8610. Available at: [Link]
-
Edmondson, S. D., et al. (2019). A review of the evolution of proteolysis-targeting chimeras (PROTACs). Bioorganic & Medicinal Chemistry Letters, 29(16), 1261-1268. Available at: [Link]
-
Banik, S. M., et al. (2020). Lysosome-targeting chimeras (LYTACs) for the degradation of secreted and membrane proteins. Nature, 584(7820), 291-297. Available at: [Link]
-
Hershko, A., & Ciechanover, A. (1998). The ubiquitin system. Annual Review of Biochemistry, 67, 425-479. Available at: [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]
-
University of Dundee. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Available at: [Link]
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Characterization of "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid"
Introduction: The Significance of the Piperidine-Benzoic Acid Scaffold
The "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" core is a prevalent structural element in the design of novel therapeutic agents. The piperidine ring provides a versatile, saturated heterocyclic scaffold that can be functionalized to modulate pharmacokinetic properties, while the benzoic acid moiety often serves as a key interaction point with biological targets or as a handle for further chemical modification. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during synthesis to mask the reactivity of the piperidine nitrogen.
Accurate and thorough characterization of molecules incorporating this scaffold is paramount for ensuring chemical identity, purity, and for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each atom.[1] This application note serves as a practical guide for researchers, scientists, and drug development professionals to effectively utilize NMR for the characterization of this important class of compounds.
Experimental Design and Rationale
A multi-faceted NMR approach is essential for the complete and unambiguous assignment of all proton and carbon signals in "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid". The logical workflow for this characterization is depicted below.
Figure 1: Workflow for NMR-based structure elucidation.
Detailed Experimental Protocols
Sample Preparation
The choice of solvent is critical for acquiring high-quality NMR data. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes polar compounds and its residual proton signal (around 2.50 ppm) typically does not overlap with key analyte signals.[2] Furthermore, the acidic proton of the carboxylic acid is often observable in DMSO-d₆, appearing as a broad singlet at a downfield chemical shift (typically >10 ppm).[3][4]
Protocol:
-
Weigh approximately 10-15 mg of "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[5]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[2]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be utilized.
-
The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.
Spectral Analysis and Interpretation
The following sections detail the expected chemical shifts and coupling patterns for "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid".
Figure 2: Chemical structure of the target molecule.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into several distinct regions corresponding to the different moieties of the molecule.
-
Carboxylic Acid Proton (H-COOH): A broad singlet is expected in the far downfield region, typically between 12.0 and 13.0 ppm in DMSO-d₆.[3][6] Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-Ar): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, appearing as two doublets.
-
The two protons ortho to the carboxylic acid group (H-Ar²) are expected to be the most deshielded due to the electron-withdrawing nature of the carboxyl group, appearing around 7.9 ppm.
-
The two protons ortho to the ether linkage (H-Ar¹) will be more shielded and are expected around 7.0 ppm. Both will exhibit a typical ortho-coupling constant (J) of approximately 8-9 Hz.[7]
-
-
Piperidine Protons (H-Pip):
-
H-Pip⁴ (CH-O): The proton on the carbon bearing the ether oxygen will be the most downfield of the piperidine signals, expected as a multiplet around 4.6 ppm.
-
H-Pip²,⁶ (Axial and Equatorial): The protons on the carbons adjacent to the nitrogen are diastereotopic. Due to the influence of the Boc group, they will appear as two broad multiplets. The equatorial protons are typically more deshielded than the axial protons, appearing around 3.6-3.8 ppm and 3.1-3.3 ppm, respectively.
-
H-Pip³,⁵ (Axial and Equatorial): These protons will also be diastereotopic and appear as multiplets, generally in the range of 1.5-2.0 ppm.
-
-
Boc Group Protons (H-Boc): The nine equivalent protons of the tert-butyl group will give a sharp, intense singlet around 1.4 ppm. This signal is a characteristic indicator of the Boc protecting group.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.
-
Carboxylic Acid Carbonyl (C=O): This carbon is highly deshielded and will appear downfield, typically around 167 ppm.
-
Boc Group Carbonyl (C=O): The carbonyl of the carbamate will be found around 154 ppm.
-
Aromatic Carbons (C-Ar):
-
The carbon attached to the ether oxygen (C-Ar¹) will be significantly deshielded, appearing around 162 ppm.
-
The carbons ortho to the ether linkage (C-Ar²) are expected around 115 ppm.
-
The carbons ortho to the carboxyl group (C-Ar³) will be around 131 ppm.
-
The carbon bearing the carboxyl group (C-Ar⁴) will be found near 123 ppm.
-
-
Boc Group Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around 79 ppm.
-
Piperidine Carbons (C-Pip):
-
The carbon attached to the ether oxygen (C-Pip⁴) will be the most deshielded of the piperidine ring carbons, appearing around 72 ppm.
-
The carbons adjacent to the nitrogen (C-Pip²,⁶) will be found in the range of 40-45 ppm.
-
The remaining piperidine carbons (C-Pip³,⁵) will appear further upfield, around 30-35 ppm.
-
-
Boc Group Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons will give a strong signal around 28 ppm.
Data Summary Tables
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~12.5 | br s | 1H |
| H-Ar² | ~7.90 | d | 2H |
| H-Ar¹ | ~7.00 | d | 2H |
| H-Pip⁴ | ~4.60 | m | 1H |
| H-Pip²,⁶ (eq) | ~3.70 | m | 2H |
| H-Pip²,⁶ (ax) | ~3.20 | m | 2H |
| H-Pip³,⁵ (eq) | ~1.95 | m | 2H |
| H-Pip³,⁵ (ax) | ~1.60 | m | 2H |
| H-Boc | ~1.40 | s | 9H |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~167.0 |
| C-Ar¹ | ~162.0 |
| C=O (Boc) | ~154.0 |
| C-Ar³ | ~131.5 |
| C-Ar⁴ | ~123.0 |
| C-Ar² | ~115.0 |
| C(CH₃)₃ (Boc) | ~79.0 |
| C-Pip⁴ | ~72.0 |
| C-Pip²,⁶ | ~42.0 |
| C-Pip³,⁵ | ~31.0 |
| C(CH₃)₃ (Boc) | ~28.0 |
Structure Confirmation with 2D NMR Spectroscopy
While 1D NMR provides a strong foundation for the structure, 2D NMR experiments are crucial for unambiguous assignment, especially of the piperidine protons.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Key expected correlations:
-
A cross-peak between the aromatic doublets (H-Ar¹ and H-Ar² is not expected due to the para-substitution pattern).
-
Strong correlations within the piperidine ring spin system: H-Pip⁴ with H-Pip³,⁵ and H-Pip²,⁶ with H-Pip³,⁵. This allows for tracing the connectivity around the ring.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For example, the proton at ~4.6 ppm (H-Pip⁴) will show a cross-peak to the carbon at ~72 ppm (C-Pip⁴).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-4 bonds away. This is critical for connecting the different fragments of the molecule. Key expected correlations:
-
The aromatic protons H-Ar¹ will show a correlation to the piperidine carbon C-Pip⁴, confirming the ether linkage.
-
The piperidine protons H-Pip⁴ will show a correlation to the aromatic carbon C-Ar¹.
-
The Boc protons (H-Boc) will show a correlation to the Boc carbonyl carbon (C=O) and the Boc quaternary carbon (C(CH₃)₃).
-
The piperidine protons H-Pip²,⁶ will show a correlation to the Boc carbonyl carbon.
-
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" and related molecules. By following the detailed protocols and using the predicted spectral data as a guide, researchers can confidently verify the identity and purity of their compounds, which is a critical step in the drug discovery and development pipeline.
References
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]
-
ScienceDirect. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]
-
Purdue University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
ResearchGate. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]
-
AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
eLife. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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- 3. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester | C15H28N2O3 | CID 53407862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
Application Notes and Protocols for the HPLC Purification of "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the synthesis of novel molecular entities is merely the first step. The journey from a promising compound in a reaction flask to a viable clinical candidate is paved with rigorous purification and characterization. Intermediates such as "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" and its derivatives are fundamental building blocks in the synthesis of a wide range of biologically active molecules. Their structural integrity and purity are paramount, as even trace impurities can have profound impacts on the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis and purification of such compounds, offering unparalleled precision and versatility.[3][4][5]
This document provides a comprehensive guide to the purification of "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" derivatives using preparative reverse-phase HPLC. We will delve into the strategic choices behind method development, provide detailed, actionable protocols, and address common challenges to empower researchers and scientists to achieve optimal purity and yield.
Understanding the Molecule: A Chemist's Perspective on Purification Strategy
The molecular structure of "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" dictates the strategy for its purification. Key features include:
-
A Benzoic Acid Moiety: This acidic functional group (pKa ~4-5) makes the molecule's retention behavior highly dependent on the mobile phase pH.
-
A Boc-Protected Piperidine Ring: The tert-butoxycarbonyl (Boc) protecting group imparts significant non-polar character, making the molecule well-suited for reverse-phase chromatography.
-
An Ether Linkage and a Saturated Heterocycle: These contribute to the overall polarity and structural conformation of the molecule.
The primary goal in developing a purification method is to exploit the physicochemical properties of the target molecule to achieve separation from impurities, which may include starting materials, by-products, or degradation products.[1] Reverse-phase HPLC, which separates molecules based on their hydrophobicity, is the ideal choice for this class of compounds.[6][7]
The Cornerstone of Separation: Reverse-Phase HPLC Principles
In reverse-phase HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The fundamental principle is that less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the polar mobile phase.
The Critical Influence of Mobile Phase pH
For ionizable compounds like our target molecule, the pH of the mobile phase is a powerful tool for controlling retention and improving peak shape.[8][9] The carboxylic acid group can exist in two forms: protonated (neutral) at low pH and deprotonated (anionic) at high pH.
-
At Low pH (pH < pKa): The carboxylic acid is protonated (-COOH), making the molecule more neutral and, therefore, more hydrophobic. This leads to stronger interaction with the C18 stationary phase and increased retention time.
-
At High pH (pH > pKa): The carboxylic acid is deprotonated (-COO⁻), rendering the molecule more polar and less retained by the non-polar stationary phase.
Controlling the ionization state is crucial for achieving sharp, symmetrical peaks. Operating at a pH where the analyte is in a single, stable form prevents the peak broadening that can occur when both ionized and non-ionized forms are present.[10] For this reason, an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is essential to suppress the ionization of the benzoic acid moiety and ensure consistent, reproducible retention.[6]
Caption: Effect of mobile phase pH on the ionization and retention of the target molecule.
Analytical Method Development: The Blueprint for Purification
Before scaling up to preparative chromatography, it is imperative to develop a robust analytical method. This allows for the optimization of separation conditions on a smaller scale, conserving valuable sample and solvent.[11][12]
Protocol 1: Analytical HPLC Method Development
-
Column Selection: A high-purity, end-capped C18 column is the recommended starting point.[6] These columns minimize interactions between the acidic analyte and residual silanol groups on the silica surface, which can cause peak tailing.[8][13]
-
Sample Preparation: Dissolve the crude "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" derivative in a suitable solvent. A 1:1 mixture of acetonitrile and water is often a good choice. The target concentration for analytical scale is typically around 1 mg/mL.
-
Mobile Phase Preparation:
-
Initial Gradient Screening: A broad gradient is used to determine the approximate elution conditions for the target compound and any impurities.
-
Method Optimization: Adjust the gradient based on the initial screening results to maximize the resolution between the target peak and its closest eluting impurities. The goal is to achieve a baseline separation for accurate quantification and successful preparative isolation.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for analytical method development, offering good resolution and efficiency. |
| Mobile Phase A | 0.1% TFA in Water | Suppresses ionization of the carboxylic acid, leading to better peak shape and retention.[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[14] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | Small volume to avoid column overloading. |
| Detection | UV at 230 nm and 274 nm | Benzoic acid derivatives typically have strong absorbance at these wavelengths.[15] |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Gradient | 5% to 95% B over 20 min | A broad screening gradient to identify the elution window. |
Scaling Up to Preparative HPLC: From Analysis to Isolation
The primary objective of preparative HPLC is to isolate the target compound with the desired purity and yield.[12] This requires scaling the optimized analytical method to a larger column and system.[16] The key is to maintain the resolution achieved at the analytical scale.[17]
Caption: A typical workflow for preparative HPLC purification.
Protocol 2: Preparative HPLC Purification
-
Column Selection: Choose a preparative C18 column with the same stationary phase as the analytical column to ensure a smooth method transfer.[12] Column dimensions will depend on the amount of material to be purified. A 21.2 x 250 mm column is suitable for purifying hundreds of milligrams to several grams of material.
-
Sample Preparation: Dissolve the crude product in the minimum amount of a strong solvent (like methanol or DMSO) and then dilute with the initial mobile phase composition. This ensures the sample is fully dissolved without causing peak distortion upon injection. The concentration can be significantly higher than in the analytical method (e.g., 20-100 mg/mL).
-
Scaling Calculations:
-
Flow Rate: The flow rate must be scaled geometrically to maintain linear velocity. The scaling factor is the ratio of the cross-sectional areas of the columns: (d_prep / d_anal)². For a 21.2 mm prep column from a 4.6 mm analytical column, the factor is approximately 21.2.
-
Injection Volume: The loading capacity also scales with the column volume.[17]
-
Gradient Time: If the column lengths are the same, the gradient time remains the same.[17]
-
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal, collecting the main peak while excluding impurities in the leading and tailing edges.
-
Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity before pooling.
| Parameter | Example Preparative Conditions | Rationale |
| Column | C18, 21.2 x 250 mm, 10 µm | Larger diameter for higher loading capacity.[16] |
| Mobile Phase | Same as analytical (0.1% TFA in Water/ACN) | Ensures consistent selectivity. |
| Flow Rate | ~21 mL/min | Scaled from the 1.0 mL/min analytical flow rate.[17] |
| Injection Volume | 1-5 mL | Depends on sample concentration and loading capacity. |
| Detection | UV at 230 nm and 274 nm | Wavelengths chosen for optimal detection of the target compound.[15] |
| Gradient | Optimized from analytical run | The gradient profile is adjusted to maximize throughput while maintaining purity. |
Post-Purification: Isolating the Final Product
After pooling the pure fractions, the solvent must be removed to isolate the final compound. The mobile phase, typically a mixture of water and acetonitrile with an acid modifier, requires specific handling.
Solvent Evaporation
Centrifugal evaporation or rotary evaporation under reduced pressure are common methods.[18][19] However, acetonitrile can sometimes evaporate too quickly, leading to sample bumping or freezing.[20][21] A controlled vacuum ramp and moderate heat (e.g., 30-40 °C) can mitigate these issues. For temperature-sensitive compounds, lyophilization (freeze-drying) is an alternative, although it is a slower process.[19]
Troubleshooting Common Purification Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols. - Mobile phase pH too close to analyte pKa. - Column overload. | - Use a high-purity, end-capped C18 column.[6] - Ensure the mobile phase pH is at least 2 units below the analyte's pKa.[9] - Reduce the injection mass. |
| Poor Resolution | - In-optimal mobile phase composition or gradient. - Column is not efficient. | - Re-optimize the gradient, perhaps making it shallower around the elution point of the target compound. - Check the column's performance with a standard; it may need to be replaced. |
| Split Peaks | - Sample solvent is too strong compared to the mobile phase. - Presence of both ionized and non-ionized forms of the analyte. | - Dissolve the sample in a solvent similar to or weaker than the initial mobile phase. - Ensure adequate buffering of the mobile phase.[22] |
| High Backpressure | - Particulate matter from the sample blocking the column frit. - Buffer precipitation. | - Filter all samples and mobile phases before use. - Ensure the buffer is soluble in the highest concentration of organic solvent used in the gradient. |
Conclusion
The successful purification of "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" derivatives by preparative HPLC is a systematic process rooted in a solid understanding of chromatographic principles. By carefully developing an analytical method, strategically scaling it to a preparative scale, and meticulously executing the post-purification steps, researchers can consistently obtain high-purity compounds essential for advancing drug discovery programs. This guide provides a robust framework for achieving these goals, emphasizing the causal relationships between experimental choices and purification outcomes.
References
- Reversed Phase HPLC Method Development. Phenomenex.
- Optimizing Evaporation Conditions of Reversed-Phase Prep HPLC Fractions. Lab Manager.
- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
- Scalability of Reversed-Phase Materials in Preparative Chromatography.
- Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid. Benchchem.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Scale Up with Confidence - Column selection for prepar
- Optimal drying of HPLC fractions. Manufacturing Chemist.
- Prepar
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classific
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
- Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.
- Benzoic Acid. SIELC Technologies.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC in pharmaceutical analysis Why water purity m
- Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. The Royal Society of Chemistry.
- General tips for preparative HPLC Technical Note. MZ-Analysentechnik.
- Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
- Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophiliz
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. intechopen.com.
- Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Mobile Phase Selection in Method Development: How to Optimize.
- LC Scaling Analytical Methods Technical Tip 2. Phenomenex.
- Selection of mobile phase in high-performance liquid chromatographic determin
- How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. European Pharmaceutical Review.
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- Journal of Liquid Chromatography & Related Technologies Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC C. ElectronicsAndBooks.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. cromlab.es.
- HPLC Troubleshooting Guide. ace-hplc.com.
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- HPLC Methods for analysis of Benzoic acid.
- Polar Compounds. SIELC Technologies.
- HPLC Tips & Tricks: Mobile Phase Prepar
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- 9. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
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Solubility issues of PROTACs with "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Beyond Rule of 5" Solubility Challenge
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] However, their unique hetero-bifunctional structure, which links two distinct ligands, results in molecules that are typically large (often >700 Da) and lipophilic.[2] This frequently places them outside the traditional "Rule of Five" chemical space for oral bioavailability, leading to significant challenges, most notably poor aqueous solubility.[2][]
This guide focuses specifically on solubility issues encountered with PROTACs incorporating the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker. While this linker offers a degree of rigidity that can be beneficial for ternary complex formation, its inherent physicochemical properties often contribute to poor solubility, complicating in vitro assays and downstream development.[4] As your dedicated application scientists, we have developed this technical resource to help you understand, troubleshoot, and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility of these complex molecules.
Q1: Why is my PROTAC containing the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker so poorly soluble?
A: The poor solubility arises from a combination of factors inherent to both PROTACs in general and the specific properties of this linker:
-
High Molecular Weight & Lipophilicity: PROTACs are large molecules, and to achieve cell permeability, they often have a high degree of lipophilicity (high logP).[2] This fundamentally limits their ability to dissolve in aqueous buffers.
-
Linker Rigidity and Hydrophobicity: The specified linker contains a piperidine ring and a benzoic acid group, which introduce rigidity.[4] More importantly, it features a tert-butoxycarbonyl (Boc) protecting group. The tert-butyl component is highly lipophilic and bulky, significantly increasing the overall hydrophobicity of the PROTAC and shielding potentially polar groups, thereby reducing aqueous solubility.
-
High Crystal Lattice Energy: The rigid structure can promote strong intermolecular interactions in the solid state, leading to a stable crystal lattice that is difficult for solvents to break apart. Overcoming this energy barrier is a key challenge for dissolution.
Q2: What is the specific role of the Boc (Tert-butoxycarbonyl) group in causing solubility issues?
A: The Boc group is primarily a protecting group used during synthesis to prevent the piperidine nitrogen from undergoing unwanted reactions.[5][6] However, in the final PROTAC molecule, it presents two main problems:
-
Increased Lipophilicity: The four extra methyl groups of the tert-butyl moiety add significant nonpolar surface area.
-
Masking of a Potential Protonation Site: The piperidine nitrogen, if unprotected, could be protonated at physiological pH.[1] This positive charge would dramatically improve aqueous solubility. The Boc group prevents this, locking the molecule in a less soluble, neutral state.
Q3: Can I just remove the Boc group to improve solubility?
A: While chemically possible via acid-mediated deprotection, this is not a simple solution and should be considered a chemical modification, not a formulation strategy.[6] Removing the Boc group creates a new chemical entity with a free secondary amine on the piperidine ring. This will likely:
-
Dramatically change physicochemical properties: The new molecule will have a different pKa, polarity, and potentially a different 3D conformation.
-
Alter Biological Activity: The linker's structure and properties are critical for achieving a productive ternary complex (Target-PROTAC-E3 Ligase).[7][8] Changing the linker by removing the Boc group will almost certainly impact the PROTAC's degradation efficiency (DC50) and selectivity, potentially rendering it inactive. This modification should only be undertaken as part of a structured medicinal chemistry campaign to synthesize and test a new analog.
Part 2: Troubleshooting Guide for Immediate Experiments
You've observed precipitation in your assay plate or can't get your PROTAC into solution. This section provides a tiered, question-and-answer approach to resolving acute solubility problems.
Q4: My PROTAC is precipitating from my aqueous cell culture media or assay buffer. What are my immediate options?
A: This is a common issue. The key is to maintain a thermodynamically stable solution or a sufficiently long-lived metastable supersaturated state for the duration of your experiment. Follow this workflow:
Caption: Tiered workflow for troubleshooting PROTAC precipitation.
Step-by-Step Actions:
-
Check Your Stock Solution: Ensure your high-concentration stock solution (typically in 100% DMSO) is fully dissolved. If you see crystals, gently warm the vial (to 30-37°C) and vortex until clear. Always visually inspect before diluting.
-
Increase Co-solvent (with caution): The final concentration of DMSO in your aqueous buffer is critical. Most cell-based assays can tolerate 0.1-0.5% DMSO. You may be able to push this to 1%, but you must run a vehicle control to ensure the solvent itself is not affecting the cells.
-
Use a Surfactant: For biochemical (cell-free) assays, adding a small amount of a non-ionic surfactant can significantly help. See the table below for suggestions. This is often not suitable for cell-based assays as surfactants can permeabilize membranes.
-
Consider pH Modification: If your PROTAC has an ionizable group (like the linker's carboxylic acid), adjusting the buffer pH away from its pKa can increase solubility. However, you must ensure the new pH is compatible with your target protein and assay system.
Table 1: Recommended Starting Concentrations for Formulation Excipients
| Excipient | Type | Use Case | Starting Concentration (Final) | Notes |
| DMSO | Organic Co-solvent | Cell-based & Biochemical | 0.1% - 0.5% (v/v) | Always run a vehicle control. Check tolerance of your cell line. |
| Pluronic® F-68 | Non-ionic Surfactant | Biochemical Assays | 0.01% - 0.05% (w/v) | Can form micelles to encapsulate the PROTAC. |
| Tween®-20 | Non-ionic Surfactant | Biochemical Assays | 0.005% - 0.02% (v/v) | Commonly used in enzyme kinetics and binding assays. |
| HP-β-CD | Cyclodextrin | Cell-based & Biochemical | 1-5 mM | Forms an inclusion complex with the hydrophobic PROTAC. |
Q5: How can I systematically determine the best solvent system for my PROTAC?
A: A kinetic solubility assay is the best approach. This involves preparing a high-concentration stock in DMSO and then diluting it into various aqueous buffers to find the concentration at which it begins to precipitate (the "kinetic solubility limit").
A more robust but resource-intensive method is to use advanced formulation strategies to create an amorphous solid dispersion (ASD), which can dramatically enhance aqueous solubility and generate supersaturation.[9][10]
Part 3: Detailed Experimental Protocols
Protocol 1: Small-Scale Kinetic Solubility Assessment
This protocol provides a method to quickly estimate the aqueous solubility of your PROTAC in different buffers.
Objective: To determine the maximum concentration at which a PROTAC remains in solution in a chosen aqueous buffer after dilution from a DMSO stock.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS pH 7.4, Cell Culture Media)
-
96-well clear, flat-bottom plates
-
Plate reader capable of measuring turbidity (absorbance at 620 nm or 750 nm) or a nephelometer.
-
Multichannel pipette
Methodology:
-
Prepare PROTAC Stock: Create a high-concentration stock solution of your PROTAC (e.g., 10-20 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Create Serial Dilutions in DMSO: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of your PROTAC stock in 100% DMSO. For example, starting at 10 mM, dilute down to ~5 µM.
-
Prepare Assay Plate: Add the aqueous buffer of interest to a new 96-well plate (the "assay plate"). For a 1:100 dilution, add 198 µL of buffer to each well.
-
Transfer and Mix: Quickly transfer 2 µL from each well of the DMSO source plate to the corresponding well of the aqueous assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately by pipetting up and down or by shaking the plate for 30 seconds.
-
Incubate: Let the plate stand at room temperature for 1-2 hours. This allows time for precipitation to occur.
-
Measure Turbidity: Read the absorbance of the plate at 620 nm or 750 nm. An increase in absorbance indicates the formation of a precipitate.
-
Determine Kinetic Solubility: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This is a more advanced technique to significantly improve solubility for in vivo studies or challenging in vitro systems. ASDs work by dispersing the drug in a polymer matrix in a non-crystalline, high-energy amorphous state.[9]
Objective: To prepare a PROTAC-polymer mixture that enhances aqueous dissolution.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS-L, Eudragit® L 100-55, Copovidone).[9]
-
Volatile organic solvent capable of dissolving both the PROTAC and the polymer (e.g., Dichloromethane, Acetone, Methanol).
-
Round bottom flask.
-
Rotary evaporator.
-
Vacuum oven.
Methodology:
-
Co-dissolution: Weigh the desired amounts of PROTAC and polymer. A good starting point is a 1:4 or 1:9 drug-to-polymer ratio (e.g., 10 mg PROTAC and 40 mg polymer).
-
Solvent Addition: Dissolve both components completely in a minimal amount of the chosen volatile organic solvent in a round bottom flask. Swirl gently to ensure a homogenous solution.
-
Solvent Evaporation: Connect the flask to a rotary evaporator. Reduce the pressure and rotate the flask in a water bath (temperature should be well below the solvent's boiling point) to evaporate the solvent slowly. This will deposit a thin film of the drug-polymer mixture on the flask wall.
-
Secondary Drying: Once all solvent is removed, place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
-
Harvest and Use: Scrape the solid ASD from the flask. This powder can now be used for dissolution studies. When added to an aqueous buffer, it should dissolve more readily and to a higher concentration than the crystalline PROTAC. The polymer helps inhibit precipitation and maintain a supersaturated state.[9]
References
-
Bric-Furlan, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link]
-
Schräder, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. Available at: [Link]
-
Schräder, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. National Institutes of Health (PMC). Available at: [Link]
-
Scarpino, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications. Available at: [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. National Institutes of Health (PMC). Available at: [Link]
-
Scarpino, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. National Institutes of Health (PMC). Available at: [Link]
-
Hu, Y. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Available at: [Link]
-
Schräder, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. Available at: [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. (2024). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]
Sources
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- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Permeability of PROTACs Utilizing Piperidine-Based Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in Proteolysis Targeting Chimera (PROTAC) development: improving the cell permeability of molecules incorporating linkers such as "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid". Our goal is to provide not just protocols, but the scientific rationale behind them to empower your experimental design and optimization efforts.
Section 1: Foundational FAQs - Understanding the Permeability Challenge
Q1: Why is cell permeability a major hurdle for most PROTACs?
PROTACs represent a paradigm shift from traditional small-molecule inhibitors, but their very nature creates significant physicochemical challenges.[1] They are heterobifunctional molecules, meaning they must contain two distinct ligands plus a connecting linker.[2] This composite structure frequently results in molecules that fall into the "beyond Rule of Five" (bRo5) chemical space.[3][4]
Key properties that contribute to poor permeability include:
-
High Molecular Weight (MW): PROTACs typically have a molecular weight between 700 and 1100 Da, far exceeding the <500 Da guideline for orally bioavailable drugs.[3][5] As MW increases, passive diffusion across the cell membrane generally decreases.[6]
-
Large Polar Surface Area (PSA): The need for two active ligands and often polar linkers results in a high PSA (often >200 Ų), which is unfavorable for traversing the lipophilic cell membrane.[3]
-
High Number of Hydrogen Bond Donors (HBDs): PROTACs often have more than five HBDs, further hindering their ability to enter the non-polar lipid bilayer.[3][6]
These factors combined mean that achieving sufficient intracellular concentration for effective protein degradation is a primary obstacle in PROTAC design.
Q2: What specific role does a linker like "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" play in a PROTAC's permeability?
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's biological activity and drug-like properties.[1][7] A linker based on "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" is considered a semi-flexible or semi-rigid linker.
Its impact on permeability is multifaceted:
-
Structural Rigidity: The piperidine ring introduces a degree of rigidity compared to highly flexible alkyl or PEG chains.[8] This can be beneficial for pre-organizing the PROTAC into a conformation suitable for ternary complex formation, but it may also limit the conformational flexibility needed to pass through the cell membrane.[9]
-
Polarity Contribution: The ether oxygen, the carbonyl group on the Boc-protecting group, and the benzoic acid moiety all contribute to the molecule's overall polarity and hydrogen bonding capacity. The carboxylic acid, if deprotected, will be ionized at physiological pH, drastically increasing polarity and typically preventing passive diffusion. The tert-butoxycarbonyl (Boc) group itself is bulky and moderately lipophilic.
-
Modulation Potential: This linker type serves as an excellent chemical handle. The Boc group can be removed, and the resulting secondary amine can be further functionalized. The benzoic acid provides a clear attachment point for one of the PROTAC's ligands via an amide or ester bond.
Q3: What are the key physicochemical properties I should be monitoring for my PROTAC series?
When developing a series of PROTACs, systematically tracking their physicochemical properties is essential for building a clear structure-permeability relationship.
| Property | Typical Range for PROTACs | Impact on Permeability | Rationale |
| Molecular Weight (MW) | 700 - 1100 Da | High MW is detrimental. A severe drop-off in permeability is often seen >1000 Da.[3] | Larger molecules have a greater energetic penalty for desolvation and diffusion through the lipid bilayer. |
| Calculated LogP (cLogP) | 3 - 7 | Complex. Higher lipophilicity can improve membrane partitioning but may decrease solubility and increase toxic promiscuity.[3] | A balance is required. Too low, and the molecule won't enter the membrane; too high, and it may get stuck or cause off-target effects. |
| Topological Polar Surface Area (TPSA) | > 150 Ų | Lower is better. High TPSA is a primary driver of poor permeability. | TPSA correlates with the energy required to desolvate a molecule to enter the non-polar membrane interior. |
| Hydrogen Bond Donors (HBDs) | > 5 | Lower is better. Each HBD significantly increases the desolvation penalty. | Reducing HBDs is one of the most effective strategies for improving permeability.[6] |
| Hydrogen Bond Acceptors (HBAs) | > 10 | Lower is better, but less impactful than HBDs. | HBAs also contribute to polarity, but their energetic cost for desolvation is less than that of HBDs. |
| Rotatable Bonds | 10 - 20 | Complex. Flexibility can enable adaptive conformations ("chameleon effect") but can also lead to an entropic penalty upon binding.[9] | A "sweet spot" of semi-rigidity is often desired to balance permeability with binding affinity. |
Section 2: Troubleshooting Guide - My PROTAC Shows Poor Permeability
Experiencing poor cellular activity is a common starting point. Before concluding that the PROTAC is inactive, it's crucial to determine if it's even reaching its intracellular target. This workflow provides a systematic approach to diagnosing and understanding permeability issues.
Caption: Troubleshooting workflow for poor PROTAC permeability.
Step 1: Diagnosis - How do I confirm and quantify poor permeability?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is the recommended first-line screen. It is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a filter coated with a lipid-containing artificial membrane.[3]
-
Why PAMPA first? It's fast, cost-effective, and specifically measures passive diffusion. This allows you to quickly determine if your molecule has a fundamental problem crossing a lipid bilayer, independent of complex biological factors like active transport or metabolism.[6]
-
Interpreting the Results: PAMPA results are given as an effective permeability coefficient (Pe or Papp).
-
High Permeability: > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 - 10 x 10⁻⁶ cm/s
-
Low Permeability: < 1 x 10⁻⁶ cm/s Most PROTACs will exhibit low permeability by these standards; however, even within this range, you can rank-order compounds in a series.[6] A 10-fold difference in permeability between two PROTACs can be significant for cellular activity.
-
If PAMPA results are poor, or if you want to understand the contribution of active transport, the next step is a cell-based assay like the Caco-2 permeability assay . Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, expressing many of the transporter proteins found in the human intestine (e.g., P-glycoprotein, P-gp).[9][10]
-
Why Caco-2? This assay provides more comprehensive data by measuring both passive diffusion and active transport. It measures permeability in two directions:
-
Apical to Basolateral (A→B): Simulates absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A): Measures the extent of active efflux back into the gut lumen.
-
-
Interpreting the Results: A key metric is the Efflux Ratio (ER) , calculated as Papp(B→A) / Papp(A→B).
-
ER < 2: Suggests the compound is not a significant substrate for efflux transporters. Poor permeability is likely due to low passive diffusion.
-
ER > 2: Suggests the compound is actively pumped out of the cell by efflux transporters. This can be a major contributor to low intracellular concentration, even if passive diffusion is moderate.
-
Step 2: Analysis - Why is my PROTAC's permeability low?
Intramolecular hydrogen bonding can be a critical design element for improving the permeability of bRo5 molecules. This is often referred to as the "chameleon effect" or "molecular folding".[4][11]
The principle is that a flexible PROTAC can exist in different conformational ensembles depending on its environment.
-
In polar (aqueous) environments: The PROTAC adopts an open, extended conformation to maximize solvation of its polar groups.
-
In non-polar (lipid membrane) environments: The PROTAC folds upon itself, forming internal hydrogen bonds. This shields the polar groups from the non-polar environment, effectively reducing the molecule's dynamic PSA and allowing it to permeate the membrane.[11][12]
A linker like "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" has limited flexibility, which may restrict its ability to form these permeability-enhancing folded conformations. Linkers with more rotatable bonds, like PEG or alkyl chains, are more likely to exhibit this behavior.[9][13]
Caption: The "Chameleon Effect" of PROTAC folding for membrane permeation.
A high efflux ratio (ER > 2) strongly indicates that your PROTAC is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp/MDR1).[10] This means that even if the molecule can passively diffuse into the cell, it is being actively pumped back out, preventing it from reaching a therapeutic concentration.
To confirm that a specific transporter like P-gp is responsible, you can repeat the Caco-2 assay in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp).
-
If the ER decreases significantly in the presence of the inhibitor, you have confirmed that your PROTAC is a substrate for that transporter.
-
If the ER remains high, other efflux transporters may be involved.
Section 3: Optimization Strategies - How Can I Improve Permeability?
Based on your diagnosis, you can now pursue rational design strategies to improve your PROTAC's permeability.
If your PROTAC suffers from poor passive diffusion (low PAMPA and Caco-2 Papp with ER < 2), the goal is to reduce its polarity and hydrogen bonding potential.
| Strategy | Rationale | Example Modification | Reference |
| Amide-to-Ester Substitution | Replaces a strong hydrogen bond donor (N-H) with a non-HBD ester linkage. This can dramatically improve permeability. | Change a C(=O)NH linkage to C(=O)O. | [6][14] |
| Reduce HBD Count | Systematically replace or remove groups that act as HBDs (e.g., -OH, -NH2, secondary amines). | Replace a hydroxyl group with a methoxy group or fluorine. | [6] |
| Introduce Fluorine | Strategic placement of fluorine atoms can lower the pKa of nearby basic amines, reducing their protonation at physiological pH and thus their polarity. | Add a fluorine atom to a ring adjacent to a basic nitrogen. | [1] |
| Increase Lipophilicity (Carefully) | Replacing polar linkers (like PEG) with more lipophilic ones (like alkyl chains) can improve membrane partitioning. | Switch from a PEG4 linker to a C4 alkyl chain. | [8][13] |
| Incorporate Rigid Cyclic Moieties | Using rigid linkers like piperidine or piperazine can sometimes improve permeability by reducing the entropic cost of membrane crossing. | The "4-(1-Boc-piperidin-4-yloxy)benzoic acid" linker is an example of this strategy.[9] |
This linker offers several points for modification:
-
Deprotection and Functionalization: The Boc group is a placeholder. After coupling your ligands, the Boc group can be removed to reveal a secondary amine. This amine can then be capped with various groups (e.g., a small acetyl group) to fine-tune polarity and properties.
-
Benzoic Acid Modification: The carboxylic acid is typically used to form an amide bond. As discussed, amides are potent HBDs. Consider forming an ester bond instead, which can significantly boost permeability.[6]
-
Ring Isosteres: While more synthetically challenging, the piperidine ring could be replaced with other cyclic structures to alter the vector and rigidity of the linker.
-
Piperazine Insertion: Replacing the piperidine with a piperazine ring has been used to increase rigidity and potentially improve solubility upon protonation, though the effect on permeability must be empirically tested.[15]
The in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy is an advanced approach for bypassing permeability issues entirely.[4] Instead of administering a large, poorly permeable PROTAC, you treat cells with two smaller, more permeable fragments:
-
One fragment is the target ligand attached to one half of a click chemistry reactive pair (e.g., a tetrazine).
-
The other fragment is the E3 ligase ligand attached to the other reactive half (e.g., a trans-cyclooctene).
These smaller pieces can enter the cell more easily. Once inside, they undergo a bio-orthogonal click reaction to form the full, active PROTAC in situ. This is a powerful but synthetically complex strategy, best considered when conventional permeability optimization has failed.[4]
Section 4: Protocols & Methodologies
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive permeability.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate, 96-well)
-
Donor and Acceptor plates (96-well, non-treated)
-
Lipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat PAMPA Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the PAMPA filter plate. Allow it to impregnate for at least 5 minutes.
-
Prepare Donor Plate: Dilute the 10 mM stock solutions of your test compounds in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
Assemble the PAMPA "Sandwich": Carefully place the lipid-coated PAMPA filter plate onto the acceptor plate.
-
Start the Assay: Add 200 µL of the diluted test compound solution to each well of the donor (filter) plate.
-
Incubation: Cover the plate assembly with a lid to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully disassemble the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate formula provided by the plate manufacturer, which accounts for incubation time, membrane area, and well volumes.
References
-
Klein, V. G., Bond, A. G., Craigon, C., Lokey, R. S., & Ciulli, A. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082–18101. [Link]
-
Marques, S. M., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]
-
WuXi AppTec. (2023). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. Pharma's Almanac. [Link]
-
Shibata, N., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics. [Link]
-
Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Al-Khafaji, A., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
Xiong, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
PubChem. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. National Center for Biotechnology Information. [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]
-
Atilaw, Y., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. Biocompare. [Link]
-
Tey, R. T., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Al-Khafaji, A., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. ResearchGate. [Link]
-
ResearchGate. (2021). PROTAC permeability, stability and cellular activity. ResearchGate. [Link]
-
Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
-
PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. [Link]
-
Chem-Impex International. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. Chem-Impex. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Piperidine-Based PROTAC Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of piperidine-based PROTACs. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to address specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design and function of piperidine-based linkers in PROTACs.
Q1: Why incorporate a piperidine or piperazine moiety into a PROTAC linker?
A1: Piperidine and piperazine moieties are often incorporated into PROTAC linkers to introduce rigidity and improve the physicochemical properties of the molecule.[] These heterocyclic scaffolds can enhance solubility and metabolic stability.[2][3] The introduction of a basic nitrogen atom in piperidine and piperazine can also provide a protonation site, which may improve oral bioavailability.[2]
Q2: What is the optimal linker length for a piperidine-based PROTAC?
A2: There is no universally optimal linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[4][5] Conversely, a linker that is too long may not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination.[4][5]
Q3: How does the rigidity of a piperidine linker affect PROTAC activity?
A3: The rigidity imparted by a piperidine linker can be advantageous by reducing the conformational flexibility of the PROTAC. This can pre-organize the molecule into a bioactive conformation, leading to a more stable and productive ternary complex.[3] However, excessive rigidity can also be detrimental if the fixed conformation is not compatible with the formation of the ternary complex.
Q4: Can the stereochemistry of the piperidine linker impact PROTAC efficacy?
A4: Yes, the stereochemistry of substituents on the piperidine ring can significantly influence the three-dimensional shape of the PROTAC and its ability to induce a productive ternary complex. Different stereoisomers can lead to altered distances and orientations between the warhead and the E3 ligase ligand, impacting degradation efficiency. Therefore, it is crucial to consider and, if necessary, synthesize and test different stereoisomers.
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues encountered during the development of piperidine-based PROTACs.
Guide 1: Poor or No Target Protein Degradation
Problem: My newly synthesized piperidine-based PROTAC shows minimal or no degradation of the target protein, even at high concentrations.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Linker Length: The distance between the target protein and the E3 ligase may not be optimal for the formation of a productive ternary complex.
-
Action: Synthesize a library of PROTACs with varying linker lengths. A common strategy is to start with a longer linker and systematically shorten it.[4] This can be achieved by adding or removing atoms or small chemical motifs (e.g., ethylene glycol units) flanking the piperidine ring.
-
| Linker Modification Strategy | Rationale | Expected Outcome |
| Increase Linker Length | Relieve potential steric clashes between the target protein and E3 ligase.[4] | Improved ternary complex formation and subsequent degradation. |
| Decrease Linker Length | Bring the target protein and E3 ligase into closer proximity for more efficient ubiquitin transfer.[4] | Enhanced degradation efficiency if the initial linker was too long. |
-
Incorrect Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand (the "exit vectors") may disrupt binding to the target protein or the E3 ligase.
-
Action: If possible, synthesize analogs with the linker attached to different solvent-exposed positions on the warhead and/or the E3 ligase ligand. Computational modeling can help identify suitable attachment points.
-
-
Unfavorable Ternary Complex Conformation: The rigidity of the piperidine linker may force the PROTAC into a conformation that does not support a productive ternary complex.
-
Action:
-
Introduce Flexibility: Synthesize analogs with flexible units (e.g., short PEG or alkyl chains) on either side of the piperidine ring.
-
Alter Piperidine Substitution Pattern: If the piperidine ring is substituted, explore different substitution patterns (e.g., 1,3- vs. 1,4-disubstituted) to change the overall geometry of the PROTAC.
-
-
Experimental Workflow for Diagnosing Poor Degradation:
Caption: Troubleshooting workflow for no target degradation.
Guide 2: Poor Solubility of the Piperidine-Based PROTAC
Problem: My piperidine-based PROTAC has poor aqueous solubility, making it difficult to formulate for in vitro and in vivo experiments.
Potential Causes & Troubleshooting Steps:
-
Overall Lipophilicity of the Molecule: While piperidine can improve solubility, the combined lipophilicity of the warhead, E3 ligase ligand, and other linker components may still be too high.[5]
-
Action:
-
Introduce Polar Functional Groups: Synthesize analogs with additional polar groups in the linker, such as hydroxyls, amides, or short PEG chains.[5]
-
Modify Piperidine/Piperazine Basicity: The pKa of the piperidine or piperazine nitrogen is highly dependent on the surrounding chemical environment.[6][7] Attaching electron-withdrawing groups (e.g., via an amide bond or a triazole ring formed through click chemistry) can decrease the pKa, reducing the proportion of the protonated, more soluble form at physiological pH.[7] Conversely, ensuring the basic nitrogen is further away from such groups can increase its pKa and improve solubility.[6]
-
-
| Linker Modification | Impact on pKa of Piperazine Nitrogen | Expected Effect on Solubility |
| Amide bond directly to piperazine | Decreases pKa | May decrease solubility |
| Triazole adjacent to piperazine | Significantly decreases pKa | Likely to decrease solubility |
| Alkyl chain between piperazine and electron-withdrawing group | Increases pKa | May increase solubility |
-
Aggregation: The PROTAC molecules may be aggregating in solution.
-
Action:
-
Dynamic Light Scattering (DLS): Use DLS to assess for the presence of aggregates in your PROTAC solution.
-
Formulation Development: Experiment with different formulation strategies, such as the use of co-solvents (e.g., DMSO) or excipients.
-
-
Protocol for Assessing and Improving PROTAC Solubility:
-
Initial Solubility Assessment:
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
Serially dilute the stock solution into aqueous buffer (e.g., PBS) to a range of final concentrations.
-
Visually inspect for precipitation and use nephelometry for a quantitative measurement of turbidity.
-
-
Linker Modification for Improved Solubility:
-
Based on the initial assessment, synthesize new PROTAC analogs with modifications aimed at increasing polarity (as described above).
-
-
pKa Determination (for piperidine/piperazine-containing linkers):
-
Experimentally determine the pKa of your PROTACs using techniques like potentiometric titration or UV-metric titration.[7] This will help you understand the protonation state at physiological pH and guide further design.
-
Guide 3: Poor Cell Permeability
Problem: My piperidine-based PROTAC is active in biochemical assays but shows poor activity in cell-based assays, suggesting a permeability issue.
Potential Causes & Troubleshooting Steps:
-
High Molecular Weight and Polar Surface Area (PSA): PROTACs are inherently large molecules, often falling outside of Lipinski's "Rule of Five".[6] The inclusion of a polar piperidine moiety can contribute to a high PSA, which can hinder passive diffusion across the cell membrane.
-
Action:
-
Reduce PSA: Systematically replace polar functional groups in the linker with more non-polar alternatives, while trying to maintain solubility. This is a delicate balance.
-
"Chameleon" Effect: Design linkers that can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane. This can sometimes be achieved with flexible linkers that can shield polar groups.
-
In-cell Click-formed PROTACs (CLIPTACs): Consider a strategy where two smaller, more permeable precursors are delivered into the cell and then react to form the active PROTAC.
-
-
-
Efflux by Transporters: The PROTAC may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp).
-
Action:
-
Co-dosing with Efflux Pump Inhibitors: Perform cell-based assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). An increase in PROTAC activity would suggest it is an efflux pump substrate.
-
Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux pumps. This often involves iterative medicinal chemistry efforts.
-
-
Diagram of Cell Permeability Challenges and Strategies:
Caption: Challenges and strategies for poor cell permeability.
References
-
Gurebo, G. & Tota, M. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Taft, F., & Ali, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. ResearchGate. [Link]
-
Various Authors. (2023). Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]
-
Gurebo, G. & Tota, M. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. [Link]
-
Gurebo, G. & Tota, M. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
Technical Support Center: Amide Coupling of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
Welcome to the technical support guide for amide coupling reactions involving 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of amide bonds with this versatile linker.
Introduction: The Chemistry of Coupling
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. The process involves the activation of a carboxylic acid, such as 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, to facilitate nucleophilic attack by an amine. While seemingly straightforward, this reaction is often plagued by side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product. This guide will explore the common pitfalls and provide expert-driven solutions to ensure successful and efficient coupling.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is sluggish or incomplete. What are the likely causes?
A1: Several factors can contribute to an incomplete reaction. Steric hindrance, either from the benzoic acid derivative or the amine coupling partner, can significantly slow down the reaction rate.[1] Additionally, the choice of coupling reagent and reaction conditions plays a critical role. Standard reagents like EDC in combination with HOBt may not be sufficiently reactive for challenging substrates.[1] The presence of moisture can also be detrimental, as water can hydrolyze the activated intermediate, leading to low yields.[2]
Q2: I've observed a significant amount of a byproduct that is difficult to separate from my desired amide. What could it be?
A2: A common and often troublesome byproduct in carbodiimide-mediated couplings (e.g., using EDC or DCC) is the formation of an N-acylurea.[3][4] This occurs when the activated O-acylisourea intermediate undergoes an intramolecular rearrangement (an O-to-N acyl migration) before the amine can react.[3][5] This N-acylurea is stable, unreactive, and can be challenging to remove chromatographically.[3][4]
Q3: Can racemization be a concern when coupling this benzoic acid derivative?
A3: While 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid itself is achiral, if you are coupling it to a chiral amine (like an amino acid ester), racemization of the amine's stereocenter is a potential side reaction, particularly under harsh conditions or with certain coupling reagents.[3][6] The mechanism often involves the formation of an oxazolone intermediate which can readily tautomerize, leading to a loss of stereochemical purity.[3]
Q4: Are there specific coupling reagents that are better suited for this molecule?
A4: For routine couplings, carbodiimides like EDC with an additive such as HOBt or OxymaPure® are often effective and economical.[3] For more challenging couplings, especially with sterically hindered amines, phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HATU or HBTU can offer superior performance due to the formation of more reactive activated esters.[3][7] However, be aware that uronium/aminium reagents can have their own side reactions, such as guanidinylation of the amine.[8]
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section delves into the mechanisms of common side reactions and provides actionable protocols to minimize their occurrence.
Side Reaction 1: N-Acylurea Formation
This is arguably the most prevalent side reaction when using carbodiimide coupling reagents like EDC or DCC.
Mechanism: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. If the nucleophilic amine is not readily available or is sterically hindered, this intermediate can rearrange to a stable, unreactive N-acylurea.[3][4]
Caption: Desired vs. Undesired pathways in carbodiimide coupling.
Mitigation Strategies:
-
Use of Additives: The inclusion of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is highly recommended.[3][4] These additives rapidly convert the O-acylisourea into a more stable, yet still reactive, activated ester. This intermediate is less prone to rearrangement, allowing more time for the amine to react.[4]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of the O-to-N acyl migration.[3]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and additive for a short period (5-10 minutes) before adding the amine can sometimes be beneficial. However, prolonged pre-activation can increase the risk of side reactions.
Troubleshooting Protocol: Minimizing N-Acylurea Formation
| Step | Action | Rationale |
| 1 | Dissolve the carboxylic acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DMF or DCM. | HOBt will act as the trapping agent for the reactive intermediate.[4] |
| 2 | Cool the solution to 0 °C in an ice bath. | Lowering the temperature slows down the rearrangement to the N-acylurea.[3] |
| 3 | Add EDC·HCl (1.1 equiv.) and stir for 10 minutes at 0 °C. | This allows for the formation of the HOBt-ester. |
| 4 | Add the amine (1.0-1.1 equiv.) to the reaction mixture. | The amine will now react with the more stable activated ester. |
| 5 | Allow the reaction to slowly warm to room temperature and stir overnight. | Driving the reaction to completion. |
| 6 | Monitor by LC-MS to confirm product formation and consumption of starting materials. |
Side Reaction 2: Racemization
While the target benzoic acid is achiral, this is a critical consideration when coupling to chiral amines.
Mechanism: The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone, especially if the α-carbon of the amine has an electron-withdrawing group. This oxazolone can easily tautomerize, leading to racemization.[3]
Caption: Racemization pathway via oxazolone formation.
Mitigation Strategies:
-
Additive Selection: Additives are crucial for suppressing racemization. While HOBt is effective, 1-hydroxy-7-azabenzotriazole (HOAt) is often superior in preserving chiral integrity.[9] Copper(II) chloride has also been shown to be a highly effective additive for suppressing racemization in carbodiimide-mediated couplings.[10]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger, more nucleophilic bases.
-
Coupling Reagent: Reagents like HATU and HCTU, which are based on HOAt and 6-Cl-HOBt respectively, are known for their low racemization potential.
Troubleshooting Protocol: Preserving Stereochemical Integrity
| Step | Action | Rationale |
| 1 | Dissolve the carboxylic acid (1.0 equiv.), chiral amine (1.0 equiv.), and HOAt (1.1 equiv.) in anhydrous DMF. | HOAt is a superior racemization suppressant compared to HOBt.[9] |
| 2 | Add DIPEA (2.0 equiv.) to the solution. | A non-nucleophilic base is essential to prevent side reactions. |
| 3 | Add HATU (1.1 equiv.) portion-wise at 0 °C. | HATU is a highly efficient coupling reagent with low racemization potential. |
| 4 | Stir at room temperature and monitor the reaction by chiral HPLC or LC-MS. | Chiral HPLC is necessary to determine the enantiomeric excess of the product. |
Side Reaction 3: Guanidinylation
This side reaction is specific to the use of uronium/aminium-based coupling reagents like HBTU, TBTU, and HATU.
Mechanism: If an excess of the coupling reagent is used, or if the amine is added before the carboxylic acid is fully activated, the amine can directly attack the coupling reagent. This results in the formation of a guanidinium byproduct on the amine, rendering it incapable of participating in the desired amide bond formation.[8]
Mitigation Strategies:
-
Stoichiometry: Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) relative to the carboxylic acid. Avoid large excesses.[7]
-
Order of Addition: Always add the coupling reagent to the mixture of the carboxylic acid, amine, and base. Alternatively, pre-activate the acid with the coupling reagent and base for a very short time before adding the amine.[11]
Summary of Recommended Coupling Conditions
| Coupling Reagent | Additive | Base (if needed) | Key Advantages | Potential Downsides |
| EDC·HCl | HOBt or OxymaPure® | DIPEA or NMM | Cost-effective, water-soluble byproduct.[3] | N-acylurea formation, moderate reactivity.[3][4] |
| HATU | None (contains HOAt) | DIPEA or NMM | High reactivity, low racemization. | Higher cost, potential for guanidinylation. |
| PyBOP | None (contains HOBt) | DIPEA or NMM | Good for hindered couplings, no guanidinylation.[7] | Forms carcinogenic HMPA byproduct (BOP).[3] |
| Acid Chloride | Pyridine or Et3N | None | Highly reactive, good for unreactive amines. | Requires an extra synthetic step, harsh conditions (SOCl2 or (COCl)2).[12][13] |
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. [Link]
-
ResearchGate. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]
-
ResearchGate. (2016, April 6). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. [Link]
-
Li, P., & Xu, J. C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(23), 8424–8428. [Link]
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 31(3), 309–316. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing PROTAC Metabolic Stability with Rigid Linkers
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation with Piperidine Linkers
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with steric hindrance when using piperidine-based linkers in the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary role of a piperidine linker in ternary complex formation?
A: Piperidine linkers are frequently incorporated into bifunctional molecules like PROTACs to serve as rigid or semi-rigid spacers.[1][2] Their main function is to connect a ligand that binds to a target Protein of Interest (POI) with another ligand that recruits an E3 ubiquitin ligase. The constrained conformation of the piperidine ring can help to pre-organize the molecule into a shape that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] This precise orientation is crucial for the subsequent ubiquitination and degradation of the target protein.
Q2: How does steric hindrance from a piperidine linker impede ternary complex formation?
A: Steric hindrance occurs when the physical bulk of the piperidine linker or its substituents clashes with amino acid residues on the surfaces of the target protein or the E3 ligase.[] This can prevent the two proteins from coming into the close proximity and correct orientation necessary for a stable ternary complex. While the rigidity of the piperidine linker can be advantageous, it can also worsen steric clashes if the linker's exit vector from the ligand is not optimal.[4] A shorter linker, in particular, may lead to increased steric hindrance and negatively impact complex formation.[]
Q3: What are the initial signs that steric hindrance might be an issue in my experiment?
A: Key indicators that suggest steric hindrance may be a problem include:
-
Poor Ternary Complex Stability: Difficulty in detecting a stable ternary complex using biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI).[5][6]
-
Low Degradation Efficacy: Observing minimal or no degradation of the target protein in cellular assays, despite having potent ligands for both the target and the E3 ligase.
-
The "Hook Effect": At high concentrations of the PROTAC, the formation of the ternary complex is reduced because the target protein and E3 ligase are separately engaged by the PROTAC molecules, preventing the formation of the bridged ternary complex.[7]
-
Negative Cooperativity: The binding of one protein to the PROTAC hinders the binding of the second protein, which can be measured by biophysical assays.[8]
Q4: Are there any computational tools that can predict potential steric clashes with piperidine linkers?
A: Yes, computational modeling is a valuable tool for predicting and mitigating steric hindrance.[9][10] Molecular dynamics (MD) simulations and protein-protein docking software can be used to generate models of the ternary complex.[9] These tools can help visualize potential steric clashes between the linker and the proteins, thereby guiding the rational design of new linkers with improved geometries and reducing the need for extensive trial-and-error synthesis.[9][11]
II. Troubleshooting Guides
Guide 1: Poor Ternary Complex Formation Detected by Biophysical Assays
Problem: Your SPR, ITC, or other biophysical assays show weak or no formation of the ternary complex.
Possible Cause: The length, rigidity, or attachment point of the piperidine linker is causing significant steric hindrance, which prevents the productive association of the target protein and the E3 ligase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ternary complex formation.
Step-by-Step Protocol:
-
Analyze Linker Length:
-
Rationale: A linker that is too short will not be able to span the distance between the two proteins, leading to a direct steric clash.[] The length of the linker is a critical factor for the activity of PROTACs.[12]
-
Action: Synthesize a series of PROTACs with systematically increased linker lengths. For piperidine-based linkers, this can be achieved by introducing additional atoms or flexible chains between the piperidine ring and one of the ligands.
-
-
Evaluate Linker Rigidity:
-
Rationale: While some rigidity can be beneficial, excessive rigidity can prevent the necessary conformational adjustments for the proteins to dock correctly.[4] A balance between rigidity and flexibility is often required.[4]
-
Action: Synthesize analogs where a portion of the rigid piperidine linker is replaced with a more flexible element, such as a short polyethylene glycol (PEG) spacer. This can provide the necessary degrees of freedom to overcome a specific steric barrier.
-
-
Modify Linker Attachment Points:
-
Rationale: The "exit vector" from the ligand is crucial. An attachment point that directs the linker towards a bulky region of the protein is likely to cause steric hindrance.
-
Action: If feasible, synthesize new versions of your ligands with the linker attached at a different position. Use structural data from the protein-ligand binary complexes to guide the selection of a new attachment point that directs the linker away from the protein surface.
-
Data Summary Table:
| Parameter | Modification | Expected Outcome |
| Linker Length | Increase length | Improved ternary complex stability.[12] |
| Linker Rigidity | Introduce flexibility | Increased conformational freedom.[4] |
| Attachment Point | Alter exit vector | Reduced steric clashes. |
Guide 2: High Binary Affinity but Low Cellular Degradation
Problem: Your PROTAC exhibits high affinity for both the target protein and the E3 ligase individually but fails to induce significant degradation of the target protein in cellular assays.
Possible Cause: The piperidine linker may be promoting the formation of a non-productive ternary complex. While the complex may form, its geometry could be incorrect for efficient transfer of ubiquitin from the E2 conjugating enzyme to the lysine residues on the target protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unproductive ternary complex formation.
Step-by-Step Protocol:
-
Confirm Target Ubiquitination:
-
Rationale: The absence of target ubiquitination is a strong indicator of a geometrically incorrect ternary complex.[13]
-
Action: Perform an in-vitro ubiquitination assay or an immunoprecipitation followed by western blotting for ubiquitin on the target protein from cell lysates treated with your PROTAC.[13][14]
-
-
Alter Linker Geometry:
-
Rationale: The substitution pattern on the piperidine ring dictates the three-dimensional orientation of the two ligands. Changing this pattern can fundamentally alter the geometry of the resulting ternary complex.
-
Action: Synthesize analogs with different substitution patterns on the piperidine ring. For instance, if you are using a 1,4-disubstituted piperidine, explore 1,3- or 1,2-disubstituted versions. This will change the angle and distance between the two ends of the linker.
-
-
Introduce Rotatable Bonds:
-
Rationale: Adding more rotatable bonds near the piperidine ring can allow for finer adjustments of the protein-protein orientation within the ternary complex.
-
Action: Synthesize linkers that include flexible elements like an ether or a short alkyl chain adjacent to the piperidine ring. This can provide the necessary flexibility for the E3 ligase and the target protein to adopt a more productive orientation.
-
III. References
-
BenchChem. Managing steric hindrance in bioconjugation with PEG12 linkers.
-
BOC Sciences. (2024-08-22). Exploration and innovation of Linker features in PROTAC design.
-
National Institutes of Health. (PMC). Impact of linker length on the activity of PROTACs.
-
ACS Publications. (ACS Bio & Med Chem Au). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders.
-
PubMed. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives.
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
-
National Institutes of Health. (PMC). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders.
-
AxisPharm. (2024-10-23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
-
Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
-
National Institutes of Health. (PMC). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta.
-
University of Dundee Research Portal. Mechanistic and Structural Features of PROTAC Ternary Complexes.
-
University of Dundee. (2022-08-27). Mechanistic and Structural Features of PROTAC Ternary Complexes Casement, Ryan.
-
(2022-08-09). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
-
JoVE. (2024-01-12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
-
LifeSensors. PA770: PROTAC® In Vitro Ubiquitination Assay Kit.
-
Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC.
-
PubMed Central. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands.
-
PubMed. (2024-01-12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
-
Promega Corporation. Ternary Complex Formation.
-
PubMed. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
-
Profacgen. Ternary complex formation.
-
Ailurus Bio. (2025-08-28). The Next Leap in Drug Discovery: How Equivariant AI is Solving the Ternary Complex Puzzle.
-
BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains.
-
Molecular BioSystems (RSC Publishing). Impact of linker length on the activity of PROTACs.
-
ChemPep. Overview of PROTAC Linkers.
-
Diva-Portal.org. (2022-06-07). Development of biophysical assays for studies of PROTACs.
-
Bio-Techne. Assays for Targeted Protein Degradation.
-
ResearchGate. Exploring and characterizing ternary complex formation. Depiction of...
-
National Institutes of Health. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
-
Profacgen. Ubiquitination Assay.
-
JoVE. (2023-08-17). Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes.
-
ChemRxiv | Cambridge Open Engage. (2025-08-11). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC.
-
PubMed. (2025-08-13). P4ward: An Automated Modeling Platform for Protac Ternary Complexes.
-
Briefings in Bioinformatics | Oxford Academic. (2025-01-09). ET-PROTACs: modeling ternary complex interactions using cross-modal learning and ternary attention for accurate PROTAC-induced degradation prediction.
-
bioRxiv. (2024-11-01). Efficient Sampling of PROTAC-Induced Ternary Complexes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P4ward: An Automated Modeling Platform for Protac Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Sampling of PROTAC-Induced Ternary Complexes | bioRxiv [biorxiv.org]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. lifesensors.com [lifesensors.com]
Technical Support Center: Stability of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid Linker in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker in cellular assays. As Senior Application Scientists, we aim to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental decisions.
Section 1: Understanding the Linker's Chemistry and Stability Profile
This section addresses fundamental questions about the chemical nature of the linker and its inherent stability characteristics. A solid understanding of these principles is critical for designing robust cellular assays and interpreting your results accurately.
FAQ 1: What are the key chemical features of the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker that influence its stability?
This linker possesses three main components that dictate its stability profile:
-
Tert-butoxycarbonyl (Boc) protecting group: This is an acid-labile protecting group for the piperidine nitrogen.[1][2][3] Its primary function is to mask the reactivity of the secondary amine during synthesis.[2] The stability of the Boc group is highly dependent on the pH of the environment.
-
Piperidin-4-yloxy (ether) linkage: The ether bond connecting the piperidine ring to the benzoic acid moiety is generally considered chemically stable and resistant to cleavage under typical physiological conditions.
-
Benzoic acid moiety: This provides a carboxylic acid functional group, which is often used for conjugation to other molecules, such as proteins or payloads, typically through an amide or ester bond. The stability of this subsequent bond will depend on its chemical nature (e.g., ester vs. amide).
FAQ 2: Under what conditions is the Boc group labile?
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[1][2] Cleavage readily occurs at a low pH, leading to the deprotection of the piperidine nitrogen.[4] It is generally stable in neutral to basic aqueous solutions and is resistant to most nucleophiles and bases.[1]
Key Considerations for Cellular Assays:
-
Lysosomal Environment: Upon internalization into cells, molecules can be trafficked to lysosomes, which have an acidic internal pH (typically 4.5-5.0). This acidic environment can be sufficient to cleave the Boc group.
-
Acidic Microenvironments: Some disease states, such as tumors, can create acidic extracellular microenvironments which might also contribute to Boc cleavage.
-
LC-MS Analysis: During sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS), the use of acidic mobile phases (e.g., containing formic acid or trifluoroacetic acid) can inadvertently cleave the Boc group.[5] Careful optimization of LC-MS conditions is crucial to maintain the integrity of the linker during analysis.[5]
FAQ 3: Is the ether linkage in the linker susceptible to cleavage in cellular assays?
The ether linkage (piperidin-4-yloxy) is generally considered to be highly stable and not prone to enzymatic cleavage within a cellular context. While certain cytochrome P450 enzymes can metabolize ethers, this is typically a slower process compared to the hydrolysis of esters or amides. For the purposes of most cellular assays, the ether bond can be considered a stable connection point.
FAQ 4: Can cellular enzymes cleave any part of this linker?
The primary concern for enzymatic cleavage would be directed at the bond used to conjugate the benzoic acid to a payload, especially if it is an ester linkage. Cellular esterases are ubiquitous and can readily hydrolyze ester bonds.[6][7][8]
-
Ester Linkages: If the benzoic acid is conjugated via an ester bond, expect potential cleavage by intracellular esterases, primarily in the cytosol.[6][7]
-
Amide Linkages: Amide bonds are significantly more stable to enzymatic hydrolysis than esters. While proteases can cleave amide bonds within specific peptide sequences, a simple amide bond formed from the benzoic acid is generally stable in cellular assays.
Section 2: Troubleshooting Unexpected Linker Instability
This section provides a structured approach to diagnosing and resolving common issues related to linker instability observed during cellular experiments.
Troubleshooting Guide: My linker-conjugate appears to be unstable in my cellular assay. What should I investigate?
Unexpected cleavage can lead to off-target effects or a complete loss of activity.[9][10] Follow this step-by-step guide to pinpoint the source of instability.
Caption: A decision tree for troubleshooting linker instability.
Step 1: Confirm the Identity of the Cleaved Species
The first and most critical step is to use an analytical technique like LC-MS to determine the exact nature of the cleavage.[5][11]
-
Are you observing the loss of the Boc group only? This would result in a mass shift corresponding to the loss of the tert-butoxycarbonyl group (100.12 Da).
-
Are you observing the release of the free payload? This indicates cleavage at the point of conjugation to the benzoic acid.
-
Are you observing other fragments? This might suggest a more complex degradation pathway.
Step 2: Investigate the Cause of Boc Group Removal
If you confirm that the Boc group is being removed, consider the following:
-
Cellular Localization: Is your conjugate being internalized and trafficked to lysosomes? You can investigate this using colocalization studies with lysosomal markers (e.g., LAMP1) via immunofluorescence microscopy.
-
In Vitro pH Stability Study: To confirm pH sensitivity, incubate your conjugate in buffers of varying pH (e.g., pH 7.4, 6.0, and 5.0) that mimic the extracellular, endosomal, and lysosomal environments, respectively. Analyze the samples at different time points by LC-MS to quantify the rate of Boc cleavage.
| pH | Representative Biological Compartment | Expected Boc Stability |
| 7.4 | Extracellular/Cytosol | High |
| 6.0-6.5 | Early Endosome | Moderate |
| 4.5-5.0 | Late Endosome/Lysosome | Low |
Step 3: Investigate Cleavage at the Conjugation Site
If you observe the release of the free payload, the stability of the bond attaching it to the benzoic acid is the primary suspect.
-
Ester Bond Lability: As mentioned, ester bonds are prone to hydrolysis by cellular esterases.
-
In Vitro Enzymatic Stability Assay: Incubate your conjugate with either purified esterases (e.g., porcine liver esterase) or with cell lysates (which contain a mixture of cellular enzymes). Monitor the release of the free payload over time using LC-MS or HPLC. This will confirm if enzymatic cleavage is occurring.
Section 3: Experimental Protocols
Here we provide standardized protocols for assessing the stability of your linker-conjugate.
Protocol 1: In Vitro pH Stability Assay
This protocol assesses the chemical stability of the linker at pH values relevant to different cellular compartments.
Materials:
-
Linker-conjugate stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or MES buffer, pH 6.0
-
Citrate or acetate buffer, pH 5.0
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Prepare working solutions of your linker-conjugate in each of the three buffers (pH 7.4, 6.0, and 5.0) at a final concentration suitable for your assay (e.g., 1-10 µM).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot from each reaction.
-
Immediately quench the reaction by adding the aliquot to a larger volume of ice-cold quenching solution. This stops the degradation and precipitates proteins.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any degradation products (e.g., the Boc-cleaved product).
-
Plot the percentage of intact conjugate remaining over time for each pH condition to determine the stability profile.
Protocol 2: Cellular Lysate Stability Assay
This protocol evaluates the stability of the linker-conjugate in the presence of a complex mixture of intracellular enzymes.
Materials:
-
Cultured cells of the type used in your primary assay
-
Lysis buffer (e.g., RIPA buffer without protease inhibitors for this specific assay)
-
Linker-conjugate stock solution
-
Quenching solution (as above)
-
BCA protein assay kit
-
LC-MS system
Procedure:
-
Harvest cultured cells and prepare a cell lysate according to standard protocols.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Dilute the cell lysate to a standardized protein concentration (e.g., 1 mg/mL) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Spike the linker-conjugate into the cell lysate to a final concentration of 1-10 µM.
-
As a negative control, spike the conjugate into the lysis buffer without cell lysate.
-
Incubate the samples at 37°C.
-
At various time points, collect aliquots and quench the reaction as described in Protocol 1.
-
Process and analyze the samples by LC-MS to quantify the intact conjugate and any released payload.
-
Compare the degradation rate in the presence and absence of cell lysate to determine the extent of enzymatic cleavage.
Caption: A generalized workflow for in vitro stability assays.
Section 4: Concluding Remarks and Best Practices
The stability of the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker is a critical parameter that can significantly impact the outcome and interpretation of cellular assays. A thorough understanding of its pH and enzymatic lability is essential for troubleshooting and ensuring the reliability of your data.
Key Takeaways:
-
The Boc group is the most labile part of the linker, being susceptible to cleavage in acidic environments such as the lysosome.
-
The ether linkage is generally stable under physiological conditions.
-
The stability of the conjugation to the benzoic acid is highly dependent on the chemical nature of the bond, with esters being particularly susceptible to cleavage by cellular esterases.
-
LC-MS analysis is an indispensable tool for identifying and quantifying linker cleavage products, but care must be taken to avoid introducing artifacts during sample preparation and analysis.[5][12]
By systematically evaluating the stability of your linker-conjugate using the protocols and troubleshooting guides provided, you can confidently design your experiments, interpret your results, and make informed decisions in your drug development endeavors.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Su, Y., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 12(4), 541-547.
-
Sygnature Discovery. (2023). Linker Technologies in ADCs - How They Impact Efficacy & Stability. Retrieved from [Link]
-
Vector Laboratories. (2024). Mitigating ADC Toxicities With Linker-Payload Design. Retrieved from [Link]
- Tumey, L. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 73, 128953.
- Li, Y., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 11(5), 524-537.
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- Ahmad, I., et al. (2018). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 159, 342-351.
-
ResearchGate. (2020). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]
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ResearchGate. (n.d.). A simple LC/MRM–MS-based method to quantify free linker-payload in antibody-drug conjugate preparations. Retrieved from [Link]
- Kim, H., et al. (2022). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 15(7), 856.
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Binghamton University. (n.d.). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Retrieved from [Link]
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PubMed. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Retrieved from [Link]
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Reddit. (2023). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]
- Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4255-4270.
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Iowa State University Library. (n.d.). Chemical Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
- Lim, S., et al. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 8(3), 350-358.
- Nandhini, K. P., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(40), 8171-8176.
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ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
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ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved from [Link]
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Scite.ai. (n.d.). Selective Acidic Cleavage of the tert-Butoxycarbonyl Group. Retrieved from [Link]
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Waters. (n.d.). Routine LC-MS Analysis of Intact Antibodies. Retrieved from [Link]
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PubMed. (2003). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved from [Link]
- D'Adamo, S., et al. (2023). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. Molecules, 28(13), 5183.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Degradation Efficiency with "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is specifically designed to address challenges encountered when using PROTACs that incorporate the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" moiety, a common linker component. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific reasoning to empower your experimental decisions and accelerate your research.
This resource is structured in a question-and-answer format to directly address the common and complex issues you may face. We will delve into the intricacies of PROTAC mechanism of action, experimental design, and data interpretation to help you navigate the path to successful protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Concepts and Initial Observations
Question 1: I've treated my cells with my new PROTAC containing the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker, but I'm not seeing any degradation of my target protein. What are the most common initial culprits?
Answer: Observing a lack of degradation can be disheartening, but it's a common challenge in PROTAC development. The issue often stems from one or more of the following key areas:
-
Poor Cell Permeability: PROTACs are often large molecules that fall outside of Lipinski's rule of five, making cell membrane penetration a significant hurdle.[1][2] The physicochemical properties of your specific PROTAC, including the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker, can greatly influence its ability to reach its intracellular target.
-
Inefficient Ternary Complex Formation: The core function of a PROTAC is to form a stable ternary complex between your target protein and an E3 ubiquitin ligase.[3][4] The geometry and flexibility of the linker are critical for achieving a productive conformation that facilitates this interaction.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can inhibit the formation of the necessary ternary complex.[3][5] This leads to a bell-shaped dose-response curve where higher concentrations result in less degradation.
-
Low E3 Ligase Expression: The chosen E3 ligase for your PROTAC must be sufficiently expressed in your cell line of interest.[6][7] If the E3 ligase levels are too low, the degradation machinery will be the limiting factor.
-
Rapid PROTAC Metabolism: The stability of your PROTAC in the cellular environment is crucial. If it is rapidly metabolized, it won't be present at a sufficient concentration for a long enough duration to induce degradation.
To begin troubleshooting, a systematic approach is necessary. Start by confirming the identity and purity of your synthesized PROTAC. Then, proceed with experiments to assess cell permeability and ternary complex formation, as detailed in the following sections.
Question 2: How does the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" linker specifically influence PROTAC performance?
Answer: This particular chemical moiety is often used as a semi-rigid linker in PROTAC design. Its characteristics can be both advantageous and challenging:
-
Rigidity and Pre-organization: The piperidine and benzoic acid groups introduce a degree of rigidity to the linker. This can be beneficial as it may reduce the entropic penalty of forming the ternary complex by pre-organizing the binding motifs for the target protein and the E3 ligase. This controlled orientation can be crucial for productive ternary complex formation.
-
Potential for Improved Physicochemical Properties: The inclusion of saturated heterocycles like piperidine in linkers can sometimes improve solubility and other drug-like properties compared to simple alkyl or PEG linkers.[8]
-
Exit Vector and Linker Length: The point of attachment and the overall length of the linker are critical design parameters.[9][10][11] Even with a well-chosen linker component like this one, an improper attachment point on either the target binder or the E3 ligase ligand can lead to steric hindrance and prevent the formation of a stable ternary complex.
The "Tert-butoxycarbonyl" (Boc) protecting group is typically present during synthesis and is usually removed in the final PROTAC molecule. Ensure that the deprotection step was successful, as the presence of the bulky Boc group will significantly alter the properties of your PROTAC.
Section 2: In-depth Troubleshooting and Experimental Protocols
Question 3: My initial screen showed no degradation. How can I systematically troubleshoot this issue?
Answer: A logical, step-by-step approach is key to identifying the root cause of low degradation efficiency. The following workflow will guide you through a series of experiments to dissect the problem.
Caption: A stepwise decision tree for troubleshooting low PROTAC degradation efficiency.
Question 4: What are the best methods to assess the cell permeability of my PROTAC?
Answer: Determining if your PROTAC is getting into the cells is a critical first step. Here are some recommended assays:
| Assay Method | Principle | Advantages | Disadvantages |
| LC-MS/MS Quantification | Cells are incubated with the PROTAC, then lysed. The intracellular concentration of the PROTAC is measured by liquid chromatography-tandem mass spectrometry. | Highly sensitive and quantitative. The gold standard for measuring intracellular drug concentration. | Requires specialized equipment and method development. |
| Cellular Thermal Shift Assay (CETSA) | This method assesses target engagement in intact cells. If the PROTAC binds to its target, it can stabilize the protein against thermal denaturation. | Provides evidence of both cell permeability and target engagement in a cellular context. | Indirect measure of permeability. Can be technically challenging. |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay that measures target engagement in live cells. | Real-time measurement in living cells. Highly sensitive.[12] | Requires genetic modification of the target protein to fuse it with a NanoLuc® luciferase. |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | An in vitro, non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through an artificial membrane.[13] | High-throughput and cost-effective for early screening. | Does not account for active transport or efflux mechanisms present in live cells. |
Recommendation: Start with LC-MS/MS quantification to get a direct measure of intracellular concentration. If this is not feasible, the NanoBRET™ assay is an excellent alternative for confirming target engagement in live cells, which indirectly confirms cell permeability.
Question 5: My PROTAC is cell-permeable, but still isn't working. How do I confirm it's forming a ternary complex?
Answer: The formation of a stable ternary complex is the linchpin of PROTAC-mediated degradation.[3][4] Several biophysical techniques can be employed to study this interaction:
| Assay Method | Principle | Key Insights |
| Surface Plasmon Resonance (SPR) | Immobilize either the target protein or the E3 ligase on a sensor chip and flow the other protein and the PROTAC over the surface. | Provides real-time kinetics (on- and off-rates) of binary and ternary complex formation. Can determine cooperativity.[14] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat changes that occur upon binding of molecules. | Provides thermodynamic parameters of binding (enthalpy, entropy, and binding affinity). Can also be used to determine cooperativity.[3] |
| Fluorescence Polarization (FP) | A fluorescently labeled ligand for either the target or the E3 ligase is displaced by the PROTAC. | A homogeneous, high-throughput method to measure binding affinities and cooperativity.[15] |
| AlphaLISA® | A bead-based proximity assay where binding of the target and E3 ligase in the presence of the PROTAC brings donor and acceptor beads close enough to generate a signal. | High-throughput and sensitive. Can be performed with purified proteins or in cell lysates.[] |
Experimental Protocol: Ternary Complex Formation Assessment by SPR
-
Protein Preparation: Ensure you have highly pure, active, and monomeric preparations of your target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip at a low density to avoid mass transport limitations.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to check for any non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. An increase in binding response compared to the target protein alone indicates ternary complex formation.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and affinity (KD) of the interactions. Cooperativity can be calculated by comparing the affinity of the target protein for the E3 ligase in the presence and absence of the PROTAC.
Caption: Schematic of PROTAC-mediated ternary complex formation.
Question 6: I've confirmed ternary complex formation, but still no degradation. What's the next step?
Answer: If a ternary complex is forming, the next critical step is to verify that this leads to the ubiquitination of your target protein.
Assessing Target Ubiquitination:
-
In Vitro Ubiquitination Assay: This is a cell-free assay using purified components (E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, your target protein, and your PROTAC). The reaction mixture is incubated, and the ubiquitination of the target protein is assessed by Western blot, looking for a ladder of higher molecular weight bands corresponding to the addition of ubiquitin molecules.
-
Cell-Based Ubiquitination Assay:
-
Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor is crucial as it will prevent the degradation of the ubiquitinated target protein, allowing it to accumulate.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate your target protein.
-
Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates target ubiquitination.
-
If you observe ubiquitination, the final step in the ubiquitin-proteasome system is degradation by the proteasome. You can confirm that the proteasome is active in your cells using a commercially available proteasome activity assay.
Section 3: Advanced Considerations and Optimization
Question 7: I'm observing the "hook effect." How can I mitigate this?
Answer: The "hook effect" is a clear indication that your PROTAC is engaging its targets, but at supra-optimal concentrations, it's forming non-productive binary complexes.[3][5]
-
Dose-Response Curve: The most important step is to perform a detailed dose-response experiment with a wide range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation (the DC50).
-
Linker Optimization: The "hook effect" can be influenced by the linker. A linker that is too long or too flexible might allow for the formation of stable binary complexes that do not readily transition to the ternary complex. Modifying the linker length or rigidity, for which "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" is a useful component, can alter the thermodynamics of binary versus ternary complex formation.[9][10]
Question 8: How do I address potential off-target effects of my PROTAC?
Answer: Off-target effects, where the PROTAC causes the degradation of proteins other than your intended target, are a significant concern.[17]
-
Proteomics-Based Approaches: The most comprehensive way to assess off-target effects is through unbiased proteomics. Techniques like mass spectrometry-based quantitative proteomics (e.g., SILAC or TMT labeling) can compare the entire proteome of cells treated with your PROTAC versus a vehicle control.
-
Negative Controls are Crucial: Synthesize and test negative control compounds. This includes:
-
A molecule where the target binder is mutated to abolish binding.
-
A molecule where the E3 ligase ligand is mutated to abolish binding. These controls help to confirm that the observed degradation is dependent on the formation of the ternary complex.[18]
-
References
-
Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]
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Sun, X., & Rao, Y. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-228. [Link]
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Hughes, S. J., & Ciulli, A. (2017). Mechanistic and Structural Features of PROTAC Ternary Complexes. Essays in Biochemistry, 61(5), 505-516. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11, 2045-2056. [Link]
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Zhang, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 927-943. [Link]
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He, Y., et al. (2020). Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases. Cancers, 12(7), 1787. [Link]
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Mtoz Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]
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Sun, X., & Rao, Y. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters, 11(3), 247-249. [Link]
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Testa, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(16), 8965-8977. [Link]
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The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]
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Kim, T. H., & Park, S. B. (2019). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 20(16), 3936. [Link]
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Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2378, 3-23. [Link]
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Wang, L., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology, 12, 691726. [Link]
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Schiedel, M., et al. (2018). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 61(2), 482-491. [Link]
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Paiva, S. L., & Crews, C. M. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Current Opinion in Chemical Biology, 50, 111-119. [Link]
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Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]
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Edmondson, S. D., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry, 62(17), 7705-7724. [Link]
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Shionyu, M., & Asai, A. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100494. [Link]
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Bio-Techne. Assays for Targeted Protein Degradation. [Link]
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Ishida, T., & Ciulli, A. (2021). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 143(45), 18837-18848. [Link]
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Naro, Y., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ACS Medicinal Chemistry Letters, 12(3), 424-429. [Link]
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Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA, 76(4), 314-320. [Link]
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Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Request PDF. [Link]
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D4 Pharma. (2021). Data-driven approach to identify PROTAC targets. [Link]
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Zhang, X., et al. (2023). Current strategies for improving limitations of proteolysis targeting chimeras. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Bond, A. G., et al. (2017). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 24(10), 1193-1202.e5. [Link]
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Kihlberg, J., et al. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ACS Omega, 8(5), 4987-4996. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PDF. [Link]
-
Wang, L., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. PMC. [Link]
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Li, Y., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 25(6), 579-590. [Link]
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ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. [Link]
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Creative Bioarray. (2023). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. [Link]
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Foley, C. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 66(23), 15994-16030. [Link]
-
Zhang, L., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 927-943. [Link]
-
Shulha, O. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1(4), 223-241. [Link]
-
Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Accounts of Chemical Research, 53(8), 1615-1627. [Link]
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ResearchGate. (2023). Factors influencing the degradation efficiency of PROTAC. a... [Link]
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Monti, E., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6549-6562. [Link]
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YouTube. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. [Link]
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YouTube. (2021). How to measure and minimize off-target effects... [Link]
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Linsky, T. W., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. eLife, 9, e52651. [Link]
-
Marastoni, E., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Molecules, 25(21), 5030. [Link]
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Technical Support Center: Navigating Off-Target Effects of PROTACs with Piperidine-Based Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions concerning off-target effects specifically associated with the use of piperidine-based linkers in PROTAC design. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments and enhance the selectivity of your targeted protein degraders.
Introduction: The Double-Edged Sword of the Piperidine Linker
The incorporation of piperidine and piperazine moieties into PROTAC linkers has become a popular strategy to improve physicochemical properties.[1][2][3] These rigid, polar structures can enhance aqueous solubility and cell permeability, crucial parameters for potent cellular activity.[1][2][4] However, the introduction of these cyclic amines is not without its challenges. The basicity of the piperidine nitrogen can lead to unexpected pH-dependent behaviors, and the rigid structure, while beneficial for optimizing ternary complex formation, can also predispose the PROTAC to unforeseen off-target interactions. This guide will equip you with the knowledge to anticipate, identify, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with piperidine-containing PROTACs.
Q1: Why are piperidine-based linkers used in PROTACs?
Piperidine moieties are incorporated into PROTAC linkers for several key reasons:
-
Improved Solubility: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, increasing the overall polarity and aqueous solubility of the often-large and hydrophobic PROTAC molecule.[1][4]
-
Enhanced Rigidity: Compared to flexible alkyl or PEG linkers, the cyclic nature of piperidine introduces conformational rigidity.[1][3] This can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and productive ternary complexes (Target Protein-PROTAC-E3 Ligase).
-
Modulation of Physicochemical Properties: The inclusion of piperidine can help to balance the lipophilicity of the PROTAC, which is a critical factor for achieving good cell permeability and oral bioavailability.[4]
Q2: What are the primary drivers of off-target effects with piperidine-based PROTACs?
Off-target effects with these PROTACs can stem from multiple sources:
-
Unintended Protein Interactions: The piperidine ring itself, or the overall shape it imparts on the PROTAC, may lead to adventitious binding to proteins other than the intended target or E3 ligase.
-
"Off-Target" E3 Ligase Recruitment: While your PROTAC is designed to recruit a specific E3 ligase, the linker's conformation could facilitate interactions with other E3 ligases present in the cell.
-
Neosubstrate Degradation: The E3 ligase binder itself can contribute to off-target effects. For example, pomalidomide-based PROTACs can independently mediate the degradation of zinc-finger proteins.[5] The linker's properties can sometimes exacerbate these effects.
-
pH-Dependent Effects: The protonation state of the piperidine can influence how the PROTAC interacts with both on- and off-target proteins, as well as cellular membranes.[2][6]
Q3: How does the pKa of the piperidine linker affect my experiments?
The basicity of the piperidine nitrogen, and thus its protonation state, is highly dependent on the local chemical environment within the linker.[2][6] This can have significant practical implications:
-
Solubility: The solubility of your PROTAC may be highly pH-dependent. Unexpected precipitation can occur if the pH of your lysis buffer or assay medium is not optimized.
-
Cell Permeability: The charge of the PROTAC affects its ability to cross the cell membrane. A protonated (charged) PROTAC may have lower passive permeability.
-
Binding Interactions: The protonation state can alter the hydrogen bonding capacity and electrostatic interactions of the linker, potentially influencing both on-target and off-target binding events.
Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during experiments with piperidine-linker PROTACs.
Problem 1: My PROTAC shows potent degradation of the target protein, but I also observe significant degradation of an unrelated protein.
This is a classic off-target degradation scenario. The following steps will help you dissect and address this issue.
Potential Causes & Troubleshooting Steps:
-
Cause: The warhead (target-binding ligand) has affinity for the off-target protein.
-
Troubleshooting:
-
Step 1: Inactive Control Experiment. Synthesize or obtain an "inactive" version of your PROTAC where the warhead is modified to abolish binding to the primary target. If this control molecule still degrades the off-target, the warhead is likely the culprit.
-
Step 2: Competitive Binding Assay. Perform a competitive binding assay with your warhead against the off-target protein. A fluorescence polarization (FP) assay is a good option if a fluorescent ligand for the off-target is available.[7][8]
-
-
-
Cause: The piperidine linker is mediating the off-target interaction.
-
Troubleshooting:
-
Step 1: Linker Analogue Synthesis. Synthesize a new PROTAC with a different linker of similar length and rigidity, but lacking the piperidine moiety (e.g., a cyclopentane or cyclohexane-based linker). Compare the degradation profile of this new PROTAC to your original one.
-
Step 2: Global Proteomics. Utilize quantitative mass spectrometry-based proteomics to get a global view of protein degradation.[5][8] This can help determine if the off-target effect is specific to one protein or if the piperidine linker is causing broader promiscuity.
-
-
-
Cause: The E3 ligase binder is causing "neosubstrate" degradation.
-
Troubleshooting:
-
Step 1: E3 Ligase Ligand Control. Treat your cells with the E3 ligase binder alone (e.g., pomalidomide). If you observe degradation of the off-target protein, this confirms it is a neosubstrate of the E3 ligase.
-
Step 2: Modify the E3 Ligase Binder Exit Vector. The attachment point of the linker to the E3 ligase ligand can influence neosubstrate degradation.[5] Synthesizing PROTACs with the linker attached to a different position on the E3 ligase binder may abrogate the off-target effect while preserving on-target activity.[5]
-
-
Problem 2: My PROTAC has poor cellular activity despite having good biochemical activity (ternary complex formation, in vitro ubiquitination).
This often points to issues with cell permeability or intracellular stability.
Potential Causes & Troubleshooting Steps:
-
Cause: Poor cell permeability due to the piperidine linker.
-
Troubleshooting:
-
Step 1: Permeability Assay. Directly measure the permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Step 2: Modify the Linker. While piperidine is intended to improve properties, its basicity can sometimes be detrimental to passive diffusion. Consider synthesizing analogues where the basicity of the piperidine is modulated by adding electron-withdrawing groups nearby, or by replacing it with a non-ionizable isostere.[2][6]
-
-
-
Cause: The PROTAC is a substrate for efflux transporters.
-
Troubleshooting:
-
Step 1: Co-dosing with Efflux Inhibitors. Perform your cell-based degradation assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). A significant increase in potency suggests your PROTAC is being actively removed from the cell.
-
-
Problem 3: I am observing inconsistent results in my cell-based assays, including variable degradation and cell viability.
Inconsistent results can often be traced back to the physicochemical properties of the PROTAC.
Potential Causes & Troubleshooting Steps:
-
Cause: Poor solubility or aggregation in media.
-
Troubleshooting:
-
Step 1: Solubility Measurement. Determine the aqueous solubility of your PROTAC in your specific cell culture medium.
-
Step 2: pH Optimization. The protonation state of the piperidine linker can significantly impact solubility.[2][6] Ensure the pH of your stock solution and final assay buffer is controlled and in a range that promotes solubility. You may need to adjust the pH or use a different buffering agent.
-
Step 3: Formulation. Consider using a small amount of a non-ionic surfactant (e.g., Pluronic F-68) in your assay medium to help maintain the solubility of your PROTAC.
-
-
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Effects
This protocol provides a general workflow for using mass spectrometry to identify unintended protein degradation.
Objective: To quantitatively assess the entire proteome of cells treated with a piperidine-based PROTAC to identify both on-target and off-target degradation events.
Materials:
-
Cell line of interest
-
Piperidine-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest cells, wash with cold PBS, and lyse in lysis buffer. Determine protein concentration using a BCA assay.
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 min).
-
Alkylate cysteine residues with IAA (e.g., 20 mM at room temperature in the dark for 30 min).
-
Digest proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly decreased abundance in PROTAC-treated samples compared to the vehicle control. The on-target protein should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that your PROTAC is engaging with both the intended target and potential off-targets within the cell.[7]
Objective: To assess the thermal stabilization of a target protein upon PROTAC binding in a cellular environment.
Materials:
-
Cell line of interest
-
Piperidine-based PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS
-
Liquid nitrogen
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent plates with the PROTAC or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant by Western blot or ELISA. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates target engagement. This can be applied to suspected off-target proteins as well.
Data Presentation
Table 1: Example Proteomics Data Summary
| Protein Name | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Classification |
| Target Protein X | TPX | -4.5 | < 0.001 | On-Target |
| Off-Target Protein Y | OTPY | -3.8 | < 0.005 | Potential Off-Target |
| Housekeeping Protein Z | HKPZ | 0.1 | 0.85 | No Change |
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for off-target degradation.
References
-
Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition55 , 1966-1973 (2016). [Link]
-
Schneekloth, A. R., Pucheault, M., Tae, H. S. & Crews, C. M. Targeted protein degradation by PROTACs. Bioorganic & Medicinal Chemistry Letters18 , 5904-5908 (2008). [Link]
-
Shchegravina, E. S., Ivanov, D. S. & Chulakov, E. N. Novel approaches for the rational design of PROTAC linkers. Open Exploration1 , 1-13 (2021). [Link]
-
Mtoz Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]
-
Donio, M. S. et al. Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology19 , 1220-1229 (2023). [Link]
-
Scarpino, A. et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry13 , 1136-1143 (2022). [Link]
-
Scarpino, A. et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry13 , 1136-1143 (2022). [Link]
-
Scarpino, A. et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Med. Chem., 13 (9), 1136-1143 (2022). [Link]
-
Sun, X., Wang, J. & Yao, X. Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry12 , 1193-1214 (2020). [Link]
-
Troup, R. I., Simons, J. P., Scott, J. S. & Degorce, S. L. Improving properties of heterobifunctional degraders via single-point changes to linkers. Drug Discovery Today25 , 1547-1555 (2020). [Link]
-
Scarpino, A. et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Med Chem13 , 1136-1143 (2022). [Link]
-
Mares, A. et al. A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Scientific Reports11 , 15856 (2021). [Link]
-
Zhang, T., Liang, Y., Li, L. & Chen, X. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Frontiers in Chemistry9 , 709052 (2021). [Link]
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- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. explorationpub.com [explorationpub.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Architect's Blueprint for Degradation: A Comparative Guide to Piperidine-Based and PEG Linkers in PROTACs
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful modality, offering the potential to address previously "undruggable" targets. These heterobifunctional molecules are comprised of two distinct ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—tethered by a chemical linker. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical architectural element that dictates the efficacy, selectivity, and overall drug-like properties of the PROTAC.
This guide provides an in-depth comparison of two prominent classes of PROTAC linkers: the rigid, piperidine-based linkers, exemplified by moieties derived from "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid," and the flexible polyethylene glycol (PEG) linkers. We will delve into the mechanistic rationale behind choosing one over the other, supported by experimental data and detailed protocols to empower researchers in their PROTAC design endeavors.
The Dichotomy of PROTAC Linkers: Rigidity vs. Flexibility
The fundamental choice between a rigid and a flexible linker is a critical decision in PROTAC design, influencing everything from ternary complex formation to pharmacokinetic properties.[1] Flexible linkers, such as alkyl chains and PEG tethers, have been widely used due to their synthetic accessibility and the conformational freedom they afford the two ligands.[2][3] This flexibility can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the probability of forming a productive ternary complex.[4] However, high flexibility can also introduce an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]
Conversely, rigid linkers, which often incorporate cyclic structures like piperidine or aromatic rings, introduce conformational constraints.[5] This pre-organization can reduce the entropic penalty of binding and lead to more stable ternary complexes, which can translate to more potent degradation.[] Furthermore, the incorporation of rigid, polar motifs can significantly improve the physicochemical properties of PROTACs, which are often large and fall outside of traditional "drug-like" chemical space.[7]
A Deep Dive into Piperidine-Based Linkers
The use of saturated heterocycles like piperidine in PROTAC linkers has gained traction as a strategy to enhance drug-like properties.[2] The "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" moiety provides a semi-rigid scaffold that can be strategically incorporated into a PROTAC linker.
Key Attributes and Performance Advantages:
-
Improved Solubility and Physicochemical Properties: The incorporation of polar, rigid motifs like piperidine can significantly enhance the aqueous solubility of PROTACs.[8] This is a crucial advantage, as many PROTACs suffer from poor solubility due to their high molecular weight and lipophilicity.[9] By replacing traditional linear alkyl or PEG moieties with saturated nitrogen heterocycles, researchers have developed more potent degraders with improved pharmacokinetic profiles.[9]
-
Enhanced Metabolic Stability: The rigid cyclic structure of piperidine can shield the linker from metabolic enzymes, leading to increased stability in biological systems.[1] This can translate to a longer half-life and improved in vivo efficacy.
-
Favorable Ternary Complex Geometry: While seemingly counterintuitive, the conformational constraint imposed by a rigid linker can facilitate the formation of a productive ternary complex by pre-organizing the warhead and E3 ligase ligand in a favorable orientation for binding.[5]
The following diagram illustrates the general structure of a PROTAC incorporating a piperidine-based linker.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. static.igem.org [static.igem.org]
- 5. researchgate.net [researchgate.net]
- 7. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to PROTAC Linker Selection: 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic Acid vs. Piperazine Moieties
Introduction: The Linker as the Linchpin of PROTAC Design
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them.[1][] These heterobifunctional molecules operate by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to tag the POI for degradation.[1][3]
A PROTAC molecule is composed of three distinct parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[3] Initially viewed as a simple spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy and drug-like properties.[4][5] Its length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[][4] Furthermore, the linker significantly impacts the overall physicochemical properties of the PROTAC, affecting its solubility, cell permeability, and pharmacokinetics (PK).[4][6]
This guide provides an in-depth comparison of two popular rigid and semi-rigid linker classes: those derived from 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid (herein referred to as piperidine-based linkers for simplicity) and those incorporating a piperazine motif. We will explore their distinct structural and physicochemical characteristics, analyze their impact on PROTAC performance with supporting data, and provide practical guidance for their strategic implementation in your research.
Section 1: Profiling the Linker Architectures
The choice between a piperidine-based and a piperazine-based linker is not arbitrary; it is a strategic decision that hinges on the specific challenges of the target and the desired properties of the final PROTAC molecule.
The Semi-Flexible Contender: 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic Acid
This linker building block provides a 4-aryl piperidine structure, which is classified as a semi-flexible or semi-rigid linker.[7] The piperidine ring introduces a degree of conformational constraint, which can be beneficial for reducing the entropic penalty associated with ternary complex formation compared to highly flexible alkyl or PEG chains.[5]
Key Structural & Chemical Features:
-
Conformational Constraint: The piperidine ring restricts free rotation, helping to pre-organize the PROTAC into a conformation that may be more favorable for binding both the POI and the E3 ligase. This rigidity can be crucial for optimizing the 3D orientation of the degrader within the ternary complex.[7]
-
Synthetic Tractability: The benzoic acid moiety provides a convenient handle for standard amide coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal chemistry and subsequent functionalization if needed.
-
Neutral Physicochemical Profile: The core piperidine structure is relatively non-polar and lacks a readily ionizable group, which can be advantageous for maintaining cell permeability in PROTACs that are already burdened with high molecular weight and polar surface area.
The Functional Workhorse: Piperazine-Based Linkers
Piperazine rings are another class of rigid linkers that have been widely incorporated into PROTAC design.[6] Unlike their piperidine counterparts, piperazines introduce a key functional element: a second nitrogen atom. This feature imparts unique physicochemical properties that can be leveraged to overcome common PROTAC development hurdles.
Key Structural & Chemical Features:
-
Enhanced Solubility: The second nitrogen atom in the piperazine ring is basic and can be protonated at physiological pH.[4] This ionizable center can significantly improve the aqueous solubility of the PROTAC, a frequent challenge for these large molecules.[6][]
-
Tunable Basicity (pKa): The pKa of the piperazine nitrogen is highly sensitive to its chemical environment.[1][6] For instance, attaching the piperazine via an amide bond can lower the pKa by about one unit compared to a simple alkyl attachment.[4] This allows for fine-tuning of the PROTAC's protonation state, which influences solubility, cell permeability, and potential for endosomal escape.[4][]
-
Improved Metabolic Stability: In some contexts, linking a piperazine ring via an amide bond has been shown to improve metabolic stability by preventing N-dealkylation reactions.[4]
-
Rigidity and Vectorial Control: Similar to piperidine, the piperazine ring provides rigidity, which can enhance the formation of a productive ternary complex.[9]
Section 2: Head-to-Head Comparison: A Data-Driven Analysis
The decision to use a piperidine- or piperazine-based linker directly impacts multiple facets of PROTAC performance, from physicochemical properties to ultimate degradation efficacy.
| Feature | 4-(1-(Boc)piperidin-4-yloxy)benzoic Acid Linker | Piperazine-Based Linker | Rationale & Causality |
| Rigidity | Semi-flexible/Semi-rigid | Rigid | Both introduce conformational constraint, reducing the entropic penalty of ternary complex formation. The piperazine ring is often considered more rigid, which can be beneficial but also carries the risk of preventing a productive conformation if the geometry is incorrect.[5] |
| Solubility | Moderate | High (pH-dependent) | Piperazine's basic nitrogen can be protonated, significantly increasing aqueous solubility. This is a key advantage for PROTACs, which often suffer from poor solubility.[4][6] The piperidine linker is comparatively neutral. |
| pKa/Ionization | N/A (non-ionizable core) | Tunable (typically 4.5 - 8.0) | The pKa of piperazine is highly dependent on adjacent chemical groups.[4] This allows medicinal chemists to modulate the degree of protonation at physiological pH, thereby tuning the PROTAC's properties. |
| Cell Permeability | Generally Favorable | Can be complex | While the neutral piperidine core may favor passive diffusion, the ionizable nature of piperazine can be a double-edged sword. Protonation increases polarity, potentially reducing permeability, but it can also aid in endosomal escape.[] Careful pKa tuning is critical. |
| Metabolic Stability | Generally Stable | Can be enhanced | Piperazine rings can be susceptible to N-dealkylation. However, incorporating them via amide bonds can protect against this metabolic pathway.[4] |
| Impact on Ternary Complex | Primarily steric/conformational | Steric, conformational, and potentially electrostatic | Both linkers dictate the spatial orientation of the two ligands. The piperidine linker's influence is mainly through its defined shape.[7] A protonated piperazine can introduce new electrostatic or hydrogen bonding interactions that may further stabilize or destabilize the ternary complex. |
| Oral Bioavailability | To be evaluated case-by-case | Potentially Improved | The ability of piperazine to provide a protonation site has been linked to improved oral bioavailability in some PROTACs, such as in the development of ARV-471. |
Section 3: Experimental Corner: Synthesis and Evaluation Protocols
The successful implementation of these linkers requires robust and reproducible synthetic and analytical methods.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a standard method for coupling an acid-functionalized linker (like the piperidine-based linker) to an amine-containing warhead or E3 ligase ligand.
Objective: To form an amide bond between the linker and a PROTAC component.
Materials:
-
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid or a suitable piperazine-acid derivative.
-
Amine-functionalized POI ligand or E3 ligase ligand.
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Preparation: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the acid-functionalized linker (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid for nucleophilic attack. The causality here is the formation of a highly reactive acyl-uronium intermediate.
-
Coupling: Add the amine-functionalized component (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the activated linker solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to ensure consumption of the starting materials.
-
Workup & Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC conjugate.
-
Final Deprotection (if applicable): If a Boc-protected linker was used, the Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM). This self-validating step is confirmed by the mass shift observed in LC-MS analysis.
Protocol for Western Blot Analysis of Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein.
-
PROTACs dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTACs (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay. This step is critical for ensuring equal protein loading.
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples and denature by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control to determine the percentage of protein remaining relative to the vehicle control. This self-validating system controls for variations in sample loading.
Section 4: Strategic Selection: A Decision-Making Framework
The choice of linker should be a hypothesis-driven process based on the known properties of your target and initial PROTAC leads.
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetic Landscape of PROTACs: A Comparative Guide to Linker Design Featuring Piperidine-Carboxylic Acid Moieties
A Senior Application Scientist's Perspective on Optimizing In Vivo Performance
Introduction
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The elegant design of a PROTAC, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, belies the complexity of optimizing its drug-like properties. The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and, most importantly, its pharmacokinetic (PK) profile.[][3]
This guide addresses the pharmacokinetic properties of PROTACs incorporating a "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" moiety. While direct head-to-head comparative data for PROTACs with this exact linker are not extensively available in the public domain, this analysis will deconstruct its key structural features—the piperidine ring and the benzoic acid group—to provide a comprehensive understanding of their impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We will draw upon clinically relevant examples and established principles of medicinal chemistry to offer a comparative framework for researchers, scientists, and drug development professionals.
The Linker: A Master Regulator of PROTAC Pharmacokinetics
The linker's composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, which in turn govern its in vivo behavior.[] PROTACs inherently challenge the conventional rules of drug design, often possessing high molecular weights, large polar surface areas, and numerous rotatable bonds that can lead to poor solubility, low permeability, and rapid metabolism.[4] Strategic linker design is therefore paramount to overcoming these hurdles. The linker can modulate a PROTAC's solubility, cell permeability, metabolic stability, and potential for active transport, all of which are critical for achieving adequate drug exposure at the target tissue.[][5]
Deconstructing the "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" Moiety for PK Optimization
The Piperidine Ring: Engineering Rigidity for Enhanced Performance
A growing trend in PROTAC design is the incorporation of rigid cyclic structures, such as piperidine or piperazine rings, into the linker.[6][7] This strategy offers several advantages over flexible alkyl or polyethylene glycol (PEG) linkers:
-
Improved Metabolic Stability: Flexible linkers can adopt multiple conformations, some of which may be more susceptible to metabolism by cytochrome P450 enzymes. The rigid nature of the piperidine ring can limit the number of available conformations, potentially shielding metabolically labile sites and reducing the rate of clearance.[8]
-
Enhanced Solubility and Permeability: The introduction of a basic nitrogen atom within the piperidine ring can improve aqueous solubility through protonation at physiological pH.[7] Furthermore, rigidification of the linker can lead to a more compact molecular shape, which may facilitate cell membrane permeability despite the high molecular weight.[8]
-
Favorable Ternary Complex Formation: A rigid linker can pre-organize the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[5]
A prime example of this strategy is seen in the clinically advanced oral PROTACs, ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant) , both of which feature linkers containing piperidine and/or piperazine moieties.[8] These molecules have demonstrated favorable pharmacokinetic profiles, including oral bioavailability, which is a significant achievement for this class of drugs.[9] For instance, ARV-110 has a reported half-life of approximately 110 hours in humans, showcasing its metabolic stability.[10] Preclinical studies with ARV-471 in mice and rats have shown low-to-moderate clearance and oral bioavailability ranging from 17.91% to 24.12%.[9]
The Benzoic Acid Moiety: A Handle for Modulating Solubility and Efflux
The inclusion of a carboxylic acid group, such as in the benzoic acid portion of the specified moiety, can significantly impact a PROTAC's pharmacokinetic properties:
-
Increased Aqueous Solubility: The carboxylic acid group is ionizable, which can substantially increase the aqueous solubility of the PROTAC, particularly at neutral and basic pH. This can be advantageous for formulation and absorption.
-
Potential to Mitigate P-gp Efflux: P-glycoprotein (P-gp) is a major efflux transporter that can limit the oral bioavailability and tissue penetration of many drugs. The introduction of a strong acid, such as a carboxylic acid, into the linker may interfere with P-gp binding, thereby reducing efflux and increasing intracellular concentrations.[10]
It is important to note that the presence of a charged group can also reduce passive permeability across cell membranes. Therefore, a careful balance between solubility and permeability must be achieved.
The Tert-butoxycarbonyl (Boc) Group: A Synthetic Consideration
The Tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. In the context of the specified linker moiety, it is highly likely that this group would be removed in the final PROTAC molecule to reveal a secondary amine on the piperidine ring. This deprotection step would unmask a basic center, significantly increasing the polarity and basicity of the linker, which would have a profound impact on the overall physicochemical and pharmacokinetic properties of the resulting PROTAC.
Comparative Analysis of Linker Strategies for PROTACs
The choice of linker is a critical decision in the design of a PROTAC with desirable pharmacokinetic properties. The following table provides a qualitative comparison of different linker strategies.
| Linker Type | Key Features | Impact on Pharmacokinetic Properties |
| Flexible Alkyl/PEG Linkers | High flexibility, variable length, can be hydrophilic (PEG) or lipophilic (alkyl). | Pros: Synthetically accessible, can accommodate various POI-E3 ligase pairs. Cons: Can be metabolically labile, may lead to poor solubility and permeability due to high conformational flexibility. |
| Rigid Piperidine/Piperazine Linkers | Constrained conformation, often contain basic nitrogen atoms. | Pros: Can improve metabolic stability, enhance aqueous solubility, and may improve cell permeability by promoting a more compact structure. Can pre-organize the PROTAC for efficient ternary complex formation.[5] Cons: May not be suitable for all POI-E3 ligase pairs due to conformational constraints. |
| Linkers with Acidic Groups (e.g., Carboxylic Acid) | Contain an ionizable acidic functional group. | Pros: Can significantly increase aqueous solubility, may reduce P-gp mediated efflux.[10] Cons: May decrease passive cell permeability due to increased polarity and charge. |
Experimental Protocols for Pharmacokinetic Profiling of PROTACs
A thorough understanding of a PROTAC's pharmacokinetic profile requires a suite of in vitro and in vivo experiments. The unique physicochemical properties of PROTACs often necessitate modifications to standard protocols.[4]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an initial assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[11][12]
Protocol:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.
-
Prepare a stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).
-
Prepare a solution of the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm a solution of microsomes in phosphate buffer (pH 7.4) at 37°C.
-
Add the PROTAC to the microsome solution to a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., cold acetonitrile) and an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining PROTAC against time.
-
The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vitro Permeability Assessment Using Caco-2 Cells
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[13][14]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
Due to the lipophilic nature of many PROTACs, the addition of a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment can improve recovery.[15]
-
-
Permeability Measurement (Apical to Basolateral):
-
Add the PROTAC solution to the apical (A) compartment.
-
At various time points, collect samples from the basolateral (B) compartment.
-
-
Permeability Measurement (Basolateral to Apical):
-
In a separate set of wells, add the PROTAC solution to the basolateral (B) compartment and collect samples from the apical (A) compartment to determine the efflux ratio.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters. An efflux ratio greater than 2 is indicative of active efflux.[14]
-
In Vivo Pharmacokinetic Study in Rodents
In vivo studies in animal models are essential to determine the complete pharmacokinetic profile of a PROTAC.
Protocol:
-
Animal Model:
-
Use appropriate rodent species (e.g., mice or rats) with cannulated vessels for serial blood sampling if possible.
-
-
Drug Administration:
-
Administer the PROTAC via the desired routes (e.g., intravenous bolus for determining clearance and volume of distribution, and oral gavage for assessing oral bioavailability).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).
-
Visualizing PROTAC Mechanism and PK Workflow
Caption: General mechanism of action of a PROTAC.
Caption: Workflow for pharmacokinetic characterization of PROTACs.
Conclusion and Future Perspectives
As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-pharmacokinetic relationships of PROTACs will be crucial. The development of predictive models for PROTAC ADME properties and the continued exploration of novel linker chemistries will undoubtedly accelerate the discovery and development of this promising new class of medicines. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new PROTAC candidates, enabling researchers to make data-driven decisions to optimize their in vivo performance.
References
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Med. Chem., 2022, 13, 1195-1204.
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Overcoming Hurdles in ADME Research for PROTACs. Admescope.
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From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
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Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
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Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau). 2022 Apr 27;76(4):341-347.
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Linkers for PROTAC Design. BOC Sciences.
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Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. 2024.
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Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
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Experimental pKa values of piperazine-containing PROTACs. ResearchGate.
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The clinical advances of proteolysis targeting chimeras in oncology. J Hematol Oncol. 2021; 14: 114.
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NDA Submission of Vepdegestrant (ARV-471) to U.S. FDA: The Beginning of a New Era of PROTAC Degraders. J Med Chem. 2025.
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Chemical structures of (A) ARV-110 and (B) ARV-471. ResearchGate.
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Summary of PROTAC Degraders in Clinical Trials. Biopharma PEG.
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Protein Degraders ARV-471 and ARV-110. YouTube.
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Effect of the linker's site of attachment on PROTAC stability. ResearchGate.
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate.
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Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. PubMed.
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An example of determining proteolysis targeting chimera cell permeability by using Caco-2 cells. ResearchGate.
-
Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer. ClinicalTrials.gov.
-
First-in-human phase I study of ARV-110, an androgen receptor (AR) PROTAC degrader in patients (pts) with metastatic castrate-resistant prostate cancer (mCRPC) following enzalutamide (ENZ) and/or abiraterone (ABI). Journal of Clinical Oncology.
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. J Med Chem. 2022.
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ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2. InvivoChem.
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
-
Microsomal Stability. Cyprotex.
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
-
Arvinas Announces the Initiation of Patient Dosing in a First-in-Human Phase 1 Study of ARV-471, an Estrogen Receptor-Targeting. Arvinas, Inc.
-
Moving PROTAC® Protein Degraders from the Laboratory to the Clinic. Arvinas, Inc.
-
Caco-2 Permeability Assay. Evotec.
-
Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules. 2024.
-
Metabolic Characteristics of PROTAC Drugs. BOC Sciences.
-
Microsomal Stability Assay Protocol. AxisPharm.
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Comparative Analysis of In Vivo Efficacy for PROTACs Utilizing Piperidine-Based Rigid Linkers
An In-Depth Technical Guide
A Senior Application Scientist's Guide to Leveraging "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" and Analogous Structures for Enhanced Preclinical Outcomes
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) lies in their ability to eliminate disease-causing proteins entirely, rather than merely inhibiting them. This guide provides a deep dive into the in vivo application of PROTACs constructed with a specific class of rigid linkers exemplified by the versatile building block, "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid."
While direct, head-to-head published data for a single PROTAC using this exact linker against alternatives is nascent, we can establish a robust comparative framework by examining clinically advanced PROTACs that embody the principles of rigid linker design. This guide will dissect the in vivo performance of leading oral PROTACs, Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471), whose success is underpinned by linker strategies that confer excellent drug-like properties. We will explore how building blocks like the piperidine-benzoic acid motif are instrumental in achieving the potency, selectivity, and pharmacokinetic profiles necessary for in vivo success.
The Central Role of the Linker in PROTAC Design
A PROTAC molecule's architecture consists of three components: a warhead that binds the protein of interest (POI), an E3 ligase ligand, and a linker that tethers them. The linker is not a passive spacer; it is a critical determinant of a PROTAC's efficacy.[1] Its length, composition, rigidity, and attachment points dictate the geometry of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for successful ubiquitination and subsequent degradation.[2][3]
Saturated heterocycles like piperidine and piperazine are increasingly incorporated into linkers to impart rigidity and improve physicochemical properties.[1][4] The "4-(piperidin-4-yloxy)benzoic acid" moiety offers several advantages:
-
Improved Solubility and Permeability: The piperidine group can enhance solubility and modulate the overall polarity of the large PROTAC molecule, balancing the properties needed for cell permeability and bioavailability.[3][4]
-
Conformational Rigidity: Unlike flexible PEG or alkyl chains, rigid linkers can reduce the entropic penalty of forming the ternary complex, potentially leading to more potent degradation.[2][4]
-
Synthetic Tractability: As a commercially available building block, "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" provides a reliable scaffold for synthesizing diverse PROTAC libraries.[5] The Boc-protecting group allows for controlled, sequential conjugation to the warhead and E3 ligase ligand.[6]
The following diagram illustrates the fundamental mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Case Study 1: Bavdegalutamide (ARV-110), an Oral Androgen Receptor (AR) Degrader
Bavdegalutamide is a first-in-class, orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[7] Its development showcases the success of a design strategy that utilizes a shorter, more rigid linker to achieve potent in vivo activity, particularly in treatment-resistant settings.[8]
In Vivo Preclinical Performance
In preclinical mouse xenograft models, Bavdegalutamide demonstrated exceptional potency and efficacy.[9]
-
Robust Target Degradation: Oral administration at doses as low as 1 mg/kg once daily resulted in over 90% degradation of the AR protein in tumors.[9][10]
-
Tumor Growth Inhibition (TGI): The potent AR degradation translated into significant, dose-dependent inhibition of tumor growth in various prostate cancer models, including LNCaP and VCaP xenografts.[9][10]
-
Efficacy in Resistant Models: Crucially, Bavdegalutamide showed robust tumor growth inhibition in a castrate, enzalutamide-resistant VCaP tumor model, demonstrating its ability to overcome common mechanisms of resistance to standard-of-care AR inhibitors.[9]
These preclinical results highlight that a well-designed PROTAC can achieve profound in vivo target engagement and efficacy, properties that are heavily influenced by the linker's ability to confer favorable pharmacokinetics (PK) and pharmacodynamics (PD).
Case Study 2: Vepdegestrant (ARV-471), an Oral Estrogen Receptor (ER) Degrader
Vepdegestrant is another oral PROTAC that has advanced into late-stage clinical trials, targeting the Estrogen Receptor (ER) for degradation in ER+/HER2- breast cancer.[11][12] It serves as a powerful example of translating potent degradation into clinical benefit.
In Vivo Preclinical and Clinical Performance
-
Preclinical Efficacy: In preclinical studies, Vepdegestrant induced profound ER degradation of up to 97% in cancer cells across multiple ER-driven xenograft models.[11] This superior degradation profile translated to increased antitumor activity compared to the standard-of-care selective estrogen receptor degrader (SERD), fulvestrant.[11]
-
Clinical Efficacy: In the Phase 3 VERITAC-2 trial, Vepdegestrant monotherapy demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to fulvestrant in patients with ER-positive, HER2-negative advanced breast cancer harboring ESR1 mutations.[13] This result marks a major milestone for the PROTAC modality, validating that potent degradation can lead to superior outcomes for patients.
Comparative Analysis and Data Summary
The success of Bavdegalutamide and Vepdegestrant provides a clear blueprint for developing efficacious oral PROTACs. The selection of a linker, such as one derived from "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid," is a key step in engineering molecules with the requisite in vivo properties.
| Parameter | Bavdegalutamide (ARV-110) | Vepdegestrant (ARV-471) | Alternative (e.g., Fulvestrant) |
| Target | Androgen Receptor (AR) | Estrogen Receptor (ER) | Estrogen Receptor (ER) |
| Modality | PROTAC Degrader | PROTAC Degrader | SERD (Degrader) |
| Administration | Oral | Oral | Intramuscular |
| Preclinical Degradation | >90% degradation at 1 mg/kg (PO) in vivo.[9][10] | Up to 97% degradation in xenograft models.[11] | Less complete degradation vs. ARV-471.[11] |
| Preclinical Efficacy | Significant TGI in sensitive and enzalutamide-resistant xenograft models.[9] | Increased antitumor activity compared to fulvestrant in xenograft models.[11] | Standard-of-care efficacy. |
| Key Clinical Result | Antitumor efficacy in mCRPC patients, including those with AR mutations.[8] | Significant improvement in PFS vs. fulvestrant in ESR1-mutant patients.[13] | Comparator in VERITAC-2 trial.[13] |
This comparison underscores that PROTACs designed with optimized, rigid linkers can achieve superior target degradation and efficacy in vivo compared to other therapeutic modalities. The oral bioavailability of these advanced PROTACs is a testament to the successful optimization of their physicochemical properties, a process where the linker plays a pivotal role.
Methodologies and Experimental Protocols
To validate the in vivo efficacy of a novel PROTAC, a series of well-defined experiments are required. The workflow below outlines a typical preclinical evaluation process.
Caption: Standard workflow for preclinical in vivo evaluation of a PROTAC.
Protocol 1: General Synthesis Using a Boc-Protected Linker
This protocol describes a conceptual synthetic route for coupling a warhead and an E3 ligase ligand using "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid."
-
Amide Coupling to E3 Ligase Ligand:
-
Activate the carboxylic acid of the linker (e.g., with HATU or EDC/HOBt).
-
React the activated linker with an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) in a suitable solvent like DMF with a non-nucleophilic base (e.g., DIPEA).
-
Purify the resulting Boc-protected conjugate by chromatography.
-
-
Boc Deprotection:
-
Treat the conjugate with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group, revealing the secondary amine of the piperidine ring.
-
Remove volatiles under reduced pressure.
-
-
Coupling to Warhead:
-
Couple the deprotected linker-ligand conjugate to a warhead containing a suitable reactive group (e.g., a carboxylic acid for another amide bond, or an alkyl halide for an alkylation reaction).
-
Use appropriate coupling reagents or reaction conditions based on the nature of the warhead.
-
-
Final Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC to yield the high-purity compound for biological testing.
-
Protocol 2: Mouse Xenograft Tumor Model Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., VCaP for AR, MCF-7 for ER) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5-10 million cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (e.g., n=8-10 per group).
-
Treatment:
-
Prepare the PROTAC formulation (e.g., in 0.5% methylcellulose, 0.5% Tween 80).
-
Administer the PROTAC orally (PO) once daily (QD) at specified doses (e.g., 1, 3, 10 mg/kg).
-
Administer vehicle control and a positive control/comparator drug (e.g., enzalutamide) to their respective cohorts.
-
-
Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined maximum size. Monitor body weight as a measure of toxicity.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.
Protocol 3: Pharmacodynamic Analysis (Western Blot)
-
Tissue Collection: At the end of the efficacy study (or in a satellite PK/PD group), euthanize mice at a specified time point after the final dose (e.g., 4 or 24 hours).
-
Tumor Harvesting: Surgically excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein (e.g., anti-AR or anti-ER) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-Actin or anti-GAPDH).
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image on a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control to determine the percent of target degradation relative to the vehicle-treated group.
Conclusion and Future Outlook
The development of orally bioavailable and highly potent PROTACs like Bavdegalutamide and Vepdegestrant has transformed the landscape of targeted protein degradation. Their success in preclinical and clinical settings provides a compelling validation for design strategies that prioritize optimal drug-like properties. Rigid linkers, constructed from building blocks such as "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid," are integral to this success. By conferring favorable rigidity, polarity, and conformational control, these linkers enable the creation of degraders that not only achieve profound target knockdown but also possess the pharmacokinetic profile necessary for robust in vivo efficacy. As the field continues to mature, a deeper, data-driven understanding of linker chemistry will remain paramount to designing the next generation of PROTAC therapeutics to tackle a host of currently undruggable targets.
References
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Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Available at: [Link]
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Trofimov, A., & Yu, B. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Available at: [Link]
-
Snyder, L. B., et al. (2021). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. AACR Journals. Available at: [Link]
-
Wang, Z., et al. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. PMC - NIH. Available at: [Link]
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Arvinas & Pfizer. (2025). VERITAC-2 Trial Shows Vepdegestrant Significantly Improves Survival in ESR1-Mutant Breast Cancer. OncLive. Available at: [Link]
-
Taylor, I., et al. (2019). ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. ASCO Publications. Available at: [Link]
-
Arvinas & Pfizer. (2025). Arvinas and Pfizer Announce Positive Topline Results from Phase 3 VERITAC-2 Clinical Trial. Arvinas. Available at: [Link]
-
Zhao, L., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Snyder, L. B., et al. (2021). Abstract 43: Discovery of ARV-110, a first in class androgen receptor degrading PROTAC for the treatment of men with metastatic castration resistant prostate cancer. ResearchGate. Available at: [Link]
-
Hamilton, A. D., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]
-
Hamilton, G., et al. (2023). VERITAC-2: A global, randomized phase 3 study of ARV-471, a proteolysis targeting chimera (PROTAC) estrogen receptor (ER) degrader, vs fulvestrant in ER+/human epidermal growth factor receptor 2 (HER2)- advanced breast cancer. ASCO Publications. Available at: [Link]
-
Bardia, A., et al. (2024). VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of Ternary Complexes Featuring "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid"
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the precise orchestration of ternary complexes—comprising a target protein, an E3 ligase, and a bifunctional molecule—is paramount. This guide provides an in-depth comparative analysis of ternary complexes formed using the rigid linker "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" and its analogs. We will explore the structural and biophysical nuances of these complexes in comparison to those formed with more conventional flexible linkers, supported by experimental data and detailed protocols for their characterization.
The Ascendancy of Rigid Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[1] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[2]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility, there is a growing interest in rigid linkers.[3][4] Rigid linkers, including those incorporating piperidine or piperazine moieties, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[5] This can lead to enhanced stability of the ternary complex and improved degradation efficiency.[6] Furthermore, the incorporation of cyclic structures like piperidine can improve solubility and other pharmacokinetic properties.[7]
"4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" represents a valuable building block for such rigid linkers. Its piperidine core provides conformational constraint, while the benzoic acid moiety offers a convenient attachment point for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.[8]
Comparative Analysis of Linker Performance
To illustrate the impact of linker rigidity, we will compare the performance of PROTACs containing a piperidine-based linker with those utilizing traditional flexible linkers. While specific data for PROTACs incorporating the exact "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" moiety is limited in publicly available literature, we can draw valuable insights from studies on close analogs, such as those containing a Boc-piperazine-benzoic acid linker.
One such example is the androgen receptor (AR) degrader ARD-2128, which employs a Boc-piperazine-benzoic acid linker.[9] This PROTAC has demonstrated high potency and oral bioavailability in the treatment of prostate cancer.[9]
| Linker Type | Representative PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cooperativity (α) | Ternary Complex Half-life (t1/2) | Reference |
| Piperidine/Piperazine-based (Rigid) | ARD-2128 (analog) | Androgen Receptor | VHL | Potent (sub-nanomolar range suggested) | High | Data not available | Data not available | [9] |
| PEG-based (Flexible) | MZ1 | BRD4 | VHL | 3 nM (for 21-atom linker) | >90% | High | 130 s | [9][10] |
| Alkyl-based (Flexible) | Compound with 29-atom linker | Estrogen Receptor α | Not specified | 292 nM | 76% | Data not available | Data not available | [10] |
Note: The data for ARD-2128 is inferred from its description as a "highly potent" degrader. Direct comparative data for the exact linker is not available. The table highlights the general trend of high potency associated with well-designed rigid linkers.
The superior performance of PROTACs with rigid linkers can be attributed to several factors:
-
Pre-organization: Rigid linkers reduce the conformational flexibility of the PROTAC, which can lower the entropic penalty upon binding to form the ternary complex.[5]
-
Optimal Geometry: A well-designed rigid linker can orient the POI and E3 ligase in a productive conformation for ubiquitination.[2]
-
Improved Physicochemical Properties: The inclusion of moieties like piperidine can enhance solubility and cell permeability.[7][11]
Experimental Workflows for Ternary Complex Analysis
A thorough understanding of ternary complex formation and stability is crucial for the rational design of effective PROTACs. A suite of biophysical and structural biology techniques can be employed to characterize these interactions.
Caption: Workflow for the comprehensive analysis of PROTAC ternary complexes.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides atomic-resolution structures of ternary complexes, offering invaluable insights into the protein-protein and protein-ligand interactions that drive complex formation.[12]
Step-by-Step Protocol:
-
Protein Expression and Purification:
-
Express and purify the target protein (or its ligand-binding domain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Ensure high purity (>95%) and homogeneity.
-
-
Ternary Complex Formation:
-
Incubate the purified target protein, E3 ligase complex, and the PROTAC at a 1:1.2:1.5 molar ratio to ensure saturation. The final protein concentration should be in the range of 5-10 mg/mL.
-
-
Crystallization Screening:
-
Use commercially available sparse-matrix screens to identify initial crystallization conditions. Set up sitting or hanging drop vapor diffusion experiments at various temperatures (e.g., 4°C and 20°C).
-
-
Crystal Optimization:
-
Refine the initial hit conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with known structures of the individual proteins as search models.
-
Refine the model against the diffraction data to obtain the final structure.
-
Cryo-Electron Microscopy (Cryo-EM) for Dynamic Complexes
For large or flexible ternary complexes that are not amenable to crystallization, single-particle cryo-EM is a powerful alternative.[7]
Step-by-Step Protocol:
-
Complex Formation and Verification:
-
Form the ternary complex as described for X-ray crystallography.
-
Verify complex formation and assess sample homogeneity using negative-stain EM.
-
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane.
-
-
Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect a large dataset of particle images.
-
-
Image Processing and 3D Reconstruction:
-
Perform particle picking, 2D classification, and 3D classification to sort the particles into homogeneous populations.
-
Generate a high-resolution 3D reconstruction of the ternary complex.
-
Build and refine an atomic model into the cryo-EM density map.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12]
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the purified proteins and the PROTAC into the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of all components.
-
-
ITC Experiment:
-
Load one protein (e.g., the E3 ligase) into the sample cell and the other protein and PROTAC into the syringe.
-
Perform a series of injections of the syringe solution into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation. The cooperativity (α) can be calculated by comparing the binding affinity of one protein to the other in the presence and absence of the PROTAC.[13]
-
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A Senior Application Scientist's Guide to Conformational Analysis of Piperidine-Based Linkers in PROTAC Design: A Case Study of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
Executive Summary
In the rapidly advancing field of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a transformative therapeutic modality. These heterobifunctional molecules operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system.[] The linker connecting the two protein-binding moieties is a critical determinant of a PROTAC's efficacy, influencing not only its physicochemical properties but, most importantly, the geometry and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[][3] This guide provides an in-depth conformational analysis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, a key building block for semi-flexible PROTAC linkers. We will compare its performance characteristics against common flexible and rigid alternatives, supported by experimental and computational methodologies, to provide drug development professionals with a rational framework for linker design and optimization.
The PROTAC Linker: An Active Modulator of Ternary Complex Formation
The conception of a PROTAC linker has evolved significantly from that of a passive spacer. It is now understood to be an active component that profoundly influences every step of the PROTAC mechanism of action.[4] Its length, rigidity, and chemical composition dictate the spatial orientation of the two binding warheads, which in turn governs the ability to form a stable and catalytically competent ternary complex.[] The conformation adopted by the linker is paramount; an optimal conformation facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which is a hallmark of highly efficient degraders.[5][6] Conversely, a linker that favors unproductive conformations can lead to steric clashes or an inability to bridge the two proteins effectively, resulting in diminished or no degradation.
Caption: The PROTAC mechanism of action, highlighting ternary complex formation.
A Profile of 4-(1-(Boc)piperidin-4-yloxy)benzoic acid: The Semi-Flexible Approach
While early PROTAC designs heavily featured flexible polyethylene glycol (PEG) or alkyl chains, the field is increasingly adopting more structured linker motifs to gain greater control over molecular conformation.[][5] 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is an exemplary building block for this "semi-flexible" or "semi-rigid" strategy.
Structural Merits:
-
Constrained Flexibility: The core piperidine ring, a saturated heterocycle, significantly reduces the degrees of conformational freedom compared to an aliphatic chain.[7][8] This pre-organizes the linker, reducing the entropic penalty paid upon formation of the ternary complex.
-
Defined Exit Vectors: The para-substitution pattern on the connected benzene ring and the defined geometry of the piperidine chair conformation create predictable vectors for attaching the two ends of the PROTAC. This facilitates more rational, structure-based design.
-
Improved Physicochemical Properties: The inclusion of saturated heterocycles like piperidine can mitigate the high lipophilicity often associated with large PROTAC molecules, potentially improving solubility and cell permeability.[7][9] The basic nitrogen, once deprotected, can also serve as a protonation site to enhance solubility.[9]
-
Synthetic Tractability: This molecule provides two distinct chemical handles: the Boc-protected amine for one connection and the carboxylic acid for another, allowing for controlled, sequential synthesis of the final PROTAC molecule.[10]
Deciphering the 3D Puzzle: Methodologies for Conformational Analysis
A multi-faceted approach combining computational and experimental techniques is required to fully understand the conformational landscape of a PROTAC linker.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying the solution-state conformation of PROTACs, which is most relevant to their behavior in the cellular milieu.[5][11]
-
Causality: By analyzing Nuclear Overhauser Effects (NOEs), which arise between protons that are close in space (<5 Å), a set of distance restraints can be generated. These restraints are then used to build a 3D model of the most populated solution-state conformation.
-
Protocol Validation: The process is self-validating. A calculated 3D structure is considered valid only if it satisfies the vast majority of the experimentally observed NOE distance restraints. The quality of the final ensemble of structures is assessed by its low deviation from these experimental restraints.
Step-by-Step NMR Workflow:
-
Sample Preparation: Dissolve a high-purity sample of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of 5-10 mM.
-
1D and 2D Spectra Acquisition: Acquire standard 1D ¹H and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.
-
2D NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-800 ms) to observe through-space correlations.
-
Data Analysis: Integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of each cross-peak is inversely proportional to the sixth power of the distance between the corresponding protons.
-
Structure Calculation: Use the derived distance restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.
X-ray Crystallography: This technique provides an atomic-resolution snapshot of the PROTAC's conformation in the solid state. While this may not fully represent the dynamic state in solution, a crystal structure of the PROTAC within its ternary complex is the "gold standard" for identifying the bioactive conformation.[5] The seminal crystal structure of MZ1 bound to BRD4 and VHL, for instance, revealed that the linker folds back on itself to facilitate extensive, favorable protein-protein interactions.[5]
Computational Methodologies
Molecular Dynamics (MD) Simulations: MD simulations model the behavior of the PROTAC over time, providing a detailed picture of its conformational dynamics and the relative populations of different conformational states.[12][13]
-
Causality: By simulating the PROTAC in a solvent box (e.g., water or DMSO), researchers can observe how the linker samples different conformations and identify low-energy, stable states that are likely to be populated in solution. This allows for the prediction of conformational preferences before engaging in synthesis.
-
Protocol Validation: Before a production run, the system must be rigorously equilibrated. This involves monitoring metrics like temperature, pressure, and Root Mean Square Deviation (RMSD) to ensure they have stabilized. A stable equilibration phase validates that the subsequent production simulation is sampling a thermally representative ensemble of conformations.
Caption: Integrated workflow for the rational design of PROTACs.
Comparative Analysis: Piperidine-Based Linkers vs. Alternatives
The choice of linker chemotype is a critical decision in PROTAC design, involving a trade-off between conformational flexibility and pre-organization.
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Semi-Flexible Linkers (e.g., Piperidine-based) | Rigid Linkers (e.g., Alkyne, Biphenyl) |
| Conformational Freedom | High | Moderate | Low |
| Entropic Penalty | High (unfavorable) | Moderate | Low (favorable) |
| "Hook Effect" Onset | Can be sharp | Often delayed | Variable, can be sharp |
| Physicochemical Properties | Often high lipophilicity, potential for poor solubility.[] | Improved solubility and permeability profiles.[7][9] | Can be optimized for good properties, but may be "brittle". |
| Design Requirement | Forgiving to suboptimal attachment points; empirical screening often required. | Requires some structural knowledge but allows for rational design. | Heavily reliant on accurate structural data of the ternary complex. |
| Key Advantage | Can span a wide range of distances and orientations.[5] | Balanced flexibility and pre-organization; good drug-like properties. | Maximizes potency if the correct conformation is achieved. |
| Key Disadvantage | Can lead to unproductive collapsed conformations and poor PK properties.[14] | Suboptimal if a very long or highly flexible linker is truly required. | High risk of failure if the enforced conformation is incorrect.[3][15] |
Causality in Performance: A semi-flexible linker like one derived from 4-(1-(Boc)piperidin-4-yloxy)benzoic acid often outperforms a highly flexible linker by reducing the entropic cost of ternary complex formation. By limiting the vast conformational space that must be sampled, it increases the probability of adopting the specific "bioactive" conformation required for productive ubiquitination.[7] Compared to a fully rigid linker, it retains enough plasticity to allow for minor adjustments in the binding pockets, a "dynamic fit" that can be crucial for accommodating different protein targets or E3 ligases.[16][17]
Concluding Remarks & Future Perspectives
The rational design of PROTAC linkers is moving beyond empirical screening towards a structure-guided, hypothesis-driven process. Building blocks like 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid are central to this evolution, offering a compelling balance of conformational constraint and dynamic adaptability. The integration of high-resolution NMR, ternary complex crystallography, and predictive MD simulations provides a powerful toolkit for understanding and optimizing linker behavior. As our understanding of the dynamic nature of ternary complexes deepens, the strategic deployment of semi-flexible linkers will be indispensable for developing the next generation of potent, selective, and bioavailable protein degraders. The key takeaway for researchers is that linker rigidification is not an absolute goal; rather, the objective is to achieve the optimal degree of flexibility that favors the bioactive conformation without precluding its formation.[3][16]
References
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273–312. [Link]
-
Bara, G., et al. (2023). Classification of most common linkers used in PROTAC design based on available structures. ResearchGate. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]
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Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
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Request PDF. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ResearchGate. [Link]
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MDPI. (2023). Recent Advances in Optically Controlled PROTAC. MDPI. [Link]
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Gabizon, R., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]
-
Request PDF. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]
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Sasso, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Zhao, H. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. ChemMedChem. [Link]
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bioRxiv. (2020). Rationalizing PROTAC-mediated ternary complex formation using Rosetta. bioRxiv. [Link]
-
NIH. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Institutes of Health. [Link]
-
NIH. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Institutes of Health. [Link]
-
ACS Publications. (2023). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]
-
bioRxiv. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. bioRxiv. [Link]
-
YouTube. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. NanoTemper Technologies. [Link]
-
ResearchGate. (2021). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. [Link]
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Control experiments for PROTACs with "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid"
A Senior Scientist's Guide to Indispensable Controls for PROTAC Validation
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] By hijacking the cell's own ubiquitin-proteasome system (UPS), these heterobifunctional molecules can catalytically induce the degradation of specific proteins of interest (POIs).[2][3] However, the very elegance of this mechanism—inducing a ternary complex between a target protein and an E3 ligase—necessitates a rigorous and multi-faceted validation strategy to ensure the observed protein loss is a direct consequence of the intended PROTAC action and not an artifact or off-target effect.
This guide provides an in-depth comparison of the essential control experiments required to build an irrefutable case for your PROTAC's mechanism of action. We will move beyond simple checklists, explaining the causal logic behind each control and providing actionable protocols for their implementation. The molecule "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" is a widely used building block, often employed in the synthesis of the linker component of a PROTAC.[4] While this molecule itself is not a control, its presence in your synthesis workflow underscores the importance of the principles discussed herein for the final, assembled PROTAC.
Part 1: Deconstructing the PROTAC for Logical Control Design
A PROTAC molecule is a tripartite entity: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical linker that connects the two.[5][6] The fundamental principle of PROTAC action is the formation of a productive ternary complex (Target–PROTAC–E3 Ligase), which leads to poly-ubiquitination of the target and its subsequent degradation by the proteasome.[7][8]
To validate this sequence of events, your controls must be designed to systematically dismantle this mechanism. The goal is to create close structural analogues of your active PROTAC that are deficient in one key function.
Caption: The tripartite structure of a PROTAC molecule.
Part 2: The Hierarchy of Negative Controls: From Foundational to Definitive
A robust validation strategy employs a suite of negative controls, each designed to answer a specific question about the PROTAC's mechanism.
Foundational Controls: Isolating Component Effects
These controls test the effects of the individual components of the PROTAC molecule.
-
The Unligated Warhead: This is simply the target-binding molecule on its own.
-
Scientific Rationale: To prove that target degradation is not caused by the warhead itself through conventional inhibition or off-target toxicity. Many inhibitors can cause protein downregulation through indirect transcriptional or translational effects.[9] Comparing the effect of the warhead alone to the full PROTAC is essential.
-
-
The Unligated E3 Ligase Ligand: This is the E3-binding molecule (e.g., pomalidomide for CRBN) on its own.
-
Scientific Rationale: To ensure that engaging the E3 ligase alone does not perturb the level of your target protein. E3 ligases have numerous endogenous substrates, and modulating their activity could have unintended downstream consequences.
-
Definitive Controls: Proving the Ternary Complex
These are the most critical controls, as they are structurally very similar to the active PROTAC but are mechanistically inert.[10]
-
The "Dead" or Non-binding PROTAC Analogue: This is a molecule where the E3 ligase ligand has been chemically modified to abrogate binding to its E3 ligase.
-
Scientific Rationale: This is a superior control to the unligated E3 ligand. It has similar physicochemical properties (size, solubility, etc.) to the active PROTAC and still binds the target protein, but it cannot recruit the E3 ligase.[11] Any difference in activity between this control and the active PROTAC can be more confidently attributed to E3 ligase recruitment.
-
Common Modifications: A classic example for a CRBN-based PROTAC is the methylation or hydroxylation of the glutarimide ring of the lenalidomide/pomalidomide moiety, which prevents its binding to CRBN.[11]
-
-
The Inactive Epimer/Stereoisomer Control (The Gold Standard): This involves synthesizing a diastereomer of the PROTAC where the stereochemistry at a critical binding site, typically on the E3 ligase ligand, is inverted.
-
Scientific Rationale: This is often considered the most rigorous negative control.[] The diastereomer has identical molecular weight and formula, and very similar physical properties, but a subtle change in its 3D shape prevents it from binding effectively to the E3 ligase (e.g., inverting the hydroxyproline stereocenter in a VHL ligand).[] If this nearly identical molecule fails to induce degradation, it provides the strongest evidence that the specific, stereochemically-defined ternary complex is required.[][13]
-
Part 3: Core Experimental Workflows for Validation
The following experiments form the bedrock of PROTAC validation, providing clear, quantifiable data on the molecule's performance relative to its controls.
Experiment 1: Target Degradation by Immunoblotting
This is the most direct method to visualize and quantify the loss of the target protein.[14][15][16]
-
Objective: To demonstrate that only the active PROTAC, and not the negative controls, leads to a dose-dependent reduction in the target protein level.
-
Methodology:
-
Cell Seeding: Plate cells at a density that ensures they remain in the logarithmic growth phase throughout the experiment.
-
Treatment: Treat cells with a dose-response curve (e.g., 8-point, 3-fold serial dilutions) of the active PROTAC and each of the negative control compounds for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane and probe with a specific primary antibody against the target protein. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) whose levels are not expected to change.
-
Detection & Analysis: Use a fluorescent or HRP-conjugated secondary antibody for detection. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
-
Data Presentation: Expected Outcomes
| Compound | Target Binding | E3 Ligase Binding | Expected Target Degradation | Rationale |
| Active PROTAC | Yes | Yes | Yes | Forms productive ternary complex. |
| Unligated Warhead | Yes | No | No | Controls for warhead-only effects. |
| Unligated E3 Ligand | No | Yes | No | Controls for E3 ligand-only effects. |
| "Dead" Analogue | Yes | No | No | Proves E3 ligase binding is required.[6] |
| Inactive Epimer | Yes | No | No | Proves specific stereochemistry is required for ternary complex formation.[] |
Experiment 2: Mechanistic Rescue with Pathway Inhibitors
This experiment confirms that the observed protein degradation is dependent on the ubiquitin-proteasome system.
-
Objective: To demonstrate that co-treatment with inhibitors of the UPS can "rescue" the target protein from degradation by the active PROTAC.
-
Key Inhibitors:
Caption: Mechanism of UPS inhibitors in PROTAC rescue experiments.
-
Methodology:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a NEDDylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.[20]
-
Co-treatment: Add the active PROTAC at a concentration known to cause significant degradation (e.g., its DC90) to the pre-treated cells. Include control wells with the PROTAC alone, the inhibitor alone, and vehicle alone.
-
Incubation: Continue incubation for the standard degradation timeframe (e.g., 8-24 hours).
-
Analysis: Harvest cells and analyze target protein levels by Western blot as described in Experiment 1.
-
-
Interpreting the Results: If the PROTAC is functioning correctly, the lanes with co-treatment should show a significantly higher level of the target protein compared to the lanes with the PROTAC alone. This "rescue" confirms that degradation is dependent on a functional Cullin-RING ligase and the proteasome.[11][21][22]
Part 4: Quantitative Analysis and Final Validation
To fully characterize your PROTAC, it's crucial to move from qualitative to quantitative assessments.
-
Dose-Response Curves: Using the Western blot data from Experiment 1, plot the normalized target protein level against the log concentration of the PROTAC and its controls. This allows for the calculation of key potency metrics.
-
Time-Course Experiments: Treat cells with a fixed, potent concentration of your PROTAC and harvest at multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours) to understand the kinetics of degradation.
-
Data Presentation: Key Degradation Parameters
| Parameter | Description | Active PROTAC | Negative Controls |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | Potent (nM to µM range) | No degradation observed |
| Dmax | The maximum percentage of protein degradation achieved. | High (>80%) | No degradation observed |
| t1/2 | The time required to degrade 50% of the target protein at a given concentration. | Measurable (typically hours) | Not applicable |
Conclusion
Validating a PROTAC is a systematic process of elimination. By using a well-designed set of negative controls—ranging from the individual components to highly specific, mechanistically inert analogues—researchers can build a robust and compelling case for their molecule's intended mechanism of action. The combination of direct degradation assessment via Western blot and mechanistic rescue experiments provides the foundational evidence required for any targeted protein degradation project. Only by rigorously disproving alternative hypotheses can one confidently claim success in harnessing the power of the ubiquitin-proteasome system.
References
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Cromm, P. M., & Crews, C. M. (2017). The Proteasome in Modern Drug Discovery: Second Life of a Death Machine. ACS Central Science, 3(9), 936–946. [Link]
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Donovan, K. A., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology, 15(7), 1845–1855. [Link]
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Cell Signaling Technology. (2022). Targeted Protein Degradation to Advance Oncology Drug Discovery [Video]. YouTube. [Link]
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Tran, V., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e623. [Link]
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Gollner, A., et al. (2022). Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS) as tool compounds for CRBN and VHL-mediated targeted protein degradation. bioRxiv. [Link]
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Scott, J. S., et al. (2020). Target Validation Using PROTACs: Applying the Four Pillars Framework. ACS Medicinal Chemistry Letters, 11(12), 2370–2374. [Link]
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Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved January 24, 2026, from [Link]
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Wang, J., et al. (2020). Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs. Frontiers in Oncology, 10, 1595. [Link]
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XVIVO Scientific Animation. (2020). Targeted Protein Degradation | MOA Animation [Video]. YouTube. [Link]
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Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. [Link]
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Daniels, D. L., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 681, 255-274. [Link]
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Pfaff, P., et al. (2019). Reversible Spatiotemporal Control of Induced Protein Degradation by Bistable PhotoPROTACs. ACS Central Science, 5(10), 1682–1693. [Link]
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Mayor-Ruiz, C., & Winter, G. E. (2022). Proteome-scale induced proximity screens reveal highly potent protein degraders and stabilizers. bioRxiv. [Link]
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Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 6-11. [Link]
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved January 24, 2026, from [Link]
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BPS Bioscience. (2022). Webinar - PROTACs and Their Application in Cancer Therapeutics [Video]. YouTube. [Link]
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Wang, Y., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie International Edition, 61(21), e202201382. [Link]
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Liu, J., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 13(12), 1478-1498. [Link]
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Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 13(1), 226-235. [Link]
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Milhollen, M. A., et al. (2010). Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924. Molecular & Cellular Proteomics, 9(8), 1541-1556. [Link]
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Sun, X., et al. (2024). Application of PROTACs in target identification and validation. Acta Materia Medica, 3(1), 72-87. [Link]
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Söderlund, R. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org. [Link]
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Tran, V., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]
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Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks [Video]. YouTube. [Link]
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Bio-Techne. (n.d.). Learn How Fully Automated Westerns Enable Cutting-Edge Targeted Protein Degradation Research. Bioprocess Online. [Link]
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Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(3), 115228. [Link]
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Sun, X., & Rao, Y. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Angewandte Chemie International Edition, 59(37), 15986-16001. [Link]
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The Rigid Architecture of Efficacy: A Head-to-Head Comparison of Rigid Linkers in PROTAC Performance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[1] While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex.
This guide provides a detailed comparison of different rigid linkers in PROTAC performance, moving beyond the more common flexible alkyl and polyethylene glycol (PEG) chains. We will delve into the structural nuances of rigid linkers, supported by experimental data from peer-reviewed studies, to provide a rational basis for linker selection in PROTAC design.
The Rationale for Rigidity: Pre-organization and Improved Physicochemical Properties
While flexible linkers can allow for a broader range of conformations to achieve a productive ternary complex, this conformational freedom can come at an entropic cost.[2] Rigid linkers, by contrast, can pre-organize the PROTAC molecule into a conformation that is more amenable to binding both the POI and the E3 ligase, potentially leading to more potent degradation. Furthermore, the incorporation of rigid structural motifs can enhance metabolic stability and improve pharmacokinetic properties.[3]
Common classes of rigid linkers include:
-
Cycloalkane-based linkers: Notably those containing piperazine and piperidine rings. These are frequently used to increase metabolic stability and water solubility.[3]
-
Aromatic linkers: Phenyl rings and other aromatic systems that introduce planarity.
-
Triazole-based linkers: Often installed via "click chemistry," these linkers are metabolically stable and can influence solubility.[4]
-
Spirocyclic linkers: These introduce three-dimensional character and can improve pharmacokinetic properties.[5]
The following sections will explore case studies that provide a head-to-head comparison of the performance of PROTACs equipped with different rigid linkers.
Case Study 1: The Impact of Stereochemistry in Rigid Linkers on PRC2 Degradation
A study on the degradation of the Polycomb Repressive Complex 2 (PRC2) component EED provides a compelling example of how subtle changes in the geometry of a rigid linker can have a profound impact on PROTAC efficacy. In this study, two PROTACs were synthesized with either a cis- or a trans-cyclobutane linker, connecting an EED-binding moiety to a VHL E3 ligase ligand.[2]
**Table 1: Comparison of cis- and trans-Cyclobutane Linkers in PRC2-targeting PROTACs[2]
| PROTAC | Linker Stereochemistry | EED DC50 (nM) | EED Dmax (%) | EZH2 DC50 (nM) | EZH2 Dmax (%) |
| UNC7700 | cis-cyclobutane | 111 | 84 | 275 | 86 |
| UNC7698 | trans-cyclobutane | 67 | 64 | N/A | 15 |
The experimental data clearly demonstrates that the cis-conformation of the cyclobutane linker in UNC7700 leads to a significantly higher maximal degradation (Dmax) of both EED and its complex partner EZH2, compared to the trans-linker in UNC7698 .[2] This suggests that the specific spatial arrangement of the warhead and the E3 ligase ligand enforced by the cis-linker is more favorable for the formation of a productive ternary complex and subsequent degradation.
Case Study 2: Influence of Rigid Linker Composition on Androgen Receptor (AR) PROTAC Permeability
The physicochemical properties of PROTACs, particularly their cell permeability, are heavily influenced by the linker. A systematic investigation of Androgen Receptor (AR) PROTACs compared the effects of a flexible PEG-linker with more rigid, fluorinated linkers on permeability in a Caco-2 cell assay.[6]
Table 2: Permeability of AR-targeting PROTACs with Different Linkers [6]
| PROTAC | Linker Type | A to B Permeability (10⁻⁶ cm s⁻¹) | B to A Permeability (10⁻⁶ cm s⁻¹) | Efflux Ratio |
| 20b | Rigid, fluorinated | 0.35 | 0.24 | ~1 |
| 20d | PEG-linker | - | 8.6 | >12 |
The results highlight a dramatic difference in cell permeability and efflux. The PROTAC with the rigid, fluorinated linker (20b ) exhibited low but symmetrical permeability, indicating a lack of active efflux. In contrast, the PROTAC with the PEG-linker (20d ) was a strong substrate for efflux transporters, as shown by its high B to A permeability and efflux ratio of over 12.[6] This demonstrates that rigid linkers can be strategically employed to mitigate undesirable pharmacokinetic properties like transporter-mediated efflux.
Case Study 3: The Position of a Triazole in a Rigid Linker Affects CDK9 Degradation
Even within the same class of rigid linkers, subtle positional changes can significantly impact PROTAC performance. A study on CDK9 degraders synthesized a series of PROTACs using click chemistry, which allowed for the variation of the position of the rigid triazole ring within the linker.[4]
While a full data table with DC50 and Dmax values was not presented in the abstract, the study concluded that the variation of the triazole position resulted in differences in CDK9 degradation, in vitro activity, kinetic solubility, and lipophilicity.[4] This underscores the principle that the precise placement of a rigid element within a linker is a critical parameter for optimization. The authors also noted that connecting a piperazine ring to a triazole via click chemistry significantly lowers the pKa of the piperazine, which could negatively impact solubility if protonation is desired for this purpose.[4]
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate PROTAC performance.
Western Blotting for Protein Degradation
This is the most common method for quantifying the degradation of a target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the PROTAC of interest in an appropriate reaction buffer.
-
Initiation of Reaction: Add ATP to initiate the ubiquitination cascade.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by western blotting using an antibody specific for the target protein or for ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC activity.
Cell Permeability Assays (Caco-2)
This assay is used to assess the ability of a PROTAC to cross a cell monolayer, providing an in vitro model of intestinal absorption.
Protocol:
-
Cell Culture: Seed Caco-2 cells on a permeable filter support (e.g., Transwell inserts) and culture until a confluent monolayer is formed, typically for 21 days.
-
Assay Setup: Wash the cell monolayer with transport buffer. Add the PROTAC solution to the apical (A) or basolateral (B) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, collect samples from the receiver chamber (basolateral for A to B transport, apical for B to A transport).
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B to A / Papp A to B) can then be determined.
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: A streamlined workflow for Western Blot analysis of PROTAC efficacy.
Conclusion and Future Directions
The choice of a rigid linker is a critical, multifaceted decision in the design of potent and drug-like PROTACs. The case studies presented here illustrate that linker rigidity, stereochemistry, and the precise placement of rigid motifs can profoundly influence degradation efficiency, selectivity, and pharmacokinetic properties. While a universal "best" rigid linker does not exist, a systematic, data-driven approach to linker selection is paramount.
Future research will likely focus on the development of novel rigid linkers with improved properties and the use of computational tools to better predict the conformational dynamics of the ternary complex. As our understanding of the "linkerology" of PROTACs deepens, we can expect the rational design of these powerful molecules to become increasingly refined, leading to the development of more effective therapies for a wide range of diseases.
References
- Burslem, G. M., Smith, B. E., & Crews, C. M. (2018). The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology, 25(1), 47-55.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation.
- Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation.
- Testa, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1133-1141.
- Klein, V. G., et al. (2020). A systematic investigation of the permeability of androgen receptor PROTACs. MedChemComm, 11(4), 623-630.
- Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding. Bioorganic & Medicinal Chemistry Letters, 29(16), 2147-2151.
- Zaidman, D., et al. (2020). PRosettaC: a general method for structure prediction of PROTAC-mediated ternary complexes.
- Bai, N., et al. (2021). Correctly modeling the flexibility of the PROTAC linker is essential for accurate structure prediction of the ternary complex.
- Shibata, N., et al. (2018). Development of protein degradation inducers of androgen receptor by conjugation of androgen receptor antagonists and IAP ligands. Bioorganic & Medicinal Chemistry, 26(10), 2759-2768.
- Troup, R. I., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Ferguson, F. M., et al. (2022). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. Journal of Medicinal Chemistry, 65(15), 10356-10369.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid (CAS 162046-56-2). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring that your work is conducted with the highest standards of safety and scientific integrity. This document is designed for researchers, scientists, and drug development professionals who may utilize this compound, often employed as a semi-flexible linker in PROTAC® development.
Hazard Identification: Understanding the "Why" Behind the "How"
A robust safety plan begins with a thorough understanding of the material's intrinsic hazards. 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a solid powder that presents several potential routes of exposure and associated risks. The primary hazards, as classified under the Globally Harmonized System (GHS), necessitate stringent control measures.
Key Hazards:
-
Skin Irritation (H315): The compound is known to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[1]
-
Respiratory Irritation (H335): As a fine powder, the dust can be easily inhaled, leading to respiratory tract irritation.[1][2]
-
Potential for Allergic Skin Reaction (H317): Some data suggests it may cause an allergic skin reaction (sensitization).[1]
-
Aquatic Toxicity (H400/H410): The compound is very toxic to aquatic life, with long-lasting effects, making environmental containment critical.[1]
These hazards dictate that the primary goals of our personal protective equipment (PPE) strategy are to prevent inhalation of dust, and to eliminate skin and eye contact. The risk level is directly proportional to the quantity of material being handled and the procedure being performed (e.g., weighing dry powder versus handling a dilute solution).
| GHS Hazard Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H317 | May cause an allergic skin reaction |
| H410 | Very toxic to aquatic life with long lasting effects |
The Hierarchy of Controls: A Foundational Safety Principle
Before selecting PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense against a chemical hazard.
-
Engineering Controls: These are the most effective. For this compound, the primary engineering control is a certified chemical fume hood . All manipulations of the solid form that could generate dust must be performed inside a fume hood.
-
Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantity of material used and restricting access to the handling area.
-
Personal Protective Equipment (PPE): This is the equipment worn to protect the user from residual risk.
The following workflow illustrates the decision-making process for selecting appropriate controls and PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Mandatory Personal Protective Equipment
Based on the risk assessment, the following PPE is mandatory for all handling of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid.
Eye and Face Protection
Due to the serious eye irritation hazard (H319), appropriate eye protection is non-negotiable.[1]
-
Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards.[3] Standard safety glasses do not provide an adequate seal against fine dust.
-
Enhanced Protection: When handling larger quantities or if there is a significant splash risk (e.g., during vigorous mixing), a face shield should be worn in addition to chemical safety goggles.[4]
Skin Protection
The compound causes skin irritation (H315) and may cause sensitization (H317), making robust skin protection essential.[1]
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[5] Always inspect gloves for tears or punctures before use.[6] For procedures involving solvents, consult a glove compatibility chart to ensure nitrile is appropriate for the specific solvent. When handling the neat powder for extended periods, consider double-gloving.
-
Protective Clothing: A long-sleeved, knee-length lab coat must be worn and kept fully buttoned.[3] For tasks with a higher risk of contamination, a chemically resistant apron may be worn over the lab coat.
Respiratory Protection
Inhalation is a primary route of exposure for powdered substances.
-
Primary Control: All handling of the solid compound must be performed in a certified chemical fume hood to control dust at the source.[3]
-
Secondary Control: In the rare event that a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with at least an N95 particulate filter is required.[3][6] Ensure you have been properly fit-tested and trained on the use of the specific respirator.
Operational and Disposal Plans
Proper procedure is as critical as the equipment itself. Follow these steps to ensure safe handling from receipt to disposal.
PPE Donning and Doffing
-
Donning (Putting On): 1. Lab Coat, 2. Goggles/Face Shield, 3. Gloves (pull cuffs over the sleeves of the lab coat).
-
Doffing (Taking Off): 1. Gloves (using a technique that avoids touching the outside of the glove with bare skin), 2. Lab Coat (fold it inward), 3. Goggles/Face Shield. Wash hands thoroughly with soap and water immediately after removing all PPE.[7][8]
Safe Handling Protocols
-
Weighing and Transferring Solid:
-
Perform all work in a chemical fume hood.
-
Use a spatula and weigh paper or a weighing boat. Avoid any actions that could create dust clouds.
-
Carefully tap the spatula to dislodge any remaining powder.
-
Close the primary container immediately after dispensing.
-
Treat all used weighing materials as contaminated waste.
-
-
Preparing Solutions:
-
Continue to work in a fume hood.
-
Add the solid to the solvent slowly. Do not add solvent directly to the bulk solid in a way that could cause splashing.
-
If sonication or heating is required, ensure the vessel is properly capped or covered to prevent aerosolization.
-
Spill Management
-
Minor Spill (in a fume hood):
-
Wearing full PPE, gently cover the spill with a dry absorbent material.
-
Carefully sweep or scoop the material into a labeled waste container. Avoid raising dust.
-
Wipe the area with a damp cloth (using an appropriate solvent), then decontaminate with soap and water. All cleaning materials are hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the area.
-
If you are trained and equipped, don respiratory protection before re-entering.
-
Follow the minor spill procedure. If you are not equipped to handle the spill, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Disposal Plan
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Never pour this chemical or solutions containing it down the drain, due to its high aquatic toxicity.[1][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10] Consult your EHS department for specific institutional procedures.
Summary of PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (Primary Control) |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Lab coat | General room ventilation |
| Weighing Solid | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Mandatory: Chemical Fume Hood |
| Preparing Solution | Chemical safety goggles | Nitrile gloves | Lab coat | Mandatory: Chemical Fume Hood |
| Handling Dilute Solution | Chemical safety goggles | Nitrile gloves | Lab coat | Well-ventilated area or fume hood |
| Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty nitrile gloves | Lab coat & apron | Mandatory: Chemical Fume Hood. If outside hood, NIOSH-approved N95 respirator. |
By adhering to these guidelines, you build a culture of safety that protects you, your colleagues, and your research. Trust in these protocols is trust in a system designed for your protection.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Redox. (2022, November 14). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]
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Penta Chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
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